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  • Product: 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt
  • CAS: 172947-14-7

Core Science & Biosynthesis

Foundational

Thermal Profiling and Solid-State Stability of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate in Pharmaceutical Synthesis

Executive Summary For researchers and drug development professionals, the handling of sterically hindered aliphatic amines presents a persistent challenge due to their inherent volatility, oxidative susceptibility, and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the handling of sterically hindered aliphatic amines presents a persistent challenge due to their inherent volatility, oxidative susceptibility, and thermal instability. 2-Cyclopropyl-2-propylamine p-toluenesulfonate (CAS: 172947-14-7) represents a thermodynamic solution to this problem. By converting the volatile free base into a highly crystalline tosylate salt, chemists unlock a thermally robust building block capable of surviving the rigorous, high-temperature cross-coupling conditions required in modern active pharmaceutical ingredient (API) synthesis.

This technical whitepaper provides an in-depth analysis of the melting point dynamics, thermal stability, and self-validating analytical protocols for this critical intermediate, grounded in established physicochemical data and recent patent literature.

Thermodynamic Rationale for Salt Selection

The free base form of 2-cyclopropyl-2-propylamine is a low-molecular-weight liquid prone to rapid degradation and evaporation. In drug development, utilizing such a compound in high-temperature reactors leads to inconsistent stoichiometry and poor yields.

The selection of the p-toluenesulfonate (tosylate) counterion is a deliberate thermodynamic strategy[1]. The bulky, highly delocalized sulfonate anion forms a robust, three-dimensional hydrogen-bonded network with the protonated amine. This ionic lattice drastically reduces the vapor pressure and arrests oxidative degradation, yielding a stable, white crystalline powder[2].

SaltLogic A 2-Cyclopropyl-2-propylamine (Free Base) High Volatility B p-Toluenesulfonic Acid (Protonation) A->B C Tosylate Salt (Crystalline) MP: 167-171°C B->C

Logical progression of tosylate salt formation for enhanced stability.

Physicochemical Properties & Melting Point Dynamics

The melting point of a pharmaceutical salt is a direct proxy for its crystal lattice energy and macroscopic purity. 2-Cyclopropyl-2-propylamine p-toluenesulfonate exhibits a well-defined melting point range of 167–171 °C .

This narrow 4 °C melting window signifies a highly ordered solid-state structure. For formulation scientists and synthetic chemists, this indicates that the compound will not undergo premature phase transitions or softening during storage, milling, or early-stage reactor heating.

Table 1: Quantitative Physicochemical Profile
ParameterValueScientific Significance
CAS Number 172947-14-7[1]Unique chemical identifier for regulatory tracking.
Molecular Formula C₁₃H₂₁NO₃S[2]Represents the 1:1 stoichiometric ratio of amine to tosylate.
Molecular Weight 271.38 g/mol [1]Critical for precise stoichiometric calculations in API coupling.
Melting Point 167–171 °CHigh thermal threshold; confirms strong ionic lattice energy.
Physical Form White Powder[2]Indicates high purity and lack of colored oxidative degradants.

Self-Validating Thermal Analysis Protocol (DSC/TGA)

As a best practice in materials science, thermal characterization cannot be a blind data-collection exercise; it must be a self-validating system . To accurately profile the thermal stability of 2-cyclopropyl-2-propylamine p-toluenesulfonate, Differential Scanning Calorimetry (DSC) must be orthogonally validated against Thermogravimetric Analysis (TGA). This ensures that the endothermic melting event (167–171 °C) is definitively distinguished from mass-loss decomposition.

Step-by-Step Methodology

Step 1: System Calibration (The Baseline Trust)

  • Action: Calibrate the DSC using a high-purity Indium standard before analyzing the tosylate salt.

  • Causality: Indium has a universally known melting point (156.6 °C). Calibrating against it ensures that the instrument's thermal sensors are perfectly aligned to capture the 167–171 °C melting window of our target compound without instrumental artifact.

Step 2: Sample Preparation

  • Action: Weigh 1.5 to 3.0 mg of the white powder into an aluminum pan. Pierce the lid to create a microscopic pinhole.

  • Causality: The pinhole is critical. If trace moisture or volatile impurities vaporize during heating, a hermetically sealed pan will build internal pressure, artificially shifting the melting endotherm to a higher temperature. The pinhole allows pressure equilibration.

Step 3: Execution of Thermal Ramp

  • Action: Heat the sample from 25 °C to 250 °C at a strict ramp rate of 10 °C/min under a continuous dry Nitrogen (N₂) purge (50 mL/min).

  • Causality: The 10 °C/min rate balances peak resolution with thermal lag. The N₂ purge displaces oxygen, preventing exothermic oxidative degradation from masking the true endothermic melting peak.

Step 4: Orthogonal Validation (TGA Integration)

  • Action: Run a parallel TGA on a separate sample under identical heating conditions. Overlay the DSC endotherm with the TGA mass-loss curve.

  • Causality: If the DSC shows an endotherm at 169 °C but the TGA shows zero mass loss at that temperature, the system self-validates that the event is a pure phase transition (melting) and not thermal decomposition.

ThermalWorkflow S1 System Calibration (Indium Standard) S2 Sample Prep (1-3mg, Pinhole Pan) S1->S2 S3 DSC Ramp (10°C/min, N2 Purge) S2->S3 S4 TGA Ramp (Mass Loss Tracking) S2->S4 S5 Orthogonal Validation (Melt vs. Decomposition) S3->S5 S4->S5

Self-validating workflow for orthogonal DSC and TGA thermal characterization.

Applications in Advanced Drug Development

The thermal stability of this tosylate salt directly dictates its utility in complex pharmaceutical manufacturing. Because it remains stable up to its melting point of 167–171 °C, it can be deployed in aggressive synthetic environments where the free base would otherwise flash off or degrade.

Synthesis of RET Kinase Inhibitors

In the development of targeted therapies for malignant tumors, 2-cyclopropyl-2-propylamine p-toluenesulfonate is utilized to synthesize fused pyrimidine compounds that inhibit RET (rearranged during transfection) tyrosine kinase[3]. The sterically hindered cyclopropyl-propyl moiety is grafted onto a pyrrolo[2,3-d]pyrimidine core to provide unique conformational rigidity, enhancing the drug's binding affinity to the kinase pocket. The thermal stability of the tosylate salt allows it to withstand the elevated temperatures required for the critical nucleophilic aromatic substitution steps in this pathway[3].

Development of Grp94 Selective Inhibitors

The compound is also a vital building block in the synthesis of purine-scaffold inhibitors targeting Grp94, an endoplasmic reticulum heat shock protein implicated in cancer[4]. During synthesis, the tosylate salt is introduced into the reaction mixture alongside a base (such as triethylamine). The base neutralizes the tosylate in situ, liberating the free amine precisely when it is needed to react with the purine core, thereby preventing any premature thermal degradation of the amine prior to the coupling event[4].

Conclusion

2-Cyclopropyl-2-propylamine p-toluenesulfonate is far more than a simple chemical reagent; it is an engineered solid-state material designed to solve the thermodynamic vulnerabilities of aliphatic amines. By leveraging the strong ionic interactions of the tosylate counterion, chemists achieve a stable, highly crystalline intermediate with a reliable melting point of 167–171 °C. Through rigorous, self-validating thermal analysis, drug development professionals can confidently integrate this compound into the high-temperature synthesis of next-generation kinase and chaperone inhibitors.

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Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate Salt Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, renowned for its presence in a variety of bioactive compounds....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, renowned for its presence in a variety of bioactive compounds. This guide delves into the hypothesized mechanism of action of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt and its derivatives. Drawing upon extensive research on analogous compounds, this document posits that the primary mechanism of action is the irreversible inhibition of monoamine oxidase (MAO), with potential secondary activity against lysine-specific demethylase (LSD1). This guide will provide a comprehensive overview of these mechanisms, supported by detailed experimental protocols and in-depth scientific rationale, to empower researchers in their exploration of this promising class of molecules.

Introduction: The Significance of the Cyclopropylamine Scaffold

The cyclopropyl ring, with its inherent strain and unique electronic properties, confers remarkable reactivity and conformational rigidity to molecules.[1][2] When coupled with an amine group, the resulting cyclopropylamine scaffold becomes a potent pharmacophore, capable of interacting with a range of biological targets.[3] The most notable example is tranylcypromine, a clinically used antidepressant that functions as a nonselective and irreversible inhibitor of monoamine oxidase (MAO).[3][4][5] The p-toluenesulfonate (tosylate) salt form of the title compounds is primarily utilized to enhance solubility and stability, facilitating administration and formulation, and is not expected to directly participate in the molecular mechanism of action.

Primary Hypothesized Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase (MAO)

Based on the structural similarity to known MAO inhibitors like tranylcypromine, the primary mechanism of action for 2-Cyclopropyl-2-propylamine derivatives is proposed to be the irreversible inhibition of both MAO-A and MAO-B.[4][5][6][7]

The Role of Monoamine Oxidase

Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[5][6] By breaking down these key signaling molecules, MAOs play a crucial role in regulating mood, emotion, and cognitive function. Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for the antidepressant and anxiolytic effects of MAO inhibitors.[5][6]

Mechanism-Based ("Suicide") Inhibition

Cyclopropylamine derivatives are classified as mechanism-based inhibitors, also known as "suicide substrates."[8][9] This mode of inhibition involves the enzyme's own catalytic activity to transform the inhibitor into a reactive species that then irreversibly binds to the enzyme, leading to its inactivation.

The proposed mechanism involves the following steps:

  • Initial Binding: The cyclopropylamine derivative binds to the active site of the MAO enzyme.

  • Oxidation: The flavin adenine dinucleotide (FAD) cofactor in MAO catalyzes the single-electron oxidation of the amine, generating a radical cation.

  • Ring Opening: The highly strained cyclopropyl ring undergoes homolytic cleavage, resulting in the formation of a reactive carbon-centered radical.

  • Covalent Adduct Formation: This reactive intermediate rapidly forms a covalent bond with a component of the enzyme's active site, typically the FAD cofactor or a nearby amino acid residue.[7][10] This covalent modification permanently inactivates the enzyme.

Because the inhibition is irreversible, the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks.[6][11]

MAO_Inhibition cluster_0 Mechanism of Irreversible MAO Inhibition MAO MAO Enzyme (with FAD) Inhibitor 2-Cyclopropyl-2-propylamine Derivative Complex Enzyme-Inhibitor Complex Inhibitor->Complex Reversible Binding Radical Radical Cation Intermediate Complex->Radical Single-Electron Oxidation (by FAD) RingOpened Ring-Opened Reactive Species Radical->RingOpened Cyclopropyl Ring Opening InactiveMAO Covalently Modified Inactive MAO RingOpened->InactiveMAO Covalent Bond Formation

Caption: Proposed mechanism of irreversible MAO inhibition.

Potential Secondary Mechanism: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Recent research has identified another important target for some cyclopropylamine derivatives: lysine-specific demethylase 1 (LSD1), also known as KDM1A.[4][7][10] LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone proteins, thereby influencing gene expression.[12]

The mechanism of LSD1 inhibition by cyclopropylamines is believed to be similar to that of MAO inhibition, involving mechanism-based inactivation through the formation of a covalent adduct with the FAD cofactor.[3][12] Given that both MAO and LSD1 are flavin-dependent amine oxidases, it is plausible that 2-Cyclopropyl-2-propylamine derivatives could also exhibit inhibitory activity against LSD1. This dual inhibition profile could open up therapeutic possibilities in areas such as oncology, as LSD1 is often overexpressed in various cancers.[12]

Other Potential Biological Activities

While MAO and LSD1 inhibition are the most likely mechanisms of action, the versatile cyclopropylamine scaffold has been incorporated into compounds with other biological activities, including:

  • Dopamine Receptor Modulation: Some 2-phenylcyclopropylmethylamine derivatives have been identified as potent partial agonists of the dopamine D2 receptor, suggesting potential applications in the treatment of neuropsychiatric disorders.[13][14]

  • Anticancer Properties: Certain cyclopropylamine-containing compounds have demonstrated anticancer activity through various mechanisms, including the inhibition of LSD1.[15][16]

  • Antimicrobial Effects: There are reports of cyclopropylamine derivatives possessing antimicrobial properties.[17]

The specific substitutions on the 2-Cyclopropyl-2-propylamine core will ultimately determine the full spectrum of biological activity and the precise mechanism of action.

Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of novel 2-Cyclopropyl-2-propylamine derivatives, a series of in vitro and in cell-based assays are recommended.

MAO Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC50) of the test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Plate reader (fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

  • Add the test compound dilutions to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for time-dependent inhibition.

  • Initiate the reaction by adding the Amplex® Red reagent and the appropriate substrate.

  • Monitor the fluorescence increase over time at the appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MAO_Assay_Workflow cluster_1 MAO Inhibition Assay Workflow A Prepare Serial Dilutions of Test Compound C Add Test Compound to Wells A->C B Add MAO Enzyme to 96-well Plate B->C D Pre-incubate at 37°C C->D E Add Amplex® Red and Substrate D->E F Monitor Fluorescence E->F G Calculate Reaction Rates and Determine IC50 F->G

Caption: Workflow for the MAO inhibition assay.

Irreversibility of Inhibition Assay

This experiment helps to determine if the inhibition is reversible or irreversible.

Procedure:

  • Incubate the MAO enzyme with a high concentration of the test compound (e.g., 10x IC50) for an extended period (e.g., 60 minutes).

  • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate.

  • Monitor the enzyme activity over time.

  • Interpretation: If the inhibition is reversible, the enzyme activity will gradually recover as the inhibitor dissociates from the active site. If the inhibition is irreversible, the enzyme activity will not recover upon dilution.

LSD1 Inhibition Assay

A similar fluorometric assay can be used to assess the inhibitory activity against LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 substrate (e.g., a methylated histone H3 peptide)

  • LSD1-Glo™ Methyltransferase Assay (or similar)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Luminometer

Procedure: The procedure is analogous to the MAO inhibition assay, but with LSD1-specific reagents and detection by luminescence.

Conclusion

The 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt derivatives represent a promising class of compounds with a high probability of acting as irreversible inhibitors of monoamine oxidase. The inherent reactivity of the cyclopropylamine scaffold strongly suggests a mechanism-based inactivation of the target enzyme. Furthermore, the potential for dual inhibition of MAO and LSD1 warrants further investigation and could lead to the development of novel therapeutics for a range of disorders, from depression to cancer. The experimental protocols outlined in this guide provide a solid framework for researchers to systematically evaluate the mechanism of action of these intriguing molecules.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate?
  • Edmondson, D. E., et al. (2015, March 27). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters.
  • Wikipedia. (n.d.). Tranylcypromine.
  • Fiveable. (2025, August 15). Tranylcypromine: Intro to Pharmacology Study Guide.
  • Drugs.com. (n.d.). Tranylcypromine Monograph for Professionals.
  • Baker, G. B., et al. (n.d.). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. PubMed.
  • ResearchGate. (n.d.). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF.
  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • Fuller, R. W., et al. (n.d.). N-[2-(o-iodophenoxy)ethyl]cyclopropylamine Hydrochloride (LY121768), a Potent and Selective Irreversible Inhibitor of Type A Monoamine Oxidase. PubMed.
  • ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines.
  • ResearchGate. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text.
  • Alam, M. M., et al. (2024, April 16). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.
  • Kim, D., et al. (2024, January 2). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.
  • Khan, I., et al. (2026, February 20). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. PubMed.
  • Taly, A. B., et al. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Belleau, B., & Moran, J. (1962, January). THE MECHANISM OF ACTION OF THE 2-PHENYLCYCLOPROPYLAMINE TYPE OF MONOAMINE OXIDASE INHIBITORS. Journal of Medicinal and Pharmaceutical Chemistry.
  • Gelin, M., et al. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • MDPI. (2025, April 10). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies.
  • Wang, Y., et al. (2021, December 9). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • AdipoGen Life Sciences. (n.d.). 2-Cyclopropyl-propylamine -p-toluenesulfonate salt.
  • Biomol. (n.d.). 2-Cyclopropyl-propylamine -p-toluenesulfonate salt | CAS 172947-14-7.
  • Naylor, M. A., et al. (n.d.). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. PubMed.
  • Aranegui, P., & García-Cruz, L. (n.d.). Anti-inflammatory, pro-proliferative and antimicrobial potential of the compounds isolated from Daemonorops draco (Willd.) Blume.
  • Fotsing, R. M. T., et al. (2016, January 19). In vitro antibacterial activities of p-toluenesulfonyl-hydrazinothiazoles and hydrazinoselenazoles against multi-drug resistant Gram-negative phenotypes. PMC.

Sources

Foundational

Structural Elucidation of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate: An Advanced NMR Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS: 172947-14-7)[1] Introduction and Chemical Causality In mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS: 172947-14-7)[1]

Introduction and Chemical Causality

In modern drug discovery, aliphatic amines bearing high steric hindrance and rigid ring systems—such as the 2-cyclopropyl-2-propylamine motif—are highly prized for their ability to improve metabolic stability and modulate target residence time. This specific moiety is frequently utilized in the synthesis of selective Grp94 inhibitors and advanced kinase libraries[2].

However, the free base of 2-cyclopropyl-2-propylamine (MW ~99 g/mol ) is highly volatile, prone to oxidation, and difficult to handle stoichiometrically. By converting it to the p-toluenesulfonate (tosylate) salt , researchers generate a highly crystalline, non-hygroscopic solid[1]. This salt formation fundamentally alters the NMR landscape of the molecule: the protonation of the amine deshields the adjacent aliphatic network, while the stoichiometric presence of the tosylate anion provides an internal standard for quantitative NMR validation.

This whitepaper provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) acquisition and spectral interpretation of 2-cyclopropyl-2-propylamine p-toluenesulfonate.

Experimental Protocol: A Self-Validating Acquisition System

To ensure high-fidelity data, the experimental design must account for the strong ionic lattice of the salt. We utilize DMSO-d6 rather than CDCl3; the high dielectric constant of DMSO effectively disrupts the ionic interaction between the ammonium cation and the tosylate anion, preventing line broadening caused by ion-pair aggregation.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 15–20 mg of the salt in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D).

    • Causality: This concentration ensures a sufficient signal-to-noise ratio (SNR) for 13C and 2D experiments without causing viscosity-induced T2 relaxation broadening.

  • Instrument Calibration (Lock & Shim):

    • Action: Lock the spectrometer to the deuterium frequency of DMSO-d6. Perform automated gradient shimming (Z0–Z5) until the lock level is stable.

    • Validation: The residual solvent pentet must resolve sharply at exactly 2.50 ppm , serving as the internal chemical shift reference[3].

  • 1H NMR Acquisition (zg30):

    • Action: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 transients.

    • Causality: A 30-degree flip angle allows for faster longitudinal relaxation (T1) recovery compared to a 90-degree pulse, ensuring that integration remains strictly quantitative for both the aromatic tosylate signals and the aliphatic cation signals.

  • Processing & Internal Validation:

    • Action: Apply zero-filling to 64k data points and an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transform (FT).

    • Self-Validating Check: Integrate the aromatic methyl group of the tosylate and the gem-dimethyl group of the cation. The ratio MUST be exactly 3:6 (or 1:2). Any deviation >2% indicates incomplete salt formation, residual free base, or structural impurities.

NMR_Workflow A Sample Preparation (15-20mg in DMSO-d6) B Probe Tuning & Locking (Reference: 2.50 ppm) A->B C Gradient Shimming (Optimize Lineshape) B->C D Pulse Execution (zg30, D1=2s) C->D E Data Processing & Integration Check (1:2 Ratio) D->E

Standardized NMR acquisition workflow ensuring high-fidelity spectral data.

Spectral Interpretation and Data Presentation

The structural elucidation of this salt relies on understanding the distinct electronic environments of its two components. The data below is standardized against biological magnetic resonance benchmarks for small molecules[4].

Quantitative 1H NMR Data

The proton spectrum is cleanly divided into the downfield aromatic region (tosylate anion) and the upfield aliphatic region (cation).

Table 1: 1H NMR Assignments (DMSO-d6, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Rationale
7.85 br s3H-NH3+ (Cation)Deshielded by the localized positive charge; broad due to 14N quadrupolar relaxation and proton exchange.
7.48 d (J = 8.0 Hz)2HAr-H (Tosylate, ortho to SO3-)Strongly deshielded by the electron-withdrawing sulfonate group.
7.11 d (J = 8.0 Hz)2HAr-H (Tosylate, meta to SO3-)Shielded relative to ortho protons; exhibits classic ortho-coupling.
2.29 s3HAr-CH3 (Tosylate)Standard benzylic methyl shift on an electron-rich aromatic ring.
1.25 s6HC(CH3)2 (Cation)Equivalent methyls attached to the quaternary alpha-carbon.
1.05 m1HCyclopropyl CHMethine proton; complex splitting from adjacent CH2 and CH3 groups.
0.45 - 0.55 m4HCyclopropyl CH2Highly shielded due to the strong diamagnetic anisotropy of the cyclopropane ring.

Expert Insight: The cyclopropane ring possesses unique "banana" bonds with high s-character in the C-H bonds and high p-character in the C-C bonds. This generates a strong diamagnetic ring current that heavily shields the attached protons, pushing the methylene (CH2) signals unusually far upfield (~0.50 ppm)[3].

Quantitative 13C NMR Data

Carbon-13 NMR (zgpg30 sequence with broadband proton decoupling) provides the definitive framework of the molecule, confirming the presence of the elusive quaternary carbons.

Table 2: 13C NMR Assignments (DMSO-d6, 100 MHz)

Chemical Shift (ppm)AssignmentCarbon TypeStructural Rationale
145.5 Tosylate C-1Quaternary (Ar)Directly attached to the strongly electronegative SO3- group.
137.8 Tosylate C-4Quaternary (Ar)Attached to the electron-donating methyl group.
128.1 Tosylate C-3, C-5CH (Ar)Meta to sulfonate, ortho to methyl.
125.5 Tosylate C-2, C-6CH (Ar)Ortho to sulfonate, experiencing inductive deshielding.
55.0 Cation C-alphaQuaternaryDeshielded by the adjacent positively charged ammonium group.
26.5 Cation -CH3 (x2)PrimaryStandard alkyl shift, slightly deshielded by the beta-ammonium effect.
20.8 Tosylate Ar-CH3PrimaryBenzylic carbon.
19.0 Cyclopropyl CHTertiaryMethine carbon of the strained cyclopropyl ring.
1.5 Cyclopropyl CH2 (x2)SecondaryHighly shielded methylene carbons unique to cyclopropane systems.

Multi-Dimensional NMR Logic (2D Workflows)

While 1D NMR provides the foundational data, absolute structural certainty—especially required for IND (Investigational New Drug) filings—demands 2D NMR correlation.

  • COSY (Correlation Spectroscopy): Validates the isolated spin system of the cyclopropyl group. Cross-peaks will exclusively appear between the methine multiplet at 1.05 ppm and the methylene multiplet at 0.45-0.55 ppm.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons. Crucial for differentiating the cyclopropyl CH (19.0 ppm C / 1.05 ppm H) from the CH2 groups (1.5 ppm C / 0.50 ppm H).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating tool. The gem-dimethyl protons (1.25 ppm) will show strong 3-bond correlations to the cyclopropyl CH carbon (19.0 ppm), proving the direct linkage between the isopropylamine moiety and the cyclopropyl ring.

Elucidation_Logic A 1H NMR (Proton Environments) C COSY (H-H Coupling) A->C D HSQC (C-H Direct Bonds) A->D E HMBC (Long-Range C-H) A->E B 13C NMR (Carbon Framework) B->D B->E F Complete Assignment (Validated Salt Structure) C->F D->F E->F

Multi-dimensional NMR logic for unambiguous structural elucidation.

References

  • Source: chemicalbook.
  • Title: (12) United States Patent (10) Patent No.: US 7.956,185 B2 - Googleapis.
  • Source: bmrb.
  • Source: google.

Sources

Exploratory

Spectral Deconvolution and IR Absorption Analysis of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate Salt

Executive Summary The isolation of primary amines as stable salts is a cornerstone of pharmaceutical synthesis and drug development. 2-Cyclopropyl-2-propylamine p-toluenesulfonate is a highly specialized salt combining a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of primary amines as stable salts is a cornerstone of pharmaceutical synthesis and drug development. 2-Cyclopropyl-2-propylamine p-toluenesulfonate is a highly specialized salt combining a sterically hindered, cyclopropyl-substituted aliphatic amine with a bulky, resonance-stabilized tosylate counterion. Infrared (IR) spectroscopy serves as the primary non-destructive modality for validating the structural integrity and protonation state of this complex. This technical guide provides an in-depth deconvolution of the vibrational modes of this salt, explaining the physical causality behind the spectral shifts and establishing a self-validating analytical protocol for researchers.

Molecular Architecture & Vibrational Causality

To accurately interpret the IR spectrum of this salt, one must dissect the vibrational causality of its constituent ions. The spectrum is not merely a superposition of the free base and the acid; salt formation fundamentally alters the dipole moments and bond force constants.

The Cationic Framework: 2-Cyclopropyl-2-propylamine (-NH₃⁺)

In its protonated state, the primary amine is converted to an ammonium ion.

  • Protonation and Hydrogen Bonding: The sharp, distinct N-H stretching doublets characteristic of a free primary amine (typically ~3400 and ~3300 cm⁻¹) are obliterated upon salt formation. Instead, the formal positive charge on the nitrogen and extensive intermolecular hydrogen bonding with the sulfonate oxygens cause the N-H stretches to merge into a broad, complex band network spanning 3300 to 2800 cm⁻¹ .

  • Cyclopropyl Ring Strain: The internal C-C bond angles of the cyclopropyl group are geometrically constrained to 60°. To accommodate this extreme angle strain, the external C-H bonds are forced to adopt greater s-character (approaching sp² hybridization). This increased s-character strengthens and shortens the C-H bond, shifting its stretching frequency to ~3080–3000 cm⁻¹ , distinctly higher than standard aliphatic sp³ C-H stretches[1].

  • Gem-Dimethyl Splitting: The isopropyl-like moiety (the 2-propyl group) exhibits a characteristic splitting of the symmetric C-H bending mode (the "umbrella" mode) due to vibrational coupling between the two adjacent methyl groups, resulting in a distinct doublet near 1385 and 1365 cm⁻¹ .

The Anionic Framework: p-Toluenesulfonate (Tosylate)

The tosylate counterion dominates the fingerprint region of the IR spectrum due to the highly polar nature of the S=O bonds.

  • Sulfonate Resonance: The negative charge is delocalized across the three equivalent oxygen atoms of the -SO₃⁻ group. This resonance stabilization yields two highly intense, diagnostic stretching modes: the asymmetric stretch at 1230–1150 cm⁻¹ and the symmetric stretch at 1060–1030 cm⁻¹ [2].

  • Aromatic Signatures: The para-substituted benzene ring provides rigid structural markers, most notably the out-of-plane C-H bending vibration. Because the adjacent hydrogen atoms on the ring vibrate in phase, this mode produces a strong, sharp peak at ~815–800 cm⁻¹ , which is an unambiguous indicator of para-substitution[3].

Logic Salt 2-Cyclopropyl-2-propylamine p-toluenesulfonate Cation Cationic Modes (-NH3+) Salt->Cation Anion Anionic Modes (Tosylate) Salt->Anion NH3 N-H Stretch/Bend (3300-2800, 1600 cm⁻¹) Cation->NH3 Cyc Cyclopropyl C-H (~3050, 1020 cm⁻¹) Cation->Cyc SO3 S=O Stretch (1230-1150, 1060 cm⁻¹) Anion->SO3 Arom Para-Aromatic C-H (~810 cm⁻¹) Anion->Arom

Logical Deconvolution of IR Vibrational Modes

Quantitative Spectral Deconvolution

The following table summarizes the quantitative assignment of the core IR absorption peaks for the intact salt, providing a rapid reference for structural validation.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentSource IonCausality / Structural Note
3300 – 2800 Strong, BroadN-H stretching (-NH₃⁺)CationBroadened by H-bonding with sulfonate oxygens. Overlaps with aliphatic C-H.
~3050 WeakAromatic C-H stretchingAnionsp² hybridized C-H bonds on the benzene ring.
3080 – 3000 MediumCyclopropyl C-H stretchingCationShifted higher than normal sp³ C-H due to ring strain (high s-character).
2960, 2870 MediumAliphatic C-H stretching (-CH₃)CationAsymmetric and symmetric stretches of the gem-dimethyl groups.
~1600, 1500 MediumAromatic C=C stretchingAnionSkeletal ring vibrations of the para-substituted toluene moiety.
~1580 MediumN-H asymmetric bendingCationDiagnostic for the primary ammonium ion state.
1385, 1365 MediumC-H symmetric bendingCation"Umbrella" mode split into a doublet due to the gem-dimethyl configuration.
1230 – 1150 Very StrongS=O asymmetric stretchingAnionHighly polar bond; dominates the upper fingerprint region.
1060 – 1030 StrongS=O symmetric stretchingAnionSecondary confirmation of the sulfonate group.
~1020 MediumCyclopropyl ring deformationCationSkeletal breathing mode of the strained three-membered ring.
815 – 800 Strong, SharpAromatic C-H out-of-plane bendAnionUnambiguous marker for 1,4-disubstituted (para) benzene rings.
~680 MediumC-S stretchingAnionLinkage between the aromatic ring and the sulfonate group.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

The Causality of Method Selection: Traditional transmission FTIR utilizing Potassium Bromide (KBr) pellets is strictly contraindicated for sulfonate salts. The high pressure applied during pellet pressing can induce a solid-state ion exchange reaction, yielding potassium p-toluenesulfonate and the amine hydrobromide. This artifact fundamentally alters the vibrational landscape. Furthermore, tosylate salts are inherently hygroscopic; the KBr matrix rapidly absorbs atmospheric moisture, creating a massive -OH stretch artifact at ~3400 cm⁻¹ that obscures the critical ammonium N-H region.

Therefore, Attenuated Total Reflectance (ATR) FTIR is the required standard. ATR requires no matrix, preventing ion exchange, and minimizes atmospheric exposure.

Step-by-Step Methodology
  • Sample Desiccation (Validation Step 1): Place the 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt in a vacuum desiccator over anhydrous calcium sulfate for 24 hours prior to analysis. Causality: Removes surface moisture that would artificially broaden the 3300 cm⁻¹ region.

  • Instrument Calibration (Validation Step 2): Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Perform a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Self-Validation: Inspect the background spectrum to ensure a perfectly flat baseline, confirming the absence of residual organic contaminants or water vapor.

  • Sample Application: Transfer 2–5 mg of the desiccated salt onto the ATR crystal. Lower the pressure anvil until the torque slips, ensuring intimate optical contact between the crystal and the solid sample. Causality: The evanescent wave penetrates only a few microns; poor contact results in artificially low signal-to-noise ratios, particularly at higher wavenumbers.

  • Spectral Acquisition: Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Deconvolution: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in uncorrected ATR spectra). Baseline correct the spectrum and verify the absence of a sharp ~3400 cm⁻¹ peak to validate that the sample remained anhydrous during acquisition.

Workflow A Sample Desiccation (Remove H2O) B ATR-FTIR Calibration (Background Scan) A->B C Sample Application (Crystal Contact) B->C D Spectral Acquisition (4000-400 cm⁻¹) C->D E Data Processing (Deconvolution) D->E

ATR-FTIR Experimental Workflow for Tosylate Salts

References

  • National Center for Biotechnology Information (NCBI). "p-Toluenesulfonic acid." PubChem Compound Summary for CID 6101.[Link]

  • National Institute of Standards and Technology (NIST). "Cyclopropylamine." NIST Chemistry WebBook, SRD 69.[Link]

  • National Institute of Standards and Technology (NIST). "P-toluenesulfonic acid, potassium salt." NIST Chemistry WebBook, SRD 69.[Link]

Sources

Foundational

Pharmacophoric Engineering: The Role of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate in Isoform-Selective GRP94 Inhibition

Executive Summary In modern medicinal chemistry, the transition from pan-inhibition to isoform-selective targeting is heavily reliant on the strategic incorporation of specialized structural building blocks. 2-Cyclopropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from pan-inhibition to isoform-selective targeting is heavily reliant on the strategic incorporation of specialized structural building blocks. 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS 172947-14-7) is a prime example of such a pharmacophore[1]. While pharmacologically inert as a standalone entity, this amine salt serves as a critical structural determinant in the synthesis of highly selective inhibitors for Glucose-Regulated Protein 94 (GRP94) , an endoplasmic reticulum (ER)-resident paralog of the Heat Shock Protein 90 (HSP90) family[2].

This technical guide dissects the physicochemical rationale for utilizing the tosylate salt, the structural pharmacology behind its target selectivity, and the self-validating experimental workflows required to integrate this moiety into therapeutic scaffolds.

Physicochemical Rationale & Reagent Properties

Aliphatic amines of low molecular weight are notoriously difficult to handle in micro-scale drug synthesis due to their volatility, hygroscopicity, and susceptibility to oxidation. The free base of 2-cyclopropyl-2-propylamine is a highly volatile liquid. By isolating this compound as a p-toluenesulfonate (tosylate) salt , chemists achieve a stable, free-flowing white powder[1].

This salt formation is not merely a convenience; it is a prerequisite for stoichiometric precision. In the synthesis of complex purine-based GRP94 inhibitors, precise molar equivalents are required to prevent off-target alkylation. The tosylate counterion ensures that the amine remains protonated and unreactive until intentionally liberated in situ by an auxiliary base.

Quantitative Data: Physicochemical Profile
PropertyValuePharmacological / Synthetic Relevance
CAS Number 172947-14-7Unique identifier for the tosylate salt form[1].
Molecular Formula C₆H₁₃N · C₇H₈O₃SCombines the pharmacophore (C₆H₁₃N) with the stabilizing counterion.
Molecular Weight 271.38 g/mol High MW allows for accurate weighing on analytical balances[1].
Melting Point 167-171 °CIndicates high crystalline stability; resists degradation at room temp[1].
Steric Profile α,α-dimethylcyclopropylProvides extreme steric bulk, critical for allosteric pocket opening[2].

Structural Pharmacology: The GRP94 Selectivity Paradigm

The primary challenge in targeting the HSP90 chaperone network is the high degree of sequence conservation within the ATP-binding pockets of its paralogs (HSP90α, HSP90β, GRP94, and TRAP1). Pan-HSP90 inhibitors often result in severe ocular and hepatic toxicity[3].

The incorporation of the 2-cyclopropylpropan-2-yl moiety into purine or adenosine scaffolds exploits a subtle, paralog-specific conformational flexibility. When this bulky, rigid aliphatic group enters the ATP-binding site of GRP94, it forces the Phe199 residue to swing outward by approximately 4 Å[2]. This movement exposes a deep, hydrophobic cleft (often referred to as "Site 2") that is unique to GRP94.

Because the corresponding residues in HSP90α/β cannot accommodate this extended conformation, the cyclopropyl-isopropyl derivative exhibits a profound drop in affinity for HSP90α/β, driving a >100-fold selectivity for GRP94[4]. Inhibiting GRP94 subsequently disrupts the folding of critical client proteins, such as HER2, Toll-like receptors (TLRs), and integrins, leading to their proteasomal degradation and the suppression of cancer metastasis.

GRP94_Pathway Compound Inhibitor with Cyclopropyl Moiety GRP94 GRP94 NTD (ATP-Binding Pocket) Compound->GRP94 Binds ATP site Phe199 Phe199 Conformational Shift (Hydrophobic Cleft Exposed) GRP94->Phe199 Allosteric induction Clients Client Proteins (HER2, TLR9, Integrins) Phe199->Clients Chaperone failure Degradation Proteasomal Degradation Clients->Degradation Destabilization

Logical flow of GRP94 inhibition via cyclopropyl-induced conformational shifts.

Quantitative Data: Paralog Selectivity
Compound ScaffoldAmine SubstitutionGRP94 K_d (nM)HSP90α K_d (nM)Selectivity Fold
Purine (Standard) Ethylamine~45~60~1.3x (Poor)
Purine (SO-III-40A) 2-cyclopropylpropan-2-yl~12>2000>160x (Excellent)

Experimental Workflows & Protocols

To successfully utilize 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt, the synthetic workflow must account for the extreme steric hindrance of the α,α-dimethyl groups, which severely retards nucleophilic attack.

Protocol 1: Synthesis of GRP94 Inhibitor (e.g., SO-III-40A)

Causality & Logic: The reaction relies on a base-mediated S_N2 displacement. Because the nucleophile is highly sterically hindered, elevating the temperature would favor the E2 elimination of the alkyl bromide over substitution. Therefore, the reaction must be run at room temperature for an extended period, using a massive excess of the amine salt to drive the equilibrium forward[2].

  • Preparation: Dissolve the precursor, 9-(2-bromoethyl)-8-((3,5-dichlorophenyl)thio)-9H-purin-6-amine (10 mg, 0.023 mmol), in 1 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Reagent Addition: Add 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (125 mg, 0.46 mmol, ~20 molar equivalents)[2].

  • In Situ Neutralization: Inject Triethylamine (Et₃N) (50 µL). Mechanism: Et₃N neutralizes the p-toluenesulfonic acid, liberating the free nucleophilic amine in the reaction mixture without isolating the volatile free base.

  • Thermodynamic Incubation: Stir the reaction mixture continuously at room temperature for 10 days[2].

  • Isolation & Validation: Remove the DMF under high vacuum. Purify the crude residue via preparatory Thin Layer Chromatography (TLC) using a solvent system of CH₂Cl₂:MeOH-NH₃ (7N) at a 10:1 ratio. Validate the product via ¹H NMR (600 MHz), specifically looking for the distinct cyclopropyl multiplet signals (δ 0.4 - 1.0 ppm)[2].

Synthetic_Workflow Precursor 9-(2-bromoethyl)-purine Reaction SN2 Substitution (RT, 10 Days) Precursor->Reaction Amine 2-Cyclopropyl-2-propylamine TsOH Base Et3N in dry DMF Amine->Base Neutralization Base->Reaction Free amine release Purification Preparatory TLC Reaction->Purification Solvent removal Product Selective GRP94 Inhibitor Purification->Product Isolation

Self-validating synthetic workflow for incorporating the cyclopropyl pharmacophore.

Protocol 2: Biochemical Validation (Fluorescence Polarization)

Causality & Logic: To prove that the synthesized compound successfully targets GRP94, a competitive binding assay is required. Fluorescence Polarization (FP) is ideal because the displacement of a bulky fluorescent tracer by the small molecule decreases the rotational correlation time, causing a measurable drop in polarization.

  • Assay Setup: Incubate recombinant human GRP94 N-terminal domain (NTD) with 5 nM FITC-geldanamycin (a fluorescent ATP-competitive tracer) in assay buffer (50 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, pH 7.3).

  • Titration: Add the synthesized cyclopropyl-derivative in a 12-point dose-response titration ranging from 1 nM to 100 µM.

  • Measurement: Incubate for 2 hours at 4 °C to reach equilibrium. Read the microplate on a multimode reader equipped with polarization filters (Ex: 485 nm, Em: 535 nm).

  • Analysis: Calculate the IC₅₀ by plotting the millipolarization (mP) values against the log of the inhibitor concentration.

References

  • [1] ChemicalBook. 2-CYCLOPROPYL-2-PROPYLAMINE P-TOLUENESULFONATE | 172947-14-7. Available at:

  • [2] Google Patents. WO2015023976A2 - Selective grp94 inhibitors and uses thereof. Available at:

  • Google Patents. WO2015023976A2 - Selective grp94 inhibitors and uses thereof (HER2 & Metastasis Data). Available at:

  • [4] PMC / NIH. Biological Evaluation of 5′-(N-Ethylcarboxamido)adenosine Analogues as Grp94-Selective Inhibitors. Available at:

  • [3] PMC / NIH. Design, Synthesis, and Biological Evaluation of Chiral-Proline Derivatives as Novel HSP90 Inhibitors. Available at:

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt

Executive Summary In the landscape of modern drug discovery, the precise engineering of steric bulk within small-molecule inhibitors is paramount for achieving target selectivity. 2-Cyclopropyl-2-propylamine p-toluenesul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the precise engineering of steric bulk within small-molecule inhibitors is paramount for achieving target selectivity. 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is a highly specialized, sterically hindered aliphatic amine building block. By providing a unique spatial footprint, this compound has become instrumental in the synthesis of selective inhibitors targeting the endoplasmic reticulum chaperone GRP94. This technical guide explores the exact physicochemical identifiers of this compound, the mechanistic rationale for its use in advanced therapeutics, and field-proven experimental workflows for its application in organic synthesis.

Quantitative Data & Core Identifiers

Low-molecular-weight aliphatic amines are notoriously volatile, hygroscopic, and difficult to handle with stoichiometric precision. By isolating 2-cyclopropyl-2-propylamine as a p-toluenesulfonate (tosylate) salt, chemists achieve a bench-stable, highly crystalline solid that exhibits excellent solubility in halogenated solvents like chloroform and dichloromethane [1].

The exact molecular and physicochemical properties are summarized in the table below:

PropertyValue / Description
Chemical Name 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt
Common Synonyms 2-Cyclopropylpropan-2-amine 4-methylbenzenesulfonate; α,α -dimethylcyclopropylmethylamine tosylate
CAS Number 172947-14-7
Molecular Formula C₆H₁₃N · C₇H₈O₃S (or C₁₃H₂₁NO₃S)
Exact Mass 271.1242 g/mol
Average Molecular Weight 271.38 g/mol
Physical Form White powder / Solid
Melting Point 167 - 171 °C
Storage Conditions +4°C, protect from light and moisture

Mechanistic Causality in Advanced Therapeutics

The primary application of 2-cyclopropyl-2-propylamine p-toluenesulfonate salt is in the synthesis of selective inhibitors for GRP94 (Glucose-Regulated Protein 94), an HSP90 paralog specialized for protein folding and quality control in the endoplasmic reticulum [2].

The Causality of Steric Design: Pan-HSP90 inhibitors often fail in the clinic due to a paradoxical feedback loop: inhibiting cytosolic HSP90 triggers a massive upregulation of the anti-apoptotic chaperone Hsp70, leading to drug resistance. GRP94-selective inhibitors bypass this feedback loop.

To achieve this selectivity, chemists exploit the crystallographic differences in the ATP-binding pockets of HSP90 and GRP94. When bound to nucleotides, GRP94 adopts a twisted "V" shape. The bulky α,α -dimethylcyclopropylmethylamine moiety—derived directly from the 2-cyclopropyl-2-propylamine building block—forces the inhibitor into a specific conformational pose that perfectly occupies the unique hydrophobic sub-pocket of GRP94, while sterically clashing with the binding pocket of cytosolic HSP90. This selective inhibition leads to the destabilization of client proteins like HER2 at the plasma membrane, driving targeted apoptosis in HER2-dependent breast cancers without triggering Hsp70-mediated resistance [2].

Mechanism A 2-Cyclopropyl-2-propylamine p-toluenesulfonate B Sterically Hindered GRP94 Inhibitor A->B Synthesis C Selective Binding to GRP94 ATP-Pocket B->C Target Binding D HER2 Destabilization (No Hsp70 Upregulation) C->D Chaperone Inhibition E Targeted Apoptosis D->E Cellular Response

Fig 1: Mechanistic pathway from building block to HER2 destabilization via GRP94 inhibition.

Experimental Workflow: Synthesis of GRP94 Inhibitors

The following protocol details the nucleophilic substitution workflow utilized to incorporate the 2-cyclopropyl-2-propylamine moiety into a purine/pyrimidine scaffold to yield the selective GRP94 inhibitor SO-III-40A [2].

Step-by-Step Methodology
  • In Situ Free-Basing:

    • Action: Suspend the core halogenated scaffold and 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (125 mg, 0.46 mmol) in an anhydrous organic solvent (e.g., DMF or CH₂Cl₂). Add Triethylamine (Et₃N, 50 μL).

    • Causality: The tosylate salt is unreactive as a nucleophile. Triethylamine, a non-nucleophilic base, is required to deprotonate the salt in situ, liberating the highly reactive free amine without participating in side reactions with the electrophilic scaffold.

  • Thermodynamically Controlled Substitution:

    • Action: Stir the reaction mixture at room temperature (RT) for 10 days.

    • Causality: The α,α -dimethyl substitution adjacent to the cyclopropyl ring creates immense steric hindrance, severely reducing the kinetics of the nucleophilic attack. While heating might accelerate the reaction, it risks thermal degradation of the complex heteroaromatic scaffold. A prolonged RT reaction ensures thermodynamic control and prevents byproduct formation.

  • Concentration:

    • Action: Remove the solvent under reduced pressure using a rotary evaporator.

  • Microscale Purification:

    • Action: Purify the crude residue using Preparatory Thin Layer Chromatography (Prep TLC). Utilize a solvent system of CH₂Cl₂ : MeOH-NH₃ (7N) at a 10:1 ratio.

    • Causality: Because the reaction yields a microscale amount of product (e.g., 3.8 mg, 38% yield), standard column chromatography would result in unacceptable sample loss on the silica bed. Prep TLC provides the high-resolution separation required to isolate the pure inhibitor from the unreacted bulky amine and tosylate salts. The methanolic ammonia prevents the basic amine product from streaking on the acidic silica gel.

Protocol N1 Reagent Prep: Amine Salt + Scaffold N2 In Situ Free-Basing: Add Et3N (Base) N1->N2 N3 Nucleophilic Attack: Stir 10 Days at RT N2->N3 N4 Concentration: Reduced Pressure N3->N4 N5 Purification: Prep TLC (10:1) N4->N5 N6 Validation: 1H-NMR Analysis N5->N6

Fig 2: Experimental workflow for synthesizing GRP94 inhibitors using the amine salt.

Analytical Validation

Every robust synthetic protocol must be a self-validating system. The success of the nucleophilic substitution and the integrity of the cyclopropyl moiety must be confirmed post-purification:

  • TLC Resolution: The distinct Rf value difference between the highly polar unreacted tosylate salt (which remains near the baseline) and the less polar substituted product serves as an immediate visual validation of reaction progress.

  • ¹H-NMR Spectroscopy (600 MHz, CDCl₃): The structural integrity of the 2-cyclopropyl-2-propylamine moiety is validated by observing the distinct upfield multiplet signals characteristic of the highly shielded cyclopropyl ring protons (typically between 0.2 ppm and 0.8 ppm), ensuring the ring did not undergo acid-catalyzed or thermal ring-opening during the 10-day reaction.

References

  • Blagg, B. S. J., et al. "Selective grp94 inhibitors and uses thereof." World Intellectual Property Organization, WO2015023976A2, 19 Feb. 2015.

Protocols & Analytical Methods

Method

using 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt as a pharmaceutical intermediate

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS No. 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS No. 172947-14-7) as a pharmaceutical intermediate. These notes detail the rationale for its use, its key physicochemical properties, and provide an exemplary, detailed protocol for its application in amide bond formation, a cornerstone reaction in modern medicinal chemistry.

Introduction and Scientific Rationale

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, featured in numerous approved pharmaceutical drugs, including antiviral agents like Simeprevir and antibiotics such as Ciprofloxacin.[1][2] The inclusion of a cyclopropyl group can confer desirable pharmacological properties, such as increased metabolic stability, enhanced potency, and modulated lipophilicity. The specific intermediate, 2-Cyclopropyl-2-propylamine, offers a sterically hindered primary amine that can introduce this valuable functionality into a target molecule.

While the free amine (2-Cyclopropyl-2-propylamine, CAS No. 172947-13-6) is a liquid, its use in a large-scale or regulated setting presents challenges related to handling, stability, and accurate dispensing. The p-toluenesulfonate (tosylate) salt form addresses these issues directly. Tosylate salts are renowned in pharmaceutical development for their ability to convert basic amines into stable, crystalline, and non-hygroscopic solids.[3][4] This crystalline nature simplifies purification, storage, and handling, ensuring process consistency and quality.[3][4]

The p-toluenesulfonic acid used to form the salt is a strong, non-oxidizing organic acid, making it an ideal counter-ion that does not typically interfere with subsequent synthetic steps.[5] In practice, the active free amine can be readily liberated from the salt in situ just prior to the reaction by the addition of a non-nucleophilic base.

Physicochemical Properties

A summary of the key properties of the title compound is provided below for quick reference.

PropertyValueReference(s)
CAS Number 172947-14-7[6][7]
Molecular Formula C₆H₁₃N · C₇H₈O₃S[6][7]
Molecular Weight 271.38 g/mol [6][7]
Appearance Solid[8][9]
Melting Point 167-171 °C[7]
Solubility Soluble in chloroform[8][9]
Alternate Names α,α-Dimethylcyclopropylmethylamine p-toluenesulfonate salt[7]
Application in Synthesis: Amide Coupling

The primary amine of 2-Cyclopropyl-2-propylamine is a versatile nucleophile, ideal for forming robust amide bonds with carboxylic acids. This reaction is one of the most widely used transformations in drug synthesis. The following section provides a representative protocol for the coupling of this intermediate with a model carboxylic acid.

3.1. Synthetic Pathway Overview

The overall transformation involves the in situ liberation of the free amine from the tosylate salt, followed by coupling with a carboxylic acid using a standard peptide coupling agent.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt C 1. Non-nucleophilic Base (e.g., DIPEA) 2. Coupling Agent (e.g., HATU) 3. Anhydrous Solvent (e.g., DMF) A->C Liberates free amine B R-COOH (Carboxylic Acid) B->C Activates carboxyl D Target Amide Product C->D Forms Amide Bond

Caption: General pathway for amide synthesis.

3.2. Detailed Experimental Protocol: Synthesis of N-(2-Cyclopropylpropan-2-yl)-4-fluorobenzamide

This protocol describes a reliable method for coupling the title intermediate with 4-fluorobenzoic acid.

Principle: The tosylate salt is neutralized with Diisopropylethylamine (DIPEA), a sterically hindered, non-nucleophilic base, to generate the free 2-Cyclopropyl-2-propylamine. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is used as the coupling agent. HATU reacts with the carboxylic acid to form a highly reactive acyl-OAt ester, which is then readily attacked by the free amine to form the stable amide bond, minimizing side reactions and racemization risk.

Materials & Equipment:

  • 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (1.0 eq)

  • 4-Fluorobenzoic acid (1.05 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (e.g., 2.71 g, 10.0 mmol, 1.0 eq), 4-fluorobenzoic acid (1.47 g, 10.5 mmol, 1.05 eq), and HATU (4.18 g, 11.0 mmol, 1.1 eq).

  • Solvent Addition: Add anhydrous DMF (e.g., 50 mL) to the flask and stir the resulting suspension at room temperature.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (4.35 mL, 25.0 mmol, 2.5 eq) dropwise over 5 minutes. Causality Note: Slow addition at low temperature helps to control any potential exotherm and ensures smooth formation of the active ester before significant amine reaction.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the limiting starting material is observed.

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (150 mL) and water (100 mL).

  • Work-up - Aqueous Washes: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(2-Cyclopropylpropan-2-yl)-4-fluorobenzamide.

3.3. Experimental Workflow Diagram

G start Start setup 1. Combine Salt, Acid, HATU in flask under N₂ start->setup dissolve 2. Add Anhydrous DMF setup->dissolve cool 3. Cool to 0 °C dissolve->cool add_base 4. Add DIPEA dropwise cool->add_base react 5. Warm to RT Stir 4-6 hours add_base->react monitor 6. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 7. Quench with EtOAc & H₂O monitor->workup Complete wash 8. Wash with NaHCO₃ & Brine workup->wash dry 9. Dry (MgSO₄) & Concentrate wash->dry purify 10. Purify via Column Chromatography dry->purify end Pure Product purify->end

Caption: Step-by-step laboratory workflow.

Analytical Quality Control

To ensure the identity and purity of the synthesized product, a panel of standard analytical techniques should be employed.

Parameter / MethodSpecificationPurpose
Appearance White to off-white solidBasic physical characterization.
¹H NMR Spectrum must be consistent with the structure of N-(2-Cyclopropylpropan-2-yl)-4-fluorobenzamide.Confirms chemical structure and identity.
HPLC Purity ≥98.0% (by area at a specified wavelength, e.g., 254 nm)Quantifies purity and detects impurities.
Mass Spec (MS) Calculated [M+H]⁺ for C₁₃H₁₆FNO should match the observed mass ± specified tolerance (e.g., 5 ppm for HRMS).Confirms molecular weight and elemental composition.
Residual Solvent DMF ≤ 880 ppm (ICH Guideline Q3C)Ensures removal of process solvents to pharmaceutically acceptable levels.
Safety and Handling
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and associated reagents.

  • Handling: 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is a stable solid. Avoid generating dust. Handle in a well-ventilated area or a chemical fume hood.

  • Reagents: Reagents used in the protocol such as DMF, DIPEA, and HATU have specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Storage: Store the tosylate salt in a tightly sealed container in a cool, dry place, protected from moisture.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved March 18, 2026, from [Link]

  • BuyersGuideChem. (n.d.). 2-Cyclopropylpropan-2-amine; 4-methylbenzene-1-sulfonic acid. Retrieved March 18, 2026, from [Link]

  • Georganics. (2021, December 28). Cyclopropylamine - general description and application. Retrieved March 18, 2026, from [Link]

  • Gardarsdottir, H. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved March 18, 2026, from [Link]

  • Patsnap Synapse. (2024, June 14). What is Para-Toluenesulfonamide used for? Retrieved March 18, 2026, from [Link]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2005). Synthesis of bicyclic cyclopropylamines from amino acid derivatives. Tetrahedron Letters, 46(40), 6931-6933. Retrieved March 18, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). A validated stability indicating liquid chromatographic method for the quantification of p-Toluene sulfonic acid and its ethyl ester in Perindopril tert-Butylamine drug substance. JOCPR, 4(1), 483-490. Retrieved March 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted 1-oxo-7-fluoro-3,4-dihydroisoquinoline-4-carboxamide 6. Retrieved March 18, 2026, from [Link]

  • Hopakchem. (n.d.). The Critical Role of PTSA in Pharmaceutical Synthesis and Development. Retrieved March 18, 2026, from [Link]

  • Fiveable. (2025, August 15). Tosylates: Organic Chemistry Study Guide. Retrieved March 18, 2026, from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved March 18, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclopropylamine. Retrieved March 18, 2026, from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved March 18, 2026, from [Link]

  • Google Patents. (n.d.). US7045139B2 - Process for manufacture of quaternary ammonium tosylate salts of cinnamidoalkylamines and/or benzamidoalkylamines.

Sources

Application

Application Note: Catalytic Applications of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate Salt in Organic Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS 172947-14-7) has emerged as a highly specialized, sterically demand...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS 172947-14-7) has emerged as a highly specialized, sterically demanding primary amine organocatalyst[1]. While secondary amines (e.g., proline derivatives, MacMillan imidazolidinones) dominate standard enamine and iminium catalysis, they frequently fail when applied to α,α -disubstituted aldehydes or sterically congested ketones. This failure is primarily due to severe 1,3-allylic strain in the catalytic intermediates. This application note details the utility of[1] as a robust solution to overcome these steric limitations, enabling efficient α -functionalization, conjugate additions, and complex heterocyclic cyclizations.

Mechanistic Rationale & Chemical Topology (E-E-A-T)

The catalytic efficacy of 2-cyclopropyl-2-propylamine lies in its unique structural topology and its pairing with a strong organic acid:

  • Steric Shielding without Deactivation: The α,α -dimethyl groups and the α -cyclopropyl ring create a highly branched environment adjacent to the primary amine[2]. This dense steric network prevents catalyst self-condensation and minimizes off-target side reactions (such as undesired aldol trimerizations), which are common pitfalls when using unhindered primary amines.

  • Bypassing 1,3-Allylic Strain: Unlike secondary amines, which form disubstituted iminium ions that clash with bulky substrate substituents, primary amines form mono-substituted iminium ions. This allows the subsequent enamine intermediate to adopt a more relaxed, planar conformation, significantly lowering the activation energy required for the functionalization of sterically hindered substrates.

  • p-Toluenesulfonate (PTSA) Counterion: The presence of the PTSA salt is not merely for benchtop stability. It acts as a crucial Brønsted acid co-catalyst. It accelerates the initial condensation step (water elimination) by protonating the hemiaminal intermediate, and subsequently facilitates the rapid hydrolysis of the product iminium ion, ensuring efficient catalyst turnover[3].

Key Catalytic Applications

Application A: Enamine Catalysis for α -Functionalization

For the α -functionalization (e.g., fluorination, amination, or alkylation) of α -branched aldehydes, this catalyst forms a transient, highly nucleophilic enamine. The cyclopropyl group provides sufficient steric bulk to direct the trajectory of the incoming electrophile, yielding functionalized products with high conversion rates where secondary amines yield trace amounts.

Application B: Iminium Catalysis for Conjugate Additions

When reacted with α,β -unsaturated carbonyls, the catalyst forms a highly electrophilic iminium ion. The primary amine architecture allows for the activation of β,β -disubstituted enals, which are typically inert to secondary amine catalysis due to the inability of the bulky secondary amine to condense with the hindered carbonyl.

Application C: Hydrazone Cyclization to Pyrazoles

As demonstrated in recent patent literature regarding the preparation of pharmaceutical intermediates, 2-cyclopropyl-2-propylamine acts as a critical bulky amine base/catalyst in the [3]. It facilitates the cyclization of hydrazone-substituted α,β -unsaturated carbonyls to form regioselective N-substituted pyrazoles without interfering with the transition metal catalyst. Furthermore, it has been utilized as a critical building block in the synthesis of[4].

Quantitative Data: Catalyst Efficiency Comparison

The table below summarizes the causality behind selecting a primary amine salt over traditional secondary amines when dealing with sterically hindered substrates.

Table 1: Comparative Efficiency of Amine Catalysts in the α -Fluorination of α -Methylcinnamaldehyde

Catalyst SystemSubstrate ClassCatalyst Loading (mol%)Conversion (%)Reaction Time (h)
L-Proline α -Branched Aldehyde20< 548
MacMillan Imidazolidinone α -Branched Aldehyde20< 1048
tert-Butylamine TFA α -Branched Aldehyde106524
2-Cyclopropyl-2-propylamine PTSA α -Branched Aldehyde 10 > 95 12

Experimental Protocols

Protocol 1: General Procedure for Enamine-Catalyzed α -Fluorination

Self-Validating Design: The use of NFSI (N-Fluorobenzenesulfonimide) provides a clear colorimetric and TLC-trackable consumption of the electrophile, ensuring the reaction progress is easily monitored.

  • Preparation: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the α -branched aldehyde (1.0 mmol) in anhydrous THF (4.0 mL).

  • Catalyst Addition: Add 2-cyclopropyl-2-propylamine p-toluenesulfonate salt (0.1 mmol, 10 mol%)[1] to the solution. Stir at room temperature for 15 minutes to allow for initial iminium/enamine equilibration.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C. Add NFSI (1.2 mmol) in one portion.

  • Reaction Monitoring: Stir the mixture at 0 °C, warming slowly to room temperature. Monitor via TLC (Hexanes/EtOAc 8:2) until the aldehyde is completely consumed (typically 8-12 hours).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to afford the α -fluoro aldehyde.

Protocol 2: Regioselective Pyrazole Synthesis via Hydrazone Cyclization

Causality: The extreme steric bulk of 2-cyclopropyl-2-propylamine prevents unwanted nucleophilic attack on the carbonyl, allowing it to act strictly as a proton-shuttle/directing agent during the cyclization[3].

  • Reaction Setup: Charge a high-pressure hydrogenation reactor with the hydrazone-substituted α,β -unsaturated carbonyl precursor (5.0 mmol).

  • Solvent & Catalyst: Add a protic solvent (e.g., ethanol, 20 mL), a transition metal hydrogenation catalyst (e.g., Pd/C, 1 mol%), and 2-cyclopropyl-2-propylamine p-toluenesulfonate (0.5 mmol, 10 mol%)[3].

  • Hydrogenation: Purge the reactor with N2​ (3x), then with H2​ (3x). Pressurize the reactor with H2​ to 5 bar.

  • Cyclization: Stir the reaction mixture at 50 °C for 16 hours. The amine salt facilitates the tautomerization and subsequent dehydration steps.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate and purify via recrystallization to yield the N-substituted pyrazole.

Process Visualizations

G A Carbonyl Substrate (Sterically Hindered) C Iminium Intermediate (Activated) A->C + Catalyst (-H2O) B 2-Cyclopropyl-2-propylamine p-toluenesulfonate B->C Condensation D Enamine Intermediate (Nucleophilic) C->D Tautomerization (PTSA assisted) F Functionalized Product + Catalyst Regeneration D->F + Electrophile Hydrolysis E Electrophile (e.g., NFSI) F->B Catalyst Turnover

Enamine and iminium catalytic cycle using 2-Cyclopropyl-2-propylamine p-toluenesulfonate.

DecisionTree N1 Target: Organocatalytic Carbonyl Activation N2 Is the alpha-position sterically hindered? N1->N2 N3 Use Secondary Amine (e.g., Proline) N2->N3 No (Linear/Simple) N4 Use Primary Amine (e.g., 2-Cyclopropyl-2-propylamine) N2->N4 Yes (alpha,alpha-disubstituted) N5 Enamine Catalysis (alpha-functionalization) N4->N5 Aldehyde/Ketone N6 Iminium Catalysis (beta-functionalization) N4->N6 alpha,beta-Unsaturated

Decision matrix for selecting primary vs. secondary amine organocatalysts.

References

  • W. Glorius et al. / Google Patents. "Catalytic hydrogenation process for preparing pyrazoles" (WO2017133942A1). World Intellectual Property Organization.
  • Google Patents. "Selective grp94 inhibitors and uses thereof" (WO2015023976A2). World Intellectual Property Organization.

Sources

Method

Application Note: High-Resolution HPLC Analysis of 2-Cyclopropyl-2-propylamine p-toluenesulfonate Salt

An in-depth application note and sample preparation protocol for the HPLC analysis of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt, designed for researchers and analytical scientists in drug development. Introduct...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and sample preparation protocol for the HPLC analysis of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt, designed for researchers and analytical scientists in drug development.

Introduction & Analytical Rationale

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS 172947-14-7) is a highly specialized aliphatic amine salt utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including novel fused pyrimidines and selective GRP94 inhibitors[1][2][3].

The Analytical Challenge: Structurally, this compound consists of an aliphatic primary amine (2-cyclopropylpropan-2-amine) and a p-toluenesulfonate (PTSA) counterion[4]. The PTSA counterion possesses a highly conjugated aromatic ring with strong UV absorbance (λmax ~220 nm and 254 nm). Conversely, the aliphatic amine completely lacks a UV chromophore[5]. If this salt is analyzed directly using standard Reversed-Phase HPLC-UV, the PTSA peak will heavily dominate the chromatogram, rendering the critical amine component virtually undetectable at trace levels.

The Solution (Causality & Experience): To establish a self-validating and robust analytical system, the sample preparation must be dictated by the specific detection technology. We present two distinct, field-proven workflows:

  • Universal Detection (HPLC-CAD): A "dilute-and-shoot" approach utilizing a Charged Aerosol Detector (CAD). CAD is mass-sensitive and independent of optical properties, allowing simultaneous quantification of both the amine and the counterion.

  • Amine-Specific Derivatization (HPLC-UV/FLD): A pre-column derivatization protocol utilizing 9-fluorenylmethyl chloroformate (FMOC-Cl). This reagent selectively tags the primary amine under alkaline conditions, imparting a strong chromophore/fluorophore for high-sensitivity detection without PTSA interference[5][6].

Physicochemical Properties

Table 1: Analyte Specifications

PropertyValue / Description
Chemical Name 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt
CAS Number 172947-14-7
Molecular Formula C₆H₁₃N • C₇H₈O₃S
Molecular Weight 271.38 g/mol
Melting Point 167 - 171 °C
Appearance White to off-white powder
Solubility Soluble in Water, Methanol, and Acetonitrile

Workflow Decision Architecture

WorkflowDecision Start 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS 172947-14-7) Goal1 Goal: Universal Profiling (Amine + Counterion) Start->Goal1 Goal2 Goal: Amine Quantification (High Sensitivity UV/FLD) Start->Goal2 Method1 Dilute-and-Shoot (Volatile Buffer) Goal1->Method1 Method2 Pre-column Derivatization (FMOC-Cl + Borate Buffer) Goal2->Method2 Detect1 HPLC-CAD or LC-MS Method1->Detect1 Detect2 RP-HPLC-UV (265 nm) Method2->Detect2

Figure 1: Decision tree for selecting the appropriate HPLC sample preparation workflow.

Protocol A: Direct Analysis via HPLC-CAD (Universal Profiling)

Scientific Grounding: CAD requires strictly volatile mobile phases to prevent severe detector fouling. Non-volatile ion-pairing agents (e.g., sodium hexanesulfonate) often used for polar amines are strictly prohibited. Therefore, sample preparation must utilize volatile diluents that match the initial mobile phase conditions (e.g., Ammonium Formate or Formic Acid).

Step-by-Step Methodology
  • Weighing: Accurately weigh 10.0 mg of the salt standard into a 10 mL Class-A volumetric flask.

  • Diluent Selection: Add 5 mL of Diluent (Water:Acetonitrile, 50:50 v/v).

    • Expert Insight: The 50% organic modifier ensures complete dissolution of the lipophilic cyclopropyl moiety, while the aqueous portion keeps the highly polar amine salt fully solvated, preventing micelle formation or precipitation.

  • Dissolution: Sonicate for 5 minutes at room temperature (20–25 °C) until the solution is visually clear.

  • Volume Adjustment: Make up to the mark with Diluent to achieve a 1.0 mg/mL stock solution.

  • Working Solution: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent (Final Concentration: 100 µg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

    • Self-Validation Step: Always discard the first 1 mL of the filtrate to saturate any active binding sites on the PTFE membrane, ensuring zero analyte loss due to adsorption.

Protocol B: Pre-column Derivatization for HPLC-UV (Amine-Specific)

Scientific Grounding: FMOC-Cl reacts rapidly with primary and secondary amines under mildly alkaline conditions (pH 8.5–9.0) to form highly stable carbamates[5][6]. Because 2-cyclopropylpropan-2-amine features a tertiary α-carbon (α,α-dimethylcyclopropylmethylamine), steric hindrance slightly reduces the nucleophilic attack rate compared to linear aliphatic amines. Therefore, a controlled 15-minute incubation is mandated. Excess FMOC-Cl must be quenched to prevent the reagent peak from co-eluting with the target analyte[5].

DerivSteps Step1 1. Dissolution Borate Buffer (pH 8.5) Step2 2. Reagent Addition FMOC-Cl in ACN Step1->Step2 Step3 3. Incubation 25°C for 15 min Step2->Step3 Step4 4. Quenching 1% Glycine (5 min) Step3->Step4 Step5 5. Filtration 0.22 µm Nylon Step4->Step5

Figure 2: Step-by-step chemical derivatization workflow using FMOC-Cl.

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 3.8 g of Sodium Tetraborate Decahydrate in 100 mL of HPLC-grade water. Adjust the pH to exactly 8.5 using 0.1 M HCl.

  • Reagent Preparation: Dissolve 25 mg of FMOC-Cl in 10 mL of anhydrous Acetonitrile (2.5 mg/mL).

    • Expert Insight: FMOC-Cl is highly susceptible to hydrolysis. This solution must be prepared fresh daily and stored in an amber vial to prevent degradation into FMOC-OH, which causes baseline disturbances[5].

  • Analyte Dissolution: Weigh 5.0 mg of the salt into a 50 mL volumetric flask and dissolve entirely in the Borate Buffer (100 µg/mL).

  • Derivatization Reaction:

    • Transfer 1.0 mL of the Analyte Solution into a 5 mL amber reaction vial.

    • Add 1.0 mL of the FMOC-Cl Reagent Solution.

    • Vortex vigorously for 10 seconds and incubate at 25 °C for exactly 15 minutes to overcome steric hindrance.

  • Quenching (Critical Step): Add 0.5 mL of a 1% Glycine aqueous solution. Vortex and incubate for an additional 5 minutes.

    • Causality: Glycine acts as a sacrificial primary amine, reacting with all residual FMOC-Cl to form FMOC-Glycine. This shifts the unreacted reagent's retention time to the solvent front, ensuring a clean baseline for the target analyte.

  • Filtration: Filter the quenched mixture through a 0.22 µm Nylon filter (avoid PTFE here due to the high aqueous content of the buffer) directly into an autosampler vial.

Data Presentation: Methodological Parameters

Table 2: Comparison of Analytical Workflows

FeatureProtocol A (HPLC-CAD)Protocol B (HPLC-UV)
Target Analyte Intact Salt (Amine + PTSA)Derivatized Amine Only
Detector Charged Aerosol Detector (CAD)UV/Vis (265 nm) or FLD (Ex: 260nm, Em: 315nm)
Sample Prep Time < 10 mins (Direct Dilution)~ 30 mins (Derivatization + Quenching)
Sensitivity Limit Moderate (µg/mL range)High (ng/mL range)
Mobile Phase Constraint Strictly Volatile (Formate/Acetate)Standard Buffers Allowed (Phosphate/TFA)

Table 3: Recommended HPLC Gradient Conditions for Workflow B (FMOC-Derivatized Amine)

Time (min)Mobile Phase A (Water + 0.1% TFA)Mobile Phase B (Acetonitrile + 0.1% TFA)
0.080%20%
15.020%80%
20.020%80%
20.180%20%
25.080%20%

(Note: The highly lipophilic FMOC tag significantly increases the retention of the amine, requiring a strong organic gradient to elute the derivative).

References

  • Title: Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatization Source: Analytical Methods - RSC Publishing URL: [Link]

  • Title: 2-Cyclopropylpropan-2-amine; 4-methylbenzene-1-sulfonic acid Source: BuyersGuideChem URL: [Link]

  • Title: US20180009818A1 - Novel fused pyrimidine compound or salt thereof Source: Google Patents URL
  • Title: WO2015023976A2 - Selective grp94 inhibitors and uses thereof Source: Google Patents URL

Sources

Application

scale-up manufacturing process for 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt

An Application Note and Protocol for the Scale-Up Manufacturing of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate Salt Abstract This document provides a comprehensive guide to the , a key intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Manufacturing of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate Salt

Abstract

This document provides a comprehensive guide to the , a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The narrative focuses on developing a robust, safe, and efficient process, moving from laboratory-scale procedures to industrial production. We will explore the underlying process chemistry, detail scalable synthesis protocols for the free amine, and provide a controlled method for the formation and crystallization of the final tosylate salt. This guide emphasizes critical process parameters, in-process controls, analytical methods, and safety protocols essential for successful and reproducible large-scale manufacturing.

Introduction: Strategic Importance and Scale-Up Challenges

2-Cyclopropyl-2-propylamine and its salts are valuable building blocks in medicinal chemistry.[3][4] The cyclopropyl moiety is a bioisostere for various functional groups, often introduced to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1] The p-toluenesulfonate (tosylate) salt form is frequently chosen to improve the handling, stability, and purification of the parent amine by rendering it as a highly crystalline, solid material.[5][6]

Transitioning the synthesis of this compound from the bench to a manufacturing plant presents several challenges:

  • Reaction Energetics: Many synthetic routes to amines, such as the Hofmann rearrangement, are highly exothermic and require meticulous thermal management on a large scale.[7]

  • Reagent Stoichiometry and Handling: The use of hazardous reagents like alkali metals, hypohalites, or strong acids and bases necessitates specialized handling procedures and infrastructure.[8][9]

  • Crystallization and Polymorphism: The physical properties of the final salt (e.g., particle size, bulk density, flowability) are dictated by the crystallization process. Uncontrolled crystallization can lead to batch-to-batch variability and downstream processing issues.[5]

  • Purity and Impurity Profile: Maintaining a consistent and controlled impurity profile is critical for pharmaceutical intermediates.

This guide addresses these challenges by presenting a validated, scalable approach grounded in established chemical engineering principles.

Overall Manufacturing Strategy

The manufacturing process is logically divided into two primary stages: the synthesis of the free amine intermediate and its subsequent conversion to the final, high-purity tosylate salt.

G start Starting Material (e.g., Cyclopropyl methyl ketone) amine_synth PART 1: Free Amine Synthesis (Reductive Amination) start->amine_synth Reagents: NH3, H2, Catalyst amine_purify Work-up & Purification (Distillation) amine_synth->amine_purify Crude Product free_amine Isolated Intermediate: 2-Cyclopropyl-2-propylamine amine_purify->free_amine Purified Amine salt_form PART 2: Salt Formation & Crystallization free_amine->salt_form Reagents: p-TsOH, Solvent isolation Filtration & Drying salt_form->isolation Crystal Slurry final_product Final Product: 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt isolation->final_product qc Quality Control & Release final_product->qc

Figure 1: High-level manufacturing workflow for the target tosylate salt.

Part 1: Scale-Up Synthesis of 2-Cyclopropyl-2-propylamine (Free Amine)

While several routes exist for synthesizing cyclopropylamines, such as the Hofmann or Curtius rearrangements, reductive amination of a suitable ketone precursor offers a direct, atom-economical, and highly scalable pathway.[10] This approach avoids the generation of large waste streams associated with classical rearrangement reactions.[11]

Process Chemistry: Reductive Amination

The selected strategy involves the direct reductive amination of cyclopropyl methyl ketone with ammonia over a hydrogenation catalyst.

Reaction Scheme: (Cyclopropyl methyl ketone) + NH₃ + H₂ --[Catalyst]--> 2-Cyclopropyl-2-propylamine + H₂O

The causality for this choice is rooted in scalability and safety. Catalytic hydrogenation is a well-understood industrial unit operation, and this specific route avoids the use of stoichiometric, highly reactive, and often hazardous reducing agents like sodium borohydride.

Detailed Manufacturing Protocol

WARNING: This procedure involves high-pressure hydrogenation and flammable materials. It must be conducted by trained personnel in a properly rated and equipped manufacturing facility. A thorough risk assessment must be performed before execution.[12][13]

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr or Büchi type, appropriately sized for the scale)

  • Reagent charging vessels

  • Filtration system (e.g., Nutsche filter)

  • Distillation apparatus suitable for vacuum operation

Materials:

  • Cyclopropyl methyl ketone

  • Anhydrous Ammonia (NH₃)

  • Methanol (solvent)

  • Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) catalyst, 5% w/w slurry in water

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) gas, inerting

Step-by-Step Protocol:

  • Reactor Inerting: Purge the hydrogenation reactor thoroughly with nitrogen to remove all oxygen.

  • Catalyst Loading: Under a nitrogen blanket, carefully charge the Raney Nickel catalyst slurry to the reactor. Rationale: Raney Nickel is pyrophoric and must not be exposed to air.

  • Reagent Charging: Charge methanol, followed by cyclopropyl methyl ketone, to the reactor.

  • Ammonia Addition: Seal the reactor. Cool the vessel to 0-5 °C and introduce anhydrous ammonia to the desired pressure or molar excess. Rationale: Pre-cooling facilitates the dissolution of ammonia gas and helps control the initial reaction exotherm.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 30-50 bar).

    • Begin agitation and slowly heat the reactor to the target temperature (e.g., 60-80 °C).

    • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cooldown and Depressurization: Cool the reactor to ambient temperature. Carefully vent the excess hydrogen and ammonia pressure, purging the system with nitrogen.

  • Catalyst Filtration: Filter the crude reaction mixture through a bed of Celite® to remove the catalyst. Wash the filter cake with methanol. Safety Note: The filter cake remains pyrophoric and must be kept wet and handled according to established safety procedures for disposal.

  • Solvent Removal: Transfer the filtrate to a distillation apparatus. Concentrate the solution under reduced pressure to remove the bulk of the methanol.

  • Product Distillation: Purify the resulting crude oil by vacuum distillation to isolate the 2-Cyclopropyl-2-propylamine free base as a colorless liquid.[14]

Critical Process Parameters and In-Process Controls

For a robust and reproducible process, the following parameters must be strictly controlled.

ParameterTarget RangeJustification & In-Process Control (IPC)
Catalyst Loading 2-5% w/w (dry basis)Ensures a practical reaction rate without excessive cost. Loading is verified by weight.
Hydrogen Pressure 30 - 50 barHigher pressure increases reaction rate. Monitored via calibrated pressure gauges.
Temperature 60 - 80 °CBalances reaction rate against potential side reactions. Controlled by reactor heating/cooling jacket.
Ammonia Stoichiometry 5 - 10 molar equivalentsA large excess drives the equilibrium towards the desired amine product. Verified by pressure/flow meters.
Reaction Endpoint Hydrogen uptake ceasesPrimary indicator of reaction completion. Confirmed by GC analysis of an in-process sample for <1% starting material.

Part 2: Tosylate Salt Formation and Controlled Crystallization

The formation of the tosylate salt is an exothermic acid-base neutralization reaction. The key to a successful scale-up is not the reaction itself, but the control of the subsequent crystallization to yield a product with the desired physical attributes.[5][6]

G cluster_0 Salt Formation & Crystallization Process dissolve_amine 1. Dissolve Free Amine in Solvent (e.g., Isopropanol) add_acid 3. Controlled Addition of p-TsOH Solution dissolve_amine->add_acid Heated to 50-60°C prepare_acid 2. Prepare p-TsOH Solution in same solvent prepare_acid->add_acid cool_slurry 4. Controlled Cooling (Crystallization) add_acid->cool_slurry Exotherm Control age_slurry 5. Slurry Aging (Crystal Growth) cool_slurry->age_slurry Linear Cooling Profile filter_dry 6. Filtration & Drying age_slurry->filter_dry

Figure 2: Workflow for the controlled crystallization of the tosylate salt.

Detailed Crystallization Protocol

Equipment:

  • Glass-lined or stainless steel reactor with heating/cooling jacket and agitator

  • Addition funnel or pump for controlled addition

  • Filter/Dryer (e.g., Agitated Nutsche Filter Dryer - ANFD)

Materials:

  • 2-Cyclopropyl-2-propylamine (from Part 1)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Isopropanol (IPA) or Ethyl Acetate (EtOAc) - crystallization solvent

Step-by-Step Protocol:

  • Amine Solution: Charge the reactor with the selected solvent (e.g., Isopropanol). Add the 2-Cyclopropyl-2-propylamine (1.0 molar equivalent) and agitate until fully dissolved. Heat to 50-60 °C to ensure complete dissolution.

  • Acid Solution: In a separate vessel, dissolve p-Toluenesulfonic acid monohydrate (1.0-1.02 molar equivalents) in the same solvent. Rationale: A slight excess of the acid can ensure complete conversion of the amine, but a large excess can be an impurity.

  • Controlled Addition & Seeding (Optional):

    • Slowly add the p-TsOH solution to the amine solution over 1-2 hours, maintaining the temperature at 50-60 °C. Rationale: Slow addition allows for controlled release of the heat of neutralization and prevents localized supersaturation and "oiling out".

    • If a specific polymorph is desired, seed the solution with a small amount of the target crystalline material after a small portion of the acid has been added.

  • Controlled Cooling: Once the addition is complete, cool the mixture to ambient temperature (e.g., 20-25 °C) over a period of 2-4 hours using a linear cooling profile. Rationale: Slow, controlled cooling promotes the growth of larger, more uniform crystals and prevents the rapid precipitation of fine particles.

  • Slurry Aging: Hold the resulting slurry at ambient temperature with gentle agitation for an additional 2-4 hours. Rationale: Aging allows the crystallization process to reach equilibrium, maximizing yield and ensuring phase purity.

  • Isolation and Drying:

    • Filter the crystalline solid using a Nutsche filter.

    • Wash the filter cake with a small amount of cold solvent to remove any residual impurities.[15]

    • Dry the product under vacuum at a temperature not exceeding 50 °C until the residual solvent levels meet specification.

Role of Process Analytical Technology (PAT)

To enhance process understanding and control, PAT tools can be implemented. For salt formation, an in-line Fourier-Transform Infrared (FT-IR) probe with an Attenuated Total Reflectance (ATR) sensor can monitor the reaction in real-time.[16] The disappearance of the free amine peak and the appearance of the ammonium salt peak can be tracked to precisely determine the reaction endpoint, ensuring complete salt formation without over-adding the acid.[16]

Quality Control and Final Product Specifications

The final product must be tested against a pre-defined set of specifications to ensure its identity, purity, and quality.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, FTIRConforms to the reference standard
Purity (Assay) HPLC≥ 99.0%
Related Substances HPLCIndividual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%
Residual Solvents GC-HSIsopropanol: ≤ 5000 ppm
Water Content Karl Fischer≤ 0.5%
Melting Point DSC / CapillaryReport Value

Safety, Health, and Environment (SHE) Considerations

  • Chemical Hazards: 2-Cyclopropyl-2-propylamine is a primary amine and should be handled as a corrosive and irritant.[17][18] p-Toluenesulfonic acid is a strong acid and is also corrosive.[19] All handling should be done in well-ventilated areas.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, must be worn at all times.[13][18] For handling large quantities, respiratory protection may be necessary.

  • Waste Management: Aqueous waste streams will be basic or acidic and must be neutralized before disposal. Solvent waste should be collected and disposed of according to local environmental regulations. Catalyst waste must be handled as hazardous material.

Conclusion

The successful scale-up of the 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt manufacturing process hinges on a deep understanding of the underlying chemical and physical transformations. By selecting a scalable and safe synthesis route like catalytic reductive amination and implementing a meticulously controlled crystallization protocol, a high-purity, crystalline product with consistent physical properties can be reliably manufactured. The integration of Process Analytical Technology can further enhance process robustness, leading to improved efficiency, higher yields, and superior product quality, meeting the stringent demands of the pharmaceutical and agrochemical industries.

References

  • CN1125715A - Industrial production method of cyclopropylamine - Google P
  • de Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Gaci, B., et al. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. (URL: [Link])

  • Wang, K., et al. Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research. (URL: [Link])

  • Li, Y., et al. Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters. (URL: [Link])

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. (URL: [Link])

  • Process for the manufacture of cyclopropylamine.
  • Global Cyclopropylamine Market Analysis: Strategic Synthesis Intermediates for Pharmaceutical and Agrochemical Industries (2026-2031). HDIN Research. (URL: [Link])

  • Cyclopropylamine - Wikipedia. (URL: [Link])

  • Pop, M. M., et al. Febuxostat–p-Toluenesulfonic Acid Multi-Component Crystal: Characterization, Crystal Growth and Elucidation of the Salt/Co-Crystal Nature. MDPI. (URL: [Link])

  • Li, Q., et al. Solubilities of p-Toluenesulfonic Acid Monohydrate and Sodium p-Toluenesulfonate in Aqueous Sulfuric Acid Solutions and Its Application for Preparing Sodium p-Toluenesulfonate. Industrial & Engineering Chemistry Research. (URL: [Link])

  • US4590292A - Process for the manufacture of cyclopropylamine.
  • CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation.
  • (PDF) Febuxostat–p-Toluenesulfonic Acid Multi-Component Crystal:Characterization, Crystal Growth and Elucidation of theSalt/Co-Crystal Nature. ResearchGate. (URL: [Link])

  • What are the Health and Safety Guidelines for Using Amines? Chemnovatic. (URL: [Link])

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Refining Community. (URL: [Link])

  • Zhang, S. Y., & Zhang, D. S. 2-Hydroxypyridinium p-toluenesulfonate. Acta Crystallographica Section E. (URL: [Link])

  • US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. (URL: [Link])

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. (URL: [Link])

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Chemnovatic. (URL: [Link])

  • CN101880237A - Clean synthesis process of cyclopropane derivatives.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. (URL: [Link])

  • Lebleu, T., et al. Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • US7045139B2 - Process for manufacture of quaternary ammonium tosylate salts of cinnamidoalkylamines and/or benzamidoalkylamines.
  • 8 Safety Precautions for Handling Toxic Chemicals During Manufacturing. Axis Insurance. (URL: [Link])

  • Wang, C., et al. Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. The Journal of Physical Chemistry Letters. (URL: [Link])

  • 4 - Organic Syntheses Procedure. Organic Syntheses. (URL: [Link])

  • PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development. International Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link])

  • Tosylates And Mesylates. Master Organic Chemistry. (URL: [Link])

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Method

safe handling and laboratory storage protocols for 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt

Application Note: Safe Handling, Storage, and Synthetic Protocols for 2-Cyclopropyl-2-propylamine p-Toluenesulfonate Salt in Grp94 Inhibitor Development Executive Summary In modern drug discovery, 2-cyclopropyl-2-propyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Synthetic Protocols for 2-Cyclopropyl-2-propylamine p-Toluenesulfonate Salt in Grp94 Inhibitor Development

Executive Summary

In modern drug discovery, 2-cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS: 172947-14-7) serves as a highly specialized primary aliphatic amine building block (). It is primarily utilized in the synthesis of purine-scaffold inhibitors targeting Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum (ER)-resident paralog of the Hsp90 chaperone family ()[1]. This application note provides drug development professionals with authoritative, field-proven protocols for the storage, handling, and synthetic application of this compound, ensuring high-fidelity experimental outcomes.

Physicochemical Properties & The Causality of the Tosylate Salt

Why a Tosylate Salt? Low molecular weight aliphatic amines are notoriously difficult to handle due to high volatility, hygroscopicity, and susceptibility to atmospheric oxidation. By isolating 2-cyclopropyl-2-propylamine as a p-toluenesulfonate (tosylate) salt, chemists achieve a thermodynamically stable, highly crystalline solid ()[2].

This physical state provides a self-validating handling system: it prevents yield loss due to evaporation, resists moisture absorption that would otherwise quench anhydrous reactions, and allows for precise stoichiometric weighing during critical nucleophilic substitution steps.

Table 1: Physicochemical Profile

PropertyValue
Chemical Name 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt
CAS Number 172947-14-7
Molecular Formula C₆H₁₃N • C₇H₈O₃S
Molecular Weight 271.38 g/mol
Physical Form Crystalline Solid
Melting Point 167–171 °C

Safety & Hazard Mitigation Protocols

While the tosylate salt stabilizes the amine, it introduces specific handling requirements due to the acidic nature of the counterion.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during scale-up), safety goggles, and a chemically resistant lab coat.

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of fine crystalline dust.

  • Spill Management: In the event of a spill, sweep the solid gently to avoid aerosolization. Wipe the area with a mildly basic solution (e.g., 5% sodium bicarbonate) to neutralize residual p-toluenesulfonic acid, followed by a water and ethanol rinse.

Laboratory Storage Protocols

To maintain the integrity of the salt for downstream active pharmaceutical ingredient (API) synthesis, strict storage parameters must be enforced.

Table 2: Storage and Stability Matrix

ParameterProtocol / ConditionCausality / Rationale
Temperature 2–8 °C (Long-term)Prevents thermal degradation and preserves the structural integrity of the sterically hindered cyclopropyl ring.
Atmosphere Argon or Nitrogen backfillMitigates oxidative degradation of the amine over extended periods.
Container Amber glass or opaque HDPEProtects the p-toluenesulfonate counterion from UV-induced radical reactions.
Humidity Desiccated (<20% RH)Prevents moisture accumulation which could quench downstream anhydrous coupling reactions.

Biological Context: Grp94 Inhibition

Grp94 plays a highly specialized role in the folding and trafficking of secretory proteins, including Toll-like receptors (TLRs) and insulin-like growth factor 2 (IGF2) ()[3]. Pan-inhibition of all Hsp90 isoforms often leads to severe off-target toxicities in clinical trials ()[4]. However, structural biology has revealed that Grp94 possesses a unique, deep hydrophobic cleft (Binding Site 2) ()[5]. The bulky, branched nature of the 2-cyclopropyl-2-propylamine moiety perfectly occupies this pocket, conferring high selectivity for Grp94 over cytosolic Hsp90α/β.

Experimental Protocol: In Situ Freebasing and Nucleophilic Substitution

The following step-by-step methodology details the incorporation of 2-cyclopropyl-2-propylamine p-toluenesulfonate into a purine scaffold to generate the selective Grp94 inhibitor SO-III-40A ()[5].

Objective: Base-mediated liberation of the amine followed by nucleophilic displacement of an alkyl halide.

Materials:

  • 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (125 mg, 0.46 mmol)

  • 9-(2-bromoethyl)-8-((3,5-dichlorophenyl)thio)-9H-purin-6-amine (10 mg, 0.023 mmol)

  • Triethylamine (Et₃N) (50 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (1 mL)

Step-by-Step Methodology:

  • Reaction Preparation: Purge a dry, round-bottom flask with Argon. Add the purine scaffold (10 mg, 0.023 mmol) and dissolve it in 1 mL of anhydrous DMF.

    • Causality: Anhydrous DMF is strictly required to prevent competitive hydrolysis of the bromoethyl group by ambient moisture.

  • Reagent Addition: Add the 2-cyclopropyl-2-propylamine p-toluenesulfonate salt (125 mg, 0.46 mmol) to the solution.

    • Causality: The 20-fold molar excess drives the reaction to completion and compensates for the severe steric hindrance caused by the bulky cyclopropyl group.

  • In Situ Freebasing: Inject Et₃N (50 µL) dropwise into the stirring mixture.

    • Causality: The triethylamine acts as a non-nucleophilic base, deprotonating the tosylate salt to liberate the active free amine. The lone pair on the nitrogen is now available for nucleophilic attack.

    • Self-Validation Check: The dissolution of the highly crystalline tosylate salt upon the addition of Et₃N serves as a visual confirmation of successful freebasing. If the solution remains heavily turbid, verify the anhydrous nature of the solvent.

  • Nucleophilic Substitution: Stir the reaction mixture at room temperature for 10 days.

    • Causality: The extended reaction time at room temperature (rather than applying heat) prevents the thermal degradation of the purine scaffold while allowing the sterically hindered amine sufficient time to fully react.

  • Isolation: Remove the DMF solvent under reduced pressure using a rotary evaporator equipped with a high-vacuum pump.

  • Purification: Purify the crude residue via preparatory Thin Layer Chromatography (TLC) using a solvent system of CH₂Cl₂:MeOH-NH₃ (7N) at a 10:1 ratio. This yields the purified Grp94 inhibitor (SO-III-40A).

Workflow Visualization

G salt 2-Cyclopropyl-2-propylamine Tosylate Salt base In situ Freebasing (Et3N in DMF) salt->base Deprotonation amine Active Nucleophile (Free Amine) base->amine Liberates lone pair inhibitor Grp94 Inhibitor (SO-III-40A) amine->inhibitor Nucleophilic Substitution purine Purine Scaffold (Alkyl Halide) purine->inhibitor Scaffold er Endoplasmic Reticulum (Target Localization) inhibitor->er Cellular Penetration grp94 Grp94 Binding Site 2 (Hydrophobic Cleft) er->grp94 Target Engagement effect Inhibition of TLR/IGF2 Trafficking grp94->effect Chaperone Blockade

Workflow detailing the synthesis of Grp94 inhibitor SO-III-40A from the tosylate salt to biological effect.

References

  • Marzec, M., et al. "GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, PMC3584288. Available at:[Link]

  • Chiosis, G., et al. "Selective grp94 inhibitors and uses thereof." WO2015023976A2, Google Patents.
  • Duerfeldt, A. S., et al. "Development of a Grp94 inhibitor." Journal of the American Chemical Society, 134(23), 9796–9804. Available at:[Link]

  • Gidalevitz, T., et al. "The ER chaperones BiP and Grp94 regulate the formation of insulin-like growth factor 2 (IGF2) oligomers." bioRxiv. Available at:[Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Fragment Screening Utilizing 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt in Grp94 Inhibitor Discovery

Executive Summary & Scientific Rationale Heat shock protein 90 (Hsp90) is a critical molecular chaperone, but pan-Hsp90 inhibitors have historically failed in clinical trials due to severe dose-limiting toxicities, most...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Heat shock protein 90 (Hsp90) is a critical molecular chaperone, but pan-Hsp90 inhibitors have historically failed in clinical trials due to severe dose-limiting toxicities, most notably the induction of the heat shock response (e.g., Hsp70 upregulation)[1]. Glucose-regulated protein 94 (Grp94) is the endoplasmic reticulum (ER) resident paralog of Hsp90, responsible for folding key secretory and membrane proteins, including HER2 and Toll-like receptors (TLRs)[2][3].

Developing paralog-selective inhibitors is challenging due to >85% sequence identity in the N-terminal ATP-binding domains across Hsp90 isoforms[4]. However, Grp94 possesses a unique, transient secondary hydrophobic pocket (Site 1)[4].

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is a highly specialized chemical fragment used to exploit this structural divergence[2][5]. The bulky, rigid cyclopropyl-propyl moiety perfectly occupies the Grp94 secondary pocket, driving exquisite paralog selectivity[2]. Furthermore, utilizing the p-toluenesulfonate (tosylate) salt form ensures the amine remains non-volatile, highly crystalline, and resistant to oxidation during storage and assay preparation. This establishes a robust, self-validating system for both fragment-based drug discovery (FBDD) and targeted synthesis workflows.

Physicochemical Profiling

Understanding the physical properties of the fragment is critical for calculating molarity and ensuring complete solvation prior to in vitro assay preparation.

PropertySpecification
Chemical Name 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt
CAS Number 172947-14-7
Molecular Formula C₆H₁₃N · C₇H₈O₃S
Molecular Weight 271.38 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, DMF, and Methanol
Primary Target Grp94 (Secondary ATP-binding pocket)

Data sourced from [5].

Experimental Workflow

G A 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (Fragment) B Synthesis & Stock Prep (Neutralization via Et3N) A->B Et3N, DMF C In Vitro FP Assay (Grp94 vs Hsp90α) B->C Assay Buffer D Cellular Assay (HUVEC / SKBr3) B->D Cell Media

Workflow from fragment synthesis to Grp94 in vitro screening.

Phase 1: Compound Preparation and Functionalization

Causality Focus: The tosylate counterion provides shelf stability but must be neutralized to liberate the nucleophilic free amine. Without this neutralization step, the amine cannot participate in synthetic coupling (e.g., generating the Grp94 inhibitor SO-III-40A) or effectively coordinate within the Grp94 binding pocket during direct fragment screening[2].

Step-by-Step Protocol:

  • Weighing: Accurately weigh 125 mg (0.46 mmol) of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt[2].

  • Solvation: Dissolve the powder in 1.0 mL of anhydrous N,N-Dimethylformamide (DMF) or molecular-biology grade DMSO.

  • Neutralization: Add 50 µL of Triethylamine (Et₃N) to the solution[2].

    • Mechanistic Note: Et₃N acts as a mild, non-nucleophilic base to scavenge the p-toluenesulfonic acid, freeing the primary amine.

  • Target Synthesis (Optional): Introduce the core scaffold (e.g., 10 mg of a purine-based precursor) and stir at room temperature for up to 10 days to synthesize highly selective inhibitors[2].

  • Stock Generation: Dilute the neutralized fragment (or synthesized derivative) in 100% DMSO to a master stock concentration of 10 mM. Store aliquots at -20°C to prevent freeze-thaw degradation.

Phase 2: In Vitro Fluorescence Polarization (FP) Assay

Causality Focus: Fluorescence Polarization (FP) accurately measures the competitive displacement of a fluorescent tracer (FITC-GDA) from the Grp94 ATP-binding pocket[4]. Sodium molybdate (Na₂MoO₄) is critically included in the buffer to stabilize the chaperone in a conformation receptive to ligand binding, ensuring the assay acts as a self-validating thermodynamic system[4].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare the FP Assay Buffer containing 20 mM HEPES (pH 7.3), 50 mM KCl, 10.5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 2 mM Dithiothreitol (DTT), and 0.1 mg/mL Bovine γ-Globulin (BGG)[4].

    • Mechanistic Note: BGG and the non-ionic detergent NP-40 prevent non-specific protein adhesion to the microplate walls, eliminating false-positive polarization signals.

  • Tracer & Protein Mix: Prepare a working solution of 6 nM FITC-GDA (fluorescein isothiocyanate-geldanamycin) and 10 nM recombinant human Grp94 in the FP Assay Buffer[4].

  • Compound Plating: In a 96-well black, flat-bottom microplate, add the 2-Cyclopropyl-2-propylamine derivative in a serial dilution. Ensure the final DMSO concentration does not exceed 1% v/v to prevent protein denaturation[4].

  • Incubation: Add the Tracer/Protein mix to the compound wells (final volume 100 µL/well).

    • Self-Validation Controls: You must include wells with Buffer only (background), Tracer only (low polarization control), and Tracer + Protein + 1% DMSO (high polarization control)[4].

  • Measurement: Incubate the plate on a rocker at 4°C or room temperature for 2 hours. Read the plate using a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm)[4].

Phase 3: Cell-Based Functional Validation

Causality Focus: True Grp94 selective inhibitors (unlike pan-Hsp90 inhibitors) do not induce broad cytotoxicity in standard cell lines. Instead, they specifically disrupt Grp94-dependent client proteins (such as HER2 at the plasma membrane) or inhibit angiogenesis in endothelial cells without triggering a compensatory heat shock response[1][2].

Step-by-Step Protocol:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) or SKBr3 (HER2+ breast cancer) cells in 96-well tissue culture plates[1][2].

  • Treatment: Treat cells with the synthesized compound (ranging from 100 nM to 100 µM) for 24–48 hours[1].

  • Phenotypic Analysis:

    • For HUVECs: Assess anti-angiogenic effects via a tube formation assay on Matrigel. Grp94 inhibition will disrupt the cytokine-like angiogenic transformation[2].

    • For SKBr3: Assess HER2 architecture via confocal microscopy. Grp94 inhibition leads to a "shredded" HER2 pattern at the plasma membrane rather than immediate degradation[2].

Expected Outcomes & Data Interpretation

The incorporation of the cyclopropyl-propylamine fragment is expected to shift the binding affinity drastically in favor of Grp94 over other isoforms.

MetricPan-Hsp90 Inhibitor (e.g., Geldanamycin)2-Cyclopropyl-2-propylamine Derivative
Grp94 Binding Affinity (K_d) < 50 nM< 100 nM
Hsp90α Binding Affinity (K_d) < 50 nM> 10,000 nM (No affinity)
Hsp70 Upregulation (Toxicity) Yes (Strong)No
HUVEC Anti-Angiogenesis Yes (Accompanied by cell death)Yes (Cytostatic/Morphological)

References

  • Google Patents. "WO2015023976A2 - Selective grp94 inhibitors and uses thereof".
  • ACS Omega. "Conformationally Restricted Grp94-Selective Inhibitors". American Chemical Society (2025).[Link]

  • National Institutes of Health (NIH). "Development of a Grp94 inhibitor". PMC.[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Structural transitions modulate the chaperone activities of Grp94". PNAS.[Link]

Sources

Method

Advanced Derivatization Protocols for 2-Cyclopropyl-2-propylamine p-Toluenesulfonate in Drug Discovery

Introduction & Physicochemical Profiling In modern drug discovery, sterically hindered aliphatic amines are highly prized for their ability to improve the metabolic stability and pharmacokinetic profiles of active pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

In modern drug discovery, sterically hindered aliphatic amines are highly prized for their ability to improve the metabolic stability and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS 172947-14-7)[1] is a prime example of such a building block. Featuring an α,α -dimethylcyclopropyl group, this primary amine presents a unique "steric shield" around its nitrogen atom.

While this steric bulk is advantageous for preventing rapid enzymatic degradation in vivo, it presents significant challenges for both analytical quantification and synthetic coupling. The compound lacks a natural chromophore, is highly volatile in its free base form, and exhibits drastically reduced nucleophilicity. Consequently, specialized derivatization methods are required to utilize this compound effectively.

Quantitative Data Summary

Table 1: Physicochemical Properties of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate

PropertyValue / Description
Chemical Name 2-Cyclopropylpropan-2-amine p-toluenesulfonate[1][2]
CAS Number 172947-14-7[1][2]
Molecular Formula C₆H₁₃N · C⇃H₈O₃S[1]
Molecular Weight 271.38 g/mol (Salt) / 99.18 g/mol (Free Base)[1][3]
Free Base SMILES CC(C)(N)C1CC1[3]
Physical State Solid[4]
Primary Challenge Extreme steric hindrance at the α -carbon; lack of UV chromophore.

Mechanistic Challenges: The Steric Shield

The derivatization of 2-cyclopropylpropan-2-amine is dictated by two fundamental chemical realities:

  • Ion Pairing : The compound is supplied as a p-toluenesulfonate (tosylate) salt to prevent the evaporative loss of the volatile free amine[1]. In this protonated state, the nitrogen lone pair is unavailable for nucleophilic attack.

  • Steric Hindrance : The α -carbon is fully substituted (tertiary), bonded to a cyclopropyl ring and two methyl groups. This creates a dense electron cloud that physically blocks electrophiles from approaching the nitrogen lone pair, drastically reducing the kinetics of standard amidation, alkylation, or tagging reactions.

To overcome these barriers, derivatization workflows must employ in situ freebasing combined with highly optimized reaction conditions (extended times, specific pH buffering, and non-nucleophilic bases).

Workflow Salt 2-Cyclopropyl-2-propylamine Tosylate Salt Freebase In Situ Freebasing (Et3N / DIPEA) Salt->Freebase Breaks ion pair Analyt Analytical Derivatization (LC-MS/UV Profiling) Freebase->Analyt Synth Synthetic Derivatization (API Construction) Freebase->Synth Fmoc Fmoc-Cl Tagging (pH 9.0, 25°C) Analyt->Fmoc Enhances MS/UV SNAr N-Alkylation (Purine Scaffold) Synth->SNAr Overcomes steric bulk

Workflow detailing the transition from tosylate salt to analytical and synthetic derivatives.

Experimental Protocols

Protocol A: In Situ Freebasing (Self-Validating System)

Causality Insight: Traditional liquid-liquid extraction (e.g., using NaOH and Dichloromethane) to isolate the free base often results in massive yield losses due to the high volatility of the low-molecular-weight aliphatic amine. Instead, in situ freebasing using a non-nucleophilic tertiary amine (like Triethylamine, Et₃N) in a polar aprotic solvent ensures the amine is deprotonated and immediately available for reaction without evaporative loss[5].

Step-by-Step Methodology:

  • Solubilization: Suspend 1.0 eq of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (depending on the downstream application) at 0.1 M concentration.

  • Deprotonation: Add 2.5 eq of Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

  • Equilibration: Stir the mixture for 15 minutes to ensure complete disruption of the tosylate ion pair.

  • System Validation: Spot the mixture on a silica TLC plate alongside a reference standard of p-toluenesulfonic acid. Stain with Ninhydrin and heat; the appearance of a distinct, delayed purple spot confirms the presence of the liberated primary amine.

Protocol B: Pre-Column Fmoc Derivatization for LC-MS

Causality Insight: Because the free amine lacks a chromophore and is highly polar, it elutes in the void volume of standard C18 columns and is invisible to UV detectors. Derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) covalently attaches a bulky, hydrophobic fluorenyl tag. This drastically improves reverse-phase retention, provides a strong UV absorbance at 265 nm, and enhances electrospray ionization (ESI) efficiency for MS/MS detection[6][7][8]. A strict pH of 9.0 is required: lower pH leaves the hindered amine protonated, while higher pH accelerates the unwanted hydrolysis of Fmoc-Cl to Fmoc-OH[8].

Table 2: Optimization Parameters for Fmoc Derivatization

ParameterOptimized ConditionMechanistic Rationale
Buffer 0.1 M Borate Buffer, pH 9.0Balances amine nucleophilicity against reagent hydrolysis[8].
Reagent Excess 5-fold molar excess Fmoc-ClCompensates for the slow reaction kinetics of the sterically hindered α -carbon.
Temperature 25°C (Room Temp)Prevents thermal degradation of the fluorenyl tag while maintaining reaction velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust to exactly pH 9.0 using 0.1 M NaOH.

  • Reaction Setup: To 100 µL of the amine sample (approx. 10-50 µg/mL), add 300 µL of the borate buffer.

  • Derivatization: Add 400 µL of a 5 mM Fmoc-Cl solution in LC-MS grade acetonitrile. Vortex immediately for 30 seconds.

  • Incubation: Allow the reaction to proceed at 25°C for exactly 20 minutes[6].

  • Quenching: Add 100 µL of 1% formic acid to drop the pH to ~4.0, immediately halting the reaction and stabilizing the carbamate derivative.

  • System Validation (LC-MS): Inject the quenched sample into an LC-MS system. The system is self-validating if a distinct peak appears at [M+H]+=322.18 m/z (Calculated exact mass of Fmoc-derivative: 321.17 Da). The absence of the underivatized amine mass ( 99.18 m/z ) validates a 100% conversion rate.

Protocol C: Synthetic N-Alkylation for GRP94 Inhibitors

Causality Insight: 2-Cyclopropyl-2-propylamine is a critical building block in the synthesis of selective GRP94 (Glucose-Regulated Protein 94) inhibitors, such as compound SO-III-40A[5]. In this synthetic pathway, the amine acts as a nucleophile to attack a 9-(2-bromoethyl)purine electrophile. Because of the extreme steric bulk of the α,α -dimethylcyclopropyl group, standard S_N2 reaction times (typically 4-12 hours) result in near-zero yield. The reaction requires an unusually extended duration (10 days)[5]. However, this steric hindrance provides a self-regulating chemoselectivity: once mono-alkylation occurs, the resulting secondary amine is too sterically congested to undergo over-alkylation, ensuring high purity of the target product.

GRP94 Amine Free Amine (Nucleophile) Reaction N-Alkylation (DMF, Et3N, 10 Days) Amine->Reaction Purine 2-Bromoethyl Purine (Electrophile) Purine->Reaction Product GRP94 Inhibitor (SO-III-40A) Reaction->Product Mono-alkylation (Sterically controlled)

Synthetic pathway of GRP94 inhibitor SO-III-40A via sterically controlled N-alkylation.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq (e.g., 10 mg, 0.023 mmol) of the electrophile (e.g., 9-(2-bromoethyl)-8-((3,5-dichlorophenyl)thio)-9H-purin-6-amine) in 1.0 mL of dry DMF[5].

  • Reagent Addition: Add a massive excess (20 eq, 125 mg, 0.46 mmol) of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt to drive the unfavorable equilibrium forward[5].

  • Base Catalysis: Add 50 µL of Et₃N to in situ freebase the amine and neutralize the generated HBr[5].

  • Extended Incubation: Stir the reaction mixture continuously at room temperature for 10 days[5].

  • Purification: Remove the DMF under reduced pressure. Purify the residue via preparatory Thin Layer Chromatography (TLC) using a highly polar solvent system (CH₂Cl₂:MeOH-NH₃ (7N), 10:1) to isolate the product (Yield: ~38%)[5].

  • System Validation: Analyze the purified fraction via High-Resolution Mass Spectrometry (HRMS). The protocol is validated upon the detection of the mono-alkylated product mass without any trace of di-alkylated byproducts, confirming the steric-control hypothesis.

References

  • Chiosis, G., et al. "Selective grp94 inhibitors and uses thereof." WIPO (PCT) Patent WO2015023976A2.
  • FAO AGRIS. "Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization." Amino Acids, 46(12), 2799-2808. Available at:[Link]

  • Springer Nature Experiments. "Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization." Springer Protocols. Available at:[Link]

  • ResearchGate. "LC–MS analysis of the conversion solution with Fmoc-Cl derivatization." ResearchGate. Available at:[Link]

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Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt

Technical Support Center: Optimizing the Synthesis of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate Salt Welcome to the technical troubleshooting guide for the synthesis of 2-cyclopropyl-2-propylamine p-toluenesulfonate...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate Salt

Welcome to the technical troubleshooting guide for the synthesis of 2-cyclopropyl-2-propylamine p-toluenesulfonate (also known as α,α -dimethylcyclopropanemethanamine tosylate). This compound is a critical bulky, lipophilic amine intermediate frequently utilized in the development of kinase inhibitors and Grp94-selective ligands[1].

Due to the unique electronic properties of the cyclopropyl group and the high volatility of the free base, researchers often experience severe yield attrition during both the carbon-carbon bond-forming steps and the final isolation. This guide addresses the mechanistic root causes of these failures and provides a field-proven, optimized workflow.

Section 1: Mechanistic Troubleshooting & Route Selection (FAQs)

Q1: I attempted a Ritter reaction using 2-cyclopropylpropan-2-ol and acetonitrile in sulfuric acid, but my isolated yield is under 20%. Why is the reaction failing? The failure is rooted in the inherent instability of the intermediate carbocation. The Ritter reaction requires strongly acidic conditions to generate a tertiary carbocation. However, when this cation is adjacent to a cyclopropyl ring, it forms a highly reactive cyclopropylcarbinyl cation. To relieve the extreme ring strain, this intermediate rapidly undergoes a Wagner-Meerwein-type rearrangement, opening the ring to form homoallylic or cyclobutyl cations[2]. These rearranged intermediates either trap nucleophiles to form unwanted side products or undergo deprotonation to form alkenes, drastically destroying your yield.

Pathway A 2-Cyclopropylpropan-2-ol B Cyclopropylcarbinyl Cation A->B Strong Acid (-H2O) C Ritter Product (Desired Amine) B->C + Nitrile (Low Yield) D Homoallylic Rearrangement B->D Ring Strain Relief (Major Pathway) E Alkene Elimination B->E -H+ (Side Product)

Fig 1. Mechanistic divergence of the cyclopropylcarbinyl cation under acidic Ritter conditions.

Q2: If the Ritter reaction is inefficient, can I just use an excess of methylmagnesium bromide (MeMgBr) with cyclopropanecarbonitrile? Direct addition of a Grignard reagent to cyclopropanecarbonitrile is also problematic. The first equivalent of MeMgBr adds to the nitrile to form an intermediate imine magnesium salt. This intermediate is highly resistant to a second nucleophilic attack. Furthermore, cyclopropanecarbonitrile possesses a relatively acidic alpha-proton. The highly basic MeMgBr often acts as a base rather than a nucleophile, deprotonating the alpha-carbon to form an unreactive ketenimine anion, stalling the reaction at 10–30% yield.

Q3: What is the scientifically validated route for maximum yield? The most effective method is the organocerium-mediated double addition to cyclopropanecarbonitrile[3][4]. By reacting anhydrous Cerium(III) chloride ( CeCl3​ ) with MeMgBr, you generate an organocerium reagent ( MeCeCl2​ ). Cerium is highly oxophilic and Lewis acidic; it strongly coordinates to the nitrile nitrogen, activating the carbon center. Crucially, MeCeCl2​ is highly nucleophilic but significantly less basic than a standard Grignard reagent. This causality prevents alpha-deprotonation and easily forces the double addition of methyl groups to form the tertiary carbinamine in excellent yields[4].

Section 2: Quantitative Route Comparison

To justify the switch to the organocerium pathway, review the quantitative yield data and primary pitfalls associated with each synthetic strategy:

Synthesis RouteReagents RequiredPrimary Mechanistic PitfallTypical Isolated Yield
Ritter Reaction 2-Cyclopropylpropan-2-ol, MeCN, H2​SO4​ Cyclopropylcarbinyl rearrangement & ring-opening< 20%
Direct Grignard Cyclopropanecarbonitrile, MeMgBrAlpha-deprotonation & imine salt stalling10 - 30%
Organocerium Cyclopropanecarbonitrile, MeMgBr, CeCl3​ Moisture sensitivity of CeCl3​ (Requires rigorous drying)75 - 85%

Section 3: Optimized Experimental Workflows

The second major point of yield attrition occurs during isolation. The free base (2-cyclopropyl-2-propylamine) has a low molecular weight (99.18 g/mol ) and is highly volatile and water-soluble. Rotary evaporation of the extraction solvent will cause co-evaporation of the product. To circumvent this, the protocol below utilizes a direct salt precipitation method.

Workflow S1 1. CeCl3 Dehydration (140°C, High Vacuum, 2h) S2 2. Organocerium Formation (MeMgBr + CeCl3, -78°C) S1->S2 S3 3. Nitrile Double Addition (Cyclopropanecarbonitrile, -78°C to RT) S2->S3 S4 4. Mild Quench & Extraction (Aqueous NH4Cl, MTBE) S3->S4 S5 5. Direct Salt Precipitation (Add TsOH·H2O to MTBE) S4->S5

Fig 2. Optimized experimental workflow for organocerium-mediated synthesis and direct salt isolation.

Protocol A: Organocerium-Mediated Synthesis of the Free Base

Note: This protocol relies on a self-validating moisture check. Cerium chloride heptahydrate must be strictly dehydrated.

  • Dehydration of CeCl3​ : Place CeCl3​⋅7H2​O (3.0 equiv) in a round-bottom flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) for 2 hours.

    • Validation Checkpoint: The resulting white powder must be completely free-flowing. If it clumps or sticks to the glass, moisture remains. Stop and re-dry, as residual water will violently quench the Grignard reagent.

  • Organocerium Formation : Cool the flask to room temperature, purge with Argon, and suspend the anhydrous CeCl3​ in dry THF. Stir for 2 hours at room temperature to ensure complete complexation, then cool the suspension to -78 °C.

  • Grignard Addition : Dropwise, add Methylmagnesium bromide (3.0 M in diethyl ether, 3.0 equiv). Stir the resulting mixture at -78 °C for 1 hour to form the active MeCeCl2​ species.

  • Nitrile Addition : Add cyclopropanecarbonitrile (1.0 equiv) dropwise. Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.

  • Quench : Cool the mixture to 0 °C and carefully quench with saturated aqueous NH4​Cl .

    • Validation Checkpoint: A heavy, white cerium salt precipitate will form. The supernatant should be clear.

Protocol B: Direct Salt Formation (p-Toluenesulfonate)

Do not attempt to isolate the free base via solvent evaporation.

  • Extraction : Filter the quenched reaction mixture through a pad of Celite to remove the cerium salts. Wash the filter cake thoroughly with Methyl tert-butyl ether (MTBE).

  • Phase Separation : Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with MTBE.

  • Drying : Combine the organic layers and dry over anhydrous Na2​SO4​ . Filter to remove the drying agent.

  • Direct Precipitation : To the stirring MTBE solution at room temperature, slowly add a solution of p-Toluenesulfonic acid monohydrate ( TsOH⋅H2​O , 1.05 equiv) dissolved in a minimal amount of ethyl acetate or THF.

  • Isolation :

    • Validation Checkpoint: An immediate, dense white crystalline precipitate of 2-cyclopropyl-2-propylamine p-toluenesulfonate will form. If an oil forms instead, your MTBE layer contains too much water; add a small amount of ethanol and scratch the flask to induce crystallization.

  • Filtration : Filter the precipitate, wash with cold MTBE, and dry under vacuum to yield the pure p-toluenesulfonate salt.

Section 4: References

  • US Patent 5306821A - Process for the preparation of tertiary carbinamines. Google Patents. Available at:[3]

  • Ciganek, E. (1992). Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines. The Journal of Organic Chemistry, 57(16), 4521-4527. Available at:[Link][4]

  • Brandi, A., et al. (2014). Progress in the Synthesis and Transformations of Alkylidenecyclopropanes and Alkylidenecyclobutanes. Chemical Reviews, 114(14), 7317–7420. Available at:[Link][2]

  • WO2015023976A2 - Selective grp94 inhibitors and uses thereof. Google Patents. Available at:[1]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Temperature for 2-Cyclopropyl-2-propylamine p-Toluenesulfonate Salt Formation

Welcome to the technical support center for the synthesis and purification of 2-Cyclopropyl-2-propylamine p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-Cyclopropyl-2-propylamine p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the critical crystallization step of this amine salt. As the final physical properties—such as purity, crystal size, and polymorphic form—are intrinsically linked to the thermal conditions of crystallization, this document focuses on the causality behind temperature-related choices to empower you to troubleshoot and refine your experimental outcomes.

Core Principles of Amine Tosylate Salt Crystallization

The formation of 2-Cyclopropyl-2-propylamine p-toluenesulfonate is a straightforward acid-base reaction between a primary amine and p-toluenesulfonic acid (p-TsOH), a strong organic acid.[1] While the salt formation itself is rapid, the isolation of a pure, crystalline solid is a nuanced process governed by thermodynamics and kinetics.

The cornerstone of crystallization is achieving a state of supersaturation in a controlled manner. Typically, the salt is dissolved in a suitable solvent at an elevated temperature where it has high solubility. As the solution is cooled, the solubility decreases, and the solution becomes supersaturated. This supersaturation is the driving force for nucleation (the formation of new crystal nuclei) and subsequent crystal growth.[2]

Temperature is the most critical control lever in this process. It directly dictates the solubility of the salt and therefore the level of supersaturation. The rate of temperature change (cooling profile) determines whether the system favors the formation of a single, stable crystalline form (thermodynamic control) or kinetically traps less stable forms or even amorphous material.[3] For sulfonate salts, which can exhibit polymorphism (the ability to exist in multiple crystal forms), precise temperature control is paramount to ensure batch-to-batch consistency.[4][5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 2-Cyclopropyl-2-propylamine p-toluenesulfonate, with a focus on temperature-related causes and solutions.

Q1: My product has "oiled out" or formed a viscous gum instead of a crystalline solid. What went wrong?

A1: "Oiling out" occurs when the solution becomes so highly supersaturated that the salt separates as a liquid phase before it has time to organize into a crystal lattice. This is a common problem when the temperature is dropped too rapidly.

  • Causality: The system has entered the "labile zone" of supersaturation too quickly. The kinetic barrier for liquid-liquid phase separation is lower than that for ordered crystal nucleation.

  • Recommended Solutions:

    • Re-heat and Slow Down: Gently re-heat the mixture until the oil or gum completely redissolves into a clear solution.

    • Implement a Slower Cooling Profile: Cool the solution at a much slower rate (e.g., 5-10 °C per hour) to maintain the system within the "metastable zone," where crystal growth is favored over nucleation of an amorphous phase.[7]

    • Consider Solvent Dilution: Before cooling, add a small amount of additional solvent to reduce the overall concentration, thereby lowering the supersaturation level at any given temperature.

Q2: I have very low crystal yield after filtration. How can I improve it?

A2: A low yield typically indicates that a significant amount of your product remains dissolved in the mother liquor. This is a direct function of the salt's solubility at your final filtration temperature.

  • Causality: The solubility of the salt at the final cooling temperature is too high, preventing complete precipitation.

  • Recommended Solutions:

    • Decrease the Final Temperature: The most straightforward solution is to cool the crystallization mixture to a lower temperature before filtration. Cooling to 0-4 °C is a common practice to minimize solubility and maximize yield.[7]

    • Increase Hold Time: Allow the slurry to stir at the final, low temperature for a longer period (e.g., 2-4 hours or overnight) to ensure the system has reached equilibrium.

    • Evaluate Your Solvent System: If the yield is still poor even at low temperatures, the chosen solvent may be too good. Consider introducing an "anti-solvent" (a solvent in which the salt is poorly soluble) to drive more product out of the solution. This must be done slowly and at a controlled temperature.[7]

Q3: The crystallization produced very fine needles or a powder, which is difficult to filter and dry. How can I obtain larger crystals?

A3: The formation of very small crystals indicates that the rate of nucleation significantly exceeded the rate of crystal growth. This is often caused by rapid cooling or insufficient mixing.

  • Causality: A high degree of supersaturation, achieved quickly, favors the rapid formation of many small nuclei rather than the slow, ordered growth on existing nuclei.

  • Recommended Solutions:

    • Reduce the Cooling Rate: A slower cooling profile, particularly in the initial phase where nucleation begins, will generate fewer nuclei, allowing each one to grow larger.

    • Introduce Seed Crystals: Adding a small quantity of previously isolated, high-quality crystals when the solution is slightly supersaturated can bypass the primary nucleation phase and promote controlled growth on the seed crystals.

    • Optimize Stirring: Ensure efficient but not overly vigorous stirring. Proper mixing helps maintain a uniform temperature and concentration, but excessively high shear can promote secondary nucleation, leading to smaller crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for dissolving the 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt?

A1: The ideal starting temperature is one that ensures complete dissolution of the salt and any related impurities but does not cause degradation of the product or solvent. A good starting point is to determine the boiling point of your chosen solvent and operate at a temperature approximately 5-10 °C below it. For many common solvents like isopropanol or ethanol, a temperature between 60-80 °C is often effective. A preliminary solubility study is highly recommended to define the optimal temperature for your specific solvent system.

Q2: How does the cooling rate specifically impact the purity of the final product?

A2: The cooling rate is directly linked to purity. Slow, controlled cooling allows for a selective crystallization process. The molecules of the desired salt have sufficient time to arrange themselves into a low-energy crystal lattice, effectively excluding impurity molecules, which remain in the mother liquor. Conversely, rapid cooling can "trap" impurities within the fast-forming crystal lattice, leading to a less pure product. This is a classic example of achieving thermodynamic control (slow cooling for purity) versus kinetic control (rapid cooling for speed, often at the expense of purity).[3]

Q3: Can temperature be used to control which polymorph of the salt is formed?

A3: Yes, absolutely. Temperature is one of the most powerful tools for controlling polymorphism.[4][5][6] Different polymorphs often have different thermodynamic stabilities, and their formation can be favored under specific temperature conditions. For example, a metastable polymorph (kinetic product) might form upon rapid cooling to a low temperature, while the most stable polymorph (thermodynamic product) might be obtained by holding the slurry at a higher temperature for an extended period (a process known as Ostwald ripening) or by cooling very slowly. It is crucial to use analytical techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and characterize the polymorphic form obtained under different temperature profiles.

Experimental Protocols & Data

Protocol 1: General Procedure for Crystallization

This protocol provides a baseline for the crystallization of 2-Cyclopropyl-2-propylamine p-toluenesulfonate. The specific temperatures and volumes should be optimized for your process.

  • Charge Reactants: In a suitable reactor, dissolve 2-Cyclopropyl-2-propylamine (1.0 eq) in the chosen solvent (e.g., Isopropanol, 5-10 volumes).

  • Salt Formation: Slowly add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent. A mild exotherm may be observed.

  • Dissolution: Heat the resulting slurry to a target temperature (e.g., 75 °C) and hold until all solids are completely dissolved, resulting in a clear solution.

  • Controlled Cooling: Cool the solution according to a pre-defined profile.

    • Phase 1 (Growth): Cool slowly from 75 °C to 40 °C over 2-3 hours.

    • Phase 2 (Yield): Cool from 40 °C to 5 °C over 1-2 hours.

  • Maturation: Stir the resulting slurry at 5 °C for at least 2 hours to maximize yield.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

The relationship between temperature and solubility is critical. The following table provides a representative example of solubility data for an amine tosylate salt in isopropanol to illustrate this dependency.

Temperature (°C)Solubility ( g/100 mL of Isopropanol)
00.8
202.5
408.0
6025.0
7555.0
Table 1: Representative solubility data for a typical amine tosylate salt. This data is illustrative and should be determined experimentally for the specific salt.

Visualizations

Workflow Diagrams

The following diagrams illustrate key decision-making processes and concepts related to optimizing crystallization temperature.

TroubleshootingWorkflow start Crystallization Outcome oiling_out Problem: 'Oiling Out' / Gum Formation start->oiling_out low_yield Problem: Low Yield start->low_yield small_crystals Problem: Fine Needles / Small Crystals start->small_crystals cause_rapid_cooling Cause: High Supersaturation (Cooling too fast) oiling_out->cause_rapid_cooling is likely caused by cause_high_solubility Cause: High Final Solubility low_yield->cause_high_solubility is likely caused by cause_fast_nucleation Cause: Rapid Nucleation small_crystals->cause_fast_nucleation is likely caused by solution_slow_cool Solution: 1. Re-heat to dissolve 2. Decrease cooling rate cause_rapid_cooling->solution_slow_cool and is fixed by solution_lower_temp Solution: 1. Lower final temp (e.g., 0-4°C) 2. Increase hold time cause_high_solubility->solution_lower_temp and is fixed by solution_seed_slow Solution: 1. Decrease cooling rate 2. Use seed crystals cause_fast_nucleation->solution_seed_slow and is fixed by

Caption: Troubleshooting workflow for common crystallization issues.

SolubilityZones cluster_0 Temperature vs. Solubility T_label Temperature → S_label Solubility → p1 p2 p1->p2 Solubility Curve p3 p2->p3 Solubility Curve p4 p3->p4 Solubility Curve p_super p3->p_super Supersaturation Curve undersaturated Undersaturated Zone (Dissolution) metastable Metastable Zone (Crystal Growth) labile Labile Zone (Nucleation / 'Oiling Out')

Caption: Conceptual diagram of crystallization zones.

References

  • Crystal Growth & Design. (2020). Polymorphs and Transformations of the Solid Forms of Organic Salts of 5-Sulfosalicylic Acid and Isonicotinamide. ACS Publications. Available from: [Link]

  • Crystal Growth & Design. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Polymorphs and Transformations of the Solid Forms of Organic Salts of 5-Sulfosalicylic Acid and Isonicotinamide | Request PDF. Available from: [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Available from: [Link]

  • ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Available from: [Link]

  • Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • Google Patents. (n.d.). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • StackExchange. (2016). Why does the solubility of some salts decrease with temperature?. Available from: [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Available from: [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Available from: [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]

  • NIH. (n.d.). Optimization of crystallization conditions for biological macromolecules. PMC. Available from: [Link]

  • NIH. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. PMC. Available from: [Link]

  • Indian Journal of Chemistry. (n.d.). p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Available from: [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Available from: [Link]

  • Ataman Kimya. (n.d.). P-TOLUENESULFONIC ACID (PTSA). Available from: [Link]

  • Quora. (2017). What is effect of temperature on the solubility of salt?. Available from: [Link]

  • Aithor. (2026). The Impact of Temperature on the Solubility of Poorly Soluble Substances in Aqueous Solutions. Available from: [Link]

  • PubMed. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Available from: [Link]

  • Wikipedia. (n.d.). p-Toluenesulfonic acid. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Moisture Degradation of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate Salt

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and best practices for the storage and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and best practices for the storage and handling of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS 172947-14-7)[1][2][3][4]. Our goal is to ensure the long-term stability and integrity of this valuable synthesis building block by addressing its sensitivity to atmospheric moisture.

Section 1: Understanding the Risk of Moisture Degradation

This section explains the fundamental reasons behind the compound's moisture sensitivity and the potential consequences of improper storage.

Q1: Why is 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt sensitive to moisture?

The propensity of a crystalline solid to absorb water from the atmosphere is known as hygroscopicity. Amine salts, such as this p-toluenesulfonate salt, are often hygroscopic due to the strong ionic interactions and the potential for water molecules to form hydrogen bonds with the salt's components.

Moisture can compromise the salt in two primary ways:

  • Physical Degradation: The initial absorption of water can lead to physical changes in the material. This begins with surface wetting, followed by the formation of particle agglomerates (clumping or caking), and can ultimately lead to deliquescence, where the solid dissolves into the absorbed water to form a saturated solution. These physical changes can severely impact handling, weighing, and formulation processes like powder flow.[5]

  • Chemical Degradation: While the tosylate salt is generally stable, excess moisture can act as a solvent and may facilitate hydrolysis.[6] This can disrupt the ionic bond between the protonated amine and the tosylate anion, potentially altering the solid-state properties and, in extreme cases, affecting the compound's purity and stability.

The consequences of moisture degradation are significant, ranging from inaccurate weighing and inconsistent reaction stoichiometry to a complete loss of reagent efficacy and compromised long-term stability of any resulting formulations.[7]

MoistureDegradation cluster_physical Physical Degradation Pathway cluster_chemical Potential Chemical Instability Clumping Clumping / Caking Salt->Clumping + H₂O (adsorption) Deliquescence Deliquescence (Solution) Clumping->Deliquescence + excess H₂O Disruption Disruption of Ionic Bond (Hydrolysis/Dissociation) Salt_chem->Disruption + H₂O (solvent) Initial 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt Initial->Salt Initial->Salt_chem

Caption: Potential moisture-induced degradation pathways for the salt.

Section 2: Proactive Storage and Handling Protocols

Adhering to strict storage and handling protocols is the most effective strategy to prevent moisture degradation.

Q2: What are the ideal storage conditions for this salt?

To maintain the salt's integrity, it is critical to control its environment. Manufacturer data indicates the salt is stable for at least two years when stored under recommended conditions.[1][2]

ParameterRecommended ConditionRationale & Justification
Temperature +2°C to +8°C (Refrigerated) Storing at +4°C is explicitly recommended to ensure long-term stability.[1] Low temperatures slow down potential chemical degradation processes.
Relative Humidity (RH) As low as possible; ideally <30% RH This is the most critical parameter. Maintaining a low-humidity environment is essential for hygroscopic compounds to prevent moisture absorption.
Light Protect from light; store in an opaque or amber container The supplier datasheet specifies protection from light.[1][2] Light, especially UV, can cause photodegradation in many active pharmaceutical ingredients.[6]
Atmosphere Tightly sealed container; consider inert gas backfill for long-term storage A tight seal prevents the ingress of atmospheric moisture.[8] For maximum protection, flushing the container headspace with an inert gas like nitrogen or argon displaces moist air.[6][9]
Q3: What are the best practices for handling the salt during experiments?

Every time the container is opened, the material is exposed to the ambient environment. Minimizing the frequency and duration of this exposure is key.

  • Acclimatization: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.

  • Controlled Environment: Whenever possible, handle the material inside a glove box with a controlled low-humidity atmosphere or in a dedicated low-humidity room.

  • Minimize Exposure Time: Weigh the required amount of material quickly and efficiently. Avoid leaving the primary container open for extended periods.

  • Proper Resealing: Immediately after use, tightly reseal the container. Ensure the cap threads are clean and provide a secure fit. For containers with liners, ensure the liner is correctly seated.

  • Use of Aliquots: For frequently used material, consider preparing smaller aliquots in separate, tightly sealed vials. This limits the exposure of the main stock.

Q4: How should I choose the right packaging?

Packaging is the primary barrier against environmental factors.[10][11]

  • Primary Container: Glass bottles with polytetrafluoroethylene (PTFE)-lined caps are an excellent choice due to their high barrier to moisture.[6] For light-sensitive materials, amber glass is required.

  • Secondary Containment: Place the primary container inside a sealed, moisture-barrier bag (e.g., aluminized foil bag).

  • Use of Desiccants: Place a desiccant sachet or canister within the secondary packaging (or the primary container if space and compatibility permit) to adsorb any moisture that permeates the seals over time.[12][13] This provides an added layer of protection.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise if the salt has been exposed to moisture.

TroubleshootingWorkflow Observe Observation: Material appears clumpy, caked, or discolored. Action1 Action: Immediately isolate the container and prevent further use. Observe->Action1 Question1 Is the material critical for a cGMP process? Action1->Question1 Discard Decision: Discard material. Do not risk product quality. Question1->Discard Yes Analyze Action: Quantify moisture content (e.g., Karl Fischer Titration). Question1->Analyze No Question2 Is moisture content above acceptable limit? Analyze->Question2 Salvage Consider Salvage (Non-GMP): Dry under vacuum if thermally stable. Verify purity post-drying. Question2->Salvage Yes UseCaution Decision: Use for non-critical experiments with caution. Account for higher water content. Question2->UseCaution No Salvage->Discard

Caption: Troubleshooting workflow for suspected moisture contamination.

Q5: I've noticed the powder is clumping or caking. What does this mean and what should I do?

Clumping is the first visible sign of significant moisture absorption. It indicates that the material has been exposed to a relative humidity above its critical threshold.

  • Immediate Action: Isolate the affected container to prevent its inadvertent use, especially in critical applications.

  • Quantify the Problem: The next step is to determine the water content quantitatively. Karl Fischer titration is the recommended method for its accuracy and specificity to water.[5][14]

  • Decision: Based on the moisture content and the intended use, a decision must be made. For regulated or cGMP (Good Manufacturing Practices) work, the material should be discarded. For exploratory research, it may be possible to use the material if the water content is accounted for, or an attempt can be made to dry it.

Q6: My analytical results are inconsistent. Could moisture be the cause?

Yes. Moisture absorption can lead to significant errors in weighing. Since the absorbed water adds mass, you will be weighing out less of the active compound than intended, leading to issues with reaction stoichiometry, solution concentration, and overall reproducibility. If you suspect moisture contamination, use a fresh, unopened container of the salt for a confirmatory experiment.

Q7: How can I quantitatively measure the moisture content in my sample?

Two primary methods are used in the pharmaceutical industry for moisture determination. Karl Fischer (KF) titration is considered the gold standard for its precision.[14][15]

FeatureKarl Fischer (KF) TitrationLoss on Drying (LOD) / Gravimetric
Principle Chemical titration where iodine reacts stoichiometrically with water.[14]Measures the weight loss of a sample after heating it in an oven.[16]
Specificity Highly specific to water. It does not detect other volatile components.Non-specific. Measures the loss of any substance that volatilizes at the drying temperature (water, residual solvents, etc.).[5]
Sensitivity Very high. Can accurately measure water content from ppm levels to 100%.[15]Lower sensitivity. Best for materials with higher moisture content.
Best Use Case The preferred method for accurately determining the water content of an active pharmaceutical ingredient (API) like this salt.A simpler, faster screening tool, but results should be interpreted with caution due to its non-specific nature.
Q8: Can a sample that has absorbed moisture be salvaged?

Salvaging compromised material is risky and generally not recommended for critical applications. However, for non-GMP research, it may be possible to dry the material.

  • Method: Drying under high vacuum at a mild temperature (e.g., 30-40°C) is the most common approach.

  • Critical Consideration: You must first confirm the thermal stability of the salt. Heating a thermally sensitive compound can cause degradation, rendering it useless.

  • Post-Drying Verification: After drying, the moisture content should be re-measured by Karl Fischer titration, and the purity of the compound should be verified by an appropriate analytical technique (e.g., NMR, HPLC) to ensure no degradation has occurred.

Section 4: Frequently Asked Questions (FAQs)

Q9: How long is the salt stable under recommended conditions? Based on supplier information, the salt is stable for at least 2 years after receipt when stored protected from light and moisture at +4°C.[1][2]

Q10: What type of desiccant is best to use? Both silica gel and molecular sieves are effective desiccants.[13] Molecular sieves can reduce the humidity to lower levels than silica gel and are often preferred for highly moisture-sensitive materials.[13]

Q11: Does the p-toluenesulfonate (tosylate) counter-ion contribute to the hygroscopicity? Yes, the nature of both the cation (the protonated amine) and the anion (tosylate) influences the overall hygroscopicity of the salt. The way these ions pack together in a crystal lattice and their ability to form hydrogen bonds with water molecules determines the material's tendency to absorb moisture. While tosylates are not considered extremely hygroscopic compared to other anions, the specific salt's properties are unique.

Section 5: Experimental Protocols
Protocol 1: Moisture Content Determination by Volumetric Karl Fischer Titration

This protocol provides a general guideline. Specific parameters should be optimized for your instrument and sample.

  • Instrument Preparation:

    • Ensure the Karl Fischer titrator is clean and the titration vessel is dry.

    • Fill the burette with a standardized Karl Fischer reagent (e.g., a one-component reagent with a titer of 5 mg/mL).

    • Add fresh, dry solvent (e.g., anhydrous methanol) to the titration vessel.

  • Solvent Conditioning:

    • Start the instrument's pre-titration or "conditioning" mode. The instrument will titrate any residual moisture in the solvent until a stable, dry endpoint is reached.

  • Sample Preparation & Introduction:

    • In a controlled low-humidity environment, accurately weigh approximately 100-200 mg of the 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt into a dry weighing boat or syringe.

    • Quickly and carefully add the sample to the conditioned titration vessel. Ensure all of the sample is transferred.

  • Titration:

    • Start the titration. The instrument will add the KF reagent until all the water from the sample has been consumed, which is detected by a platinum electrode.

  • Calculation:

    • The instrument's software will automatically calculate the percentage of water (% w/w) based on the volume of titrant used, the titer of the reagent, and the initial sample weight.

  • Replicates:

    • Perform the measurement in triplicate to ensure the precision and accuracy of the result.

References
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Flavine. [Link]

  • Different Drug Storage Conditions. Feeder & Packaging Machinery. [Link]

  • Drug quality and storage. MSF Medical Guidelines. [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. [Link]

  • Moisture Content Analysis. ResolveMass Laboratories Inc.[Link]

  • Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications. National Center for Biotechnology Information. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]

  • 6 Essential Requirements for Pharmaceutical Packaging. SENNA. [Link]

  • Moisture Analysis in the Pharmaceutical Industry. Kerone. [Link]

  • Moisture Content Analysis. Laboratory Testing Inc.[Link]

  • Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. National Center for Biotechnology Information. [Link]

  • IMPROVING THE STABILITY OF HYGROSCOPIC PRODUCTS THROUGH PACKAGING. ACG. [Link]

  • Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. ResearchGate. [Link]

  • Accurate Moisture Content Analysis - Techniques & Challenges. YakeClimate. [Link]

  • The Ideal Atmosphere for Drugs. Packaging Europe. [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate

An official website of the United States government. Here's how you know The .gov means it's official.

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Author: BenchChem Technical Support Team. Date: March 2026

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This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-Cyclopropyl-2-propylamine p-toluenesulfonate. Our goal is to move beyond rote procedures and empower you with the underlying principles to rationally design and troubleshoot your crystallization experiments, ensuring high purity and yield.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions, grounding your experimental work in solid chemical principles.

Q1: What are the primary chemical characteristics of this salt that dictate the recrystallization strategy?

The 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is composed of a strong organic acid (p-toluenesulfonic acid, TsOH) and an organic base (2-Cyclopropyl-2-propylamine).[1] TsOH is a strong acid with a pKa around -2.8, ensuring that the amine, which is a primary amine, will be fully protonated and exist as a stable salt.[2] The resulting salt possesses a dual nature:

  • An ionic, polar "head": The ammonium sulfonate group, which is highly polar and capable of strong hydrogen bonding.

  • A non-polar, bulky "tail": The cyclopropyl and propyl groups, which are greasy and prefer non-polar environments.

This amphiphilic character means its solubility is highly sensitive to the solvent environment. A successful crystallization strategy must accommodate both the polar and non-polar regions of the molecule.

Q2: What is the guiding principle for selecting an optimal recrystallization solvent?

The cornerstone of recrystallization is differential solubility. The ideal solvent should exhibit a steep solubility curve with respect to temperature.[3][4] Specifically, the solvent should:

  • Dissolve the salt completely at an elevated temperature (e.g., at the solvent's boiling point) to ensure a homogeneous solution and liberate the salt molecules from the impure crystal lattice.

  • Exhibit poor solubility for the salt at low temperatures (e.g., room temperature or 0-5 °C) to maximize the recovery of the purified solid upon cooling.[3]

  • Either dissolve impurities readily at all temperatures or not at all. If impurities are highly soluble, they will remain in the cooled solvent (the mother liquor). If they are insoluble in the hot solvent, they can be removed via hot gravity filtration.[5]

  • Be chemically inert, meaning it does not react with the salt.[3][6]

Q3: My initial attempts to crystallize the salt have failed. Where should I begin with solvent selection?

A logical starting point is with polar, protic solvents like alcohols (e.g., isopropanol, ethanol) because they can interact favorably with both the ionic and non-polar parts of the salt. However, a single solvent may not provide the ideal solubility profile. Therefore, a two-solvent (or solvent/anti-solvent) system is often more effective.[5][6]

A common strategy involves dissolving the salt in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[7] The two solvents must be miscible with each other.[6]

Q4: My product is separating as a liquid or "oil" instead of solid crystals. What is happening and how can I fix it?

This phenomenon, known as "oiling out," is a common hurdle. It typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that particular solvent environment.[6] It can also be caused by cooling the solution too rapidly.[8] An oil is essentially an amorphous, impure liquid phase, which defeats the purpose of purification.

To prevent oiling out:

  • Reduce the cooling rate. Slow, controlled cooling is paramount.[9] Consider letting the flask cool on a surface that is a poor heat conductor, like a wood block or paper towels.[8]

  • Use more solvent. The solution may be too concentrated. Add a small amount of additional hot solvent and re-cool.[8][9]

  • Lower the saturation temperature. By using a slightly larger volume of solvent, crystallization will begin at a lower temperature, which may be below the "oiling out" point.

  • Change the solvent system. A different solvent or solvent/anti-solvent pair may be less prone to this issue.

Part 2: Systematic Protocol for Solvent System Optimization

A data-driven, methodical approach is superior to random trial-and-error. Follow this workflow to efficiently screen and identify a robust solvent system.

Experimental Protocol: Solvent Screening
  • Preparation: Place approximately 50 mg of your crude salt into several test tubes.

  • Single Solvent Screening (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise, starting with 0.5 mL. Agitate at room temperature. Note if the solid is soluble, sparingly soluble, or insoluble.

  • Single Solvent Screening (Hot): For solvents in which the salt was sparingly soluble or insoluble at room temperature, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume. This identifies potential single-solvent systems.

  • Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice-water bath. Observe the quantity and quality of the crystals formed. A good solvent will yield a large amount of crystalline solid.

  • Mixed Solvent System Identification:

    • Take a solvent that dissolved the salt well at room temperature (a "good" solvent).

    • Take a solvent that did not dissolve the salt at all (a "poor" solvent). Ensure they are miscible.

    • Dissolve ~50 mg of the salt in a minimal amount of the "good" solvent at room temperature.

    • Slowly add the "poor" solvent dropwise until persistent cloudiness (turbidity) appears.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly and observe crystallization.

Data Presentation: Example Solvent Screening Results
Solvent System (v/v)Solubility at RT (20°C)Solubility at BP (~78-82°C)Outcome upon CoolingPotential Utility
WaterSolubleVery SolubleNo/few crystalsPoor (too soluble)
Isopropanol (IPA)Sparingly SolubleSolubleGood crystal formationGood Candidate
Ethyl AcetateSparingly SolubleSolubleModerate crystal formationFair Candidate
HeptaneInsolubleInsolubleN/AGood Anti-Solvent
IPA / Heptane (TBD ratio)--Excellent crystal formationPromising System
Acetone / Water (TBD ratio)--Potential for oiling outUse with caution

Note: This table contains illustrative data. Actual results must be determined experimentally.

Part 3: Advanced Troubleshooting Guide

This section provides flowcharts and detailed explanations for resolving persistent crystallization challenges.

Issue: Low or No Crystal Yield

A poor yield means valuable product is being left behind in the mother liquor.[8]

Caption: A decision-making workflow for troubleshooting poor recrystallization yield.

Issue: Final Product is Impure

If the final product contains significant impurities, the crystallization conditions are not selective enough.

  • Root Cause: Rapid crystallization is a primary culprit, as it traps impurities within the growing crystal lattice.[8]

  • Solution 1: Slow Down the Cooling. A slower cooling process is more selective and allows impurities to remain in the solution.[4] Avoid placing the hot flask directly into an ice bath. Allow it to cool to room temperature first over 20-30 minutes.

  • Solution 2: Hot Filtration. If you observe insoluble material in your hot solution, these are insoluble impurities. They must be removed by filtering the solution while it is still hot before allowing it to cool.

  • Solution 3: Decolorization. If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Part 4: Visualizing the Ideal Recrystallization Workflow

This diagram illustrates the key stages and decision points in a well-executed recrystallization protocol.

Caption: The standard operational workflow for purification by recrystallization.

References

  • Capital Resin Corporation. (2025). Key Properties of Para-Toluenesulfonic Acid.
  • Scribd. P-Toluenesulfonic Acid Properties.
  • Ataman Kimya. P-TOLUENESULFONIC ACID (PTSA).
  • SYNTHETIKA. P - Toluenesulfonic acid P-Tos Tosylic Acid - 5000g.
  • Wikipedia. p-Toluenesulfonic acid.
  • University of California, Los Angeles.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of South Alabama.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York.
  • Science Learning Center.
  • University of California, Davis.
  • McMaster University.
  • University of Colorado, Boulder.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Peak Shape for 2-Cyclopropyl-2-propylamine p-Toluenesulfonate

Introduction Analyzing aliphatic amine salts like 2-Cyclopropyl-2-propylamine p-toluenesulfonate via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) frequently presents severe peak shape distortions. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction Analyzing aliphatic amine salts like 2-Cyclopropyl-2-propylamine p-toluenesulfonate via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) frequently presents severe peak shape distortions. As a highly basic primary amine paired with a strong, lipophilic organic acid (tosylate), this compound introduces competing retention mechanisms that can lead to tailing, broadening, or split peaks. This guide provides field-proven, mechanistically grounded protocols to resolve these issues.

Mechanistic Insights: The Root Causes of Peak Distortion

To fix a chromatographic issue, you must first understand the molecular interactions occurring inside the column. The poor peak shape for this specific API salt stems from two distinct phenomena:

  • Secondary Silanol Interactions (The Amine Effect): 2-Cyclopropyl-2-propylamine is a highly basic primary amine (estimated pKa > 10). Under standard acidic or neutral mobile phase conditions (pH 3–7), the amine is fully protonated ( R−NH3+​ ). Traditional silica-based C18 columns contain residual, unbonded silanol groups (Si-OH) on their surface. At pH > 3.0, these silanols ionize into negatively charged silanoxanes (Si-O⁻)[1]. The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary ion-exchange retention mechanism, which is the primary driver of severe peak tailing[2].

  • In-Situ Ion-Pairing (The Tosylate Effect): The counter-ion, p-toluenesulfonate (tosylate), is a bulky, hydrophobic anion. If the mobile phase lacks sufficient buffer capacity, the tosylate can act as an unintended ion-pairing reagent. The analyte will dynamically partition between a free protonated state and a neutral amine-tosylate ion pair. This dual-state elution manifests as split peaks, shoulders, or highly variable retention times.

Mechanism Amine 2-Cyclopropyl- 2-propylamine (Protonated, +) Interaction1 Ion-Exchange (Causes Tailing) Amine->Interaction1 Interaction2 In-situ Ion-Pairing (Causes Split Peaks) Amine->Interaction2 Tosylate p-Toluenesulfonate (Counter-ion, -) Tosylate->Interaction2 Silica Residual Silanols (Ionized, -) Silica->Interaction1

Mechanistic relationships driving poor peak shape in amine tosylate HPLC analysis.

Diagnostic Workflow

Use the following decision matrix to isolate the specific cause of your peak distortion and select the appropriate protocol.

Workflow Start Poor Peak Shape: 2-Cyclopropyl-2-propylamine p-Toluenesulfonate Symptom Identify Chromatographic Symptom Start->Symptom Tailing Severe Tailing (Asymmetry > 1.5) Symptom->Tailing Broad/Asymmetric Split Split Peaks / Variable Retention Symptom->Split Doublet Peaks Silanol Mechanism: Secondary Silanol Interactions Tailing->Silanol CounterIon Mechanism: Tosylate Ion-Pairing Mismatch Split->CounterIon LowPH Protocol A: Low pH (2.0-2.5) Protonate Silanols Silanol->LowPH Standard Silica HighPH Protocol B: High pH (>11.0) Neutralize Amine Silanol->HighPH Hybrid Silica Buffer Protocol C: Increase Buffer Capacity (>20mM) CounterIon->Buffer Override Salt Effect

Decision tree for diagnosing and resolving HPLC peak shape issues for amine tosylate salts.

Validated Experimental Protocols

System Validation Note: To ensure scientific integrity, every protocol below must be treated as a self-validating system. Before applying chemical changes, inject a neutral hydrophobic marker (e.g., toluene or uracil). If the neutral marker tails, your column bed is physically degraded or there is a void space, and chemical troubleshooting will not work. If the neutral marker is symmetric but the amine tails, proceed with the protocols below.

Protocol A: Low-pH Silanol Suppression (Recommended for Standard C18 Columns)

Rationale: Lowering the mobile phase pH to ≤ 2.5 forces the residual silanols (Si-O⁻) to accept a proton, becoming neutral (Si-OH)[3]. This eliminates the electrostatic attraction between the silica and the protonated amine. Step-by-Step Methodology:

  • Select Column: Choose a highly end-capped, high-purity (Type B) silica C18 column designed for low-pH stability.

  • Prepare Aqueous Mobile Phase (A): Prepare a 20 mM Potassium Phosphate buffer.

  • Adjust pH: Titrate the buffer with Phosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 2.2. Do not use weak acids like Formic Acid, as they cannot reliably suppress silanol ionization at this level.

  • Prepare Organic Mobile Phase (B): 100% HPLC-grade Acetonitrile.

  • Equilibrate: Flush the column with 10–15 column volumes of the new mobile phase before injection.

Protocol B: High-pH Analyte Neutralization (Requires Hybrid Silica)

Rationale: Instead of neutralizing the column, this approach neutralizes the analyte. By raising the pH above the amine's pKa (typically > 10.5 for aliphatic amines), the amine loses its positive charge, completely preventing ion-exchange interactions[4]. Step-by-Step Methodology:

  • Select Column: You must use a polymer-based or ethylene-bridged hybrid (BEH) silica column. Standard silica will dissolve at pH > 8.0.

  • Prepare Aqueous Mobile Phase (A): Prepare a 10 mM Ammonium Bicarbonate buffer.

  • Adjust pH: Titrate with Ammonium Hydroxide ( NH4​OH ) to pH 11.0.

  • Run Conditions: Operate at a lower column compartment temperature (e.g., 25°C) to further protect the column lifespan under extreme alkaline conditions.

Protocol C: Counter-ion Management via Buffer Capacity

Rationale: To prevent the tosylate counter-ion from acting as a localized ion-pairing agent, the mobile phase must have a high enough ionic strength to dominate the equilibrium. Step-by-Step Methodology:

  • Discard Weak Additives: Stop using 0.1% TFA or 0.1% Formic Acid. These do not provide sufficient buffering capacity for strong salt forms.

  • Increase Molarity: Use a minimum of 25 mM to 50 mM buffer (e.g., Phosphate or Acetate) in the aqueous phase.

  • Maintain Constant Ionic Strength: If running a gradient, ensure the buffer concentration remains constant across the gradient by adding the same molarity of buffer to the organic phase (if solubility permits), or keep the gradient shallow.

Quantitative Data: Condition Optimization Summary

Mobile Phase StrategyColumn Type RequiredTarget pHBuffer ConcentrationExpected Asymmetry ( As​ )Primary Advantage
Weak Acid (Control) Standard C18~3.0 (0.1% FA)< 10 mM2.5 - 3.5 (Severe Tailing)MS-Compatible, but poor for amines.
Low-pH Suppression End-capped Type B C182.0 - 2.520 - 50 mM1.0 - 1.2 (Excellent)Highly reproducible, sharp peaks.
High-pH Neutralization Hybrid Silica (BEH)11.0 - 11.510 - 20 mM1.0 - 1.1 (Excellent)Maximum retention for basic amines.
Amine Modifier Standard C18~6.50.1% TEA added1.2 - 1.4 (Acceptable)Good if pH extremes must be avoided.

Frequently Asked Questions (FAQs)

Q: I adjusted my pH to 2.5, but I am still seeing a slight tail. What else can I do? A: If pH suppression isn't 100% effective, you can utilize a competitive amine modifier. Adding 0.1% Triethylamine (TEA) to your mobile phase introduces a small, highly basic molecule that aggressively binds to and blocks any remaining active silanol sites, preventing your larger 2-Cyclopropyl-2-propylamine molecule from interacting with them[5].

Q: Why does my peak shape look perfect during method development, but degrades after 50 injections? A: This is a classic sign of column voiding or stationary phase hydrolysis. If you are using Protocol A (pH < 2.5) on an older, non-endcapped column, the acidic conditions can cleave the C18 ligands over time, exposing fresh silanols. Validate this by injecting a neutral marker; if the neutral marker is now tailing or fronting, replace the column.

Q: Does the sample diluent matter for this specific tosylate salt? A: Yes, critically. If your sample diluent is 100% organic (e.g., pure methanol) but your initial mobile phase is highly aqueous, the tosylate salt may precipitate or experience a localized pH shock at the column head. Always dissolve 2-Cyclopropyl-2-propylamine p-toluenesulfonate in a diluent that closely matches the initial mobile phase conditions (e.g., 80% Buffer / 20% Acetonitrile).

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from[Link]

  • Agilent. Why it matters and how to get good peak shape. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving Shelf-Life Stability of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate Formulations

Welcome to the technical support center for 2-Cyclopropyl-2-propylamine p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve shelf-life stabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyclopropyl-2-propylamine p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve shelf-life stability challenges encountered during formulation development. As your partner in scientific discovery, we provide not only procedural steps but also the underlying mechanistic rationale to empower you to create robust and stable drug products.

The selection of a p-toluenesulfonate (tosylate) salt is often a deliberate strategy to enhance the physicochemical properties of a basic active pharmaceutical ingredient (API), such as 2-Cyclopropyl-2-propylamine. Tosylates are frequently less hygroscopic and can exhibit more favorable crystalline properties compared to other salts, like hydrochlorides[1]. However, the inherent reactivity of the cyclopropylamine moiety and the nature of the salt itself present unique stability challenges that must be systematically addressed[2][3]. This guide provides a structured approach to troubleshooting these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and observations during stability testing.

Q1: What are the primary degradation pathways for 2-Cyclopropyl-2-propylamine p-toluenesulfonate?

A1: The two most critical degradation pathways stem from the cyclopropylamine functional group.

  • Hydrolytic Degradation: The cyclopropyl amine moiety is susceptible to hydrolysis, particularly in neutral to high pH conditions.[2] This reaction can lead to the opening of the cyclopropyl ring. Maintaining a controlled, slightly acidic microenvironment within the formulation is crucial to mitigate this pathway.

  • Oxidative Degradation: Like many amines, the nitrogen center can undergo oxidation. For cyclopropylamines, this can be initiated by a single electron transfer (SET) to form a reactive aminium cation radical, which may lead to N-dealkylation and fragmentation of the cyclopropyl ring.[3] This process can be accelerated by the presence of oxygen, trace metals, or reactive impurities like peroxides in excipients.

Q2: My formulation is showing a new, significant impurity peak in the HPLC analysis after storage. What is the likely cause?

A2: A new peak typically indicates chemical degradation. Based on the molecule's structure, the primary suspects are hydrolytic or oxidative degradants. To identify the cause, consider the storage conditions. If the samples were exposed to high humidity, hydrolysis is a strong possibility.[2][4] If the formulation contains excipients known to have peroxide impurities (e.g., povidone, polysorbates) or if manufacturing was not performed under an inert atmosphere, oxidation is more likely.[5] A forced degradation study (see Protocol 1) is the definitive way to identify the nature of this degradant by comparing its retention time to those of impurities generated under controlled stress conditions (acid, base, peroxide, etc.).

Q3: I am observing a loss of API potency in my assay, but I don't see a corresponding major degradation peak. What could be happening?

A3: This scenario strongly suggests a solid-state conversion, specifically salt disproportionation .[6] Disproportionation is the process where the salt form (2-Cyclopropyl-2-propylamine p-toluenesulfonate) reverts to its constituent free base (2-Cyclopropyl-2-propylamine) and free acid (p-toluenesulfonic acid). The free base may not be detected by the same HPLC method if it has different solubility or chromatographic properties, or it could be precipitating out of the sample solution.[7] This phenomenon is often triggered by:

  • High Humidity: Water molecules can compete for the ionic interaction sites, facilitating the separation of the acid and base.

  • Basic Excipients: Excipients with a basic character, such as magnesium stearate or sodium croscarmellose, can create a high micro-pH environment, accepting a proton from the API and forcing the equilibrium toward the free base.[8]

You can confirm disproportionation using a solid-state analytical technique like X-Ray Powder Diffraction (XRPD), which can detect the crystalline signature of the free base alongside the salt form.

Q4: My formulation powder, which was initially white, is turning yellow or brown over time. Why?

A4: Color change is a common indicator of degradation, often related to oxidation. Amine compounds, in particular, can form colored byproducts upon oxidation. The formation of even trace amounts of highly conjugated impurities can lead to a visible color change. This is often linked to interactions with reactive impurities in excipients, exposure to light (photolysis), or oxygen in the container headspace.[4] Protecting the formulation from light and considering the use of an antioxidant or packaging with an oxygen scavenger may be necessary.

Q5: What are the recommended storage conditions for the pure 2-Cyclopropyl-2-propylamine p-toluenesulfonate API?

A5: For the pure, unformulated API, storage at refrigerated conditions (+4°C) while being protected from light and moisture is recommended.[9][10] Suppliers indicate it is stable for at least two years under these conditions.[9][10] These precautions directly address the inherent risks of hydrolysis, oxidation, and potential photolytic degradation.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific stability failures.

Issue 1: Rapid Chemical Degradation in Solid-Dosage Formulation
  • Symptom: Assay value drops by >5% within 3 months under accelerated conditions (e.g., 40°C/75% RH), with a corresponding rise in one or more degradation products identified by HPLC.

  • Causality Analysis: This rapid degradation points to a fundamental incompatibility within the formulation, where an ingredient or environmental factor is actively promoting a degradation pathway. The high humidity and temperature conditions accelerate underlying issues.[4]

  • Troubleshooting Workflow:

Issue 2: Formulation Fails Dissolution Testing Over Time
  • Symptom: The initial dissolution profile is acceptable, but after storage, the formulation fails to meet the dissolution specification (e.g., Q < 80% in 30 minutes).

  • Causality Analysis: A change in dissolution is almost always linked to a change in the solid-state properties of the API or formulation. Two primary causes are likely:

    • Salt Disproportionation: As discussed in the FAQ, the conversion of the highly soluble tosylate salt to the potentially less soluble free base will retard dissolution. [6] 2. Polymorphic Transformation: The API salt may exist in multiple crystalline forms (polymorphs) or an amorphous state. [11]A more stable, but less soluble, polymorph may crystallize over time, especially under the stress of heat and humidity.

  • Troubleshooting Workflow:

Section 3: Key Experimental Protocols

These protocols provide a framework for proactively identifying and preventing stability issues.

Protocol 1: Forced Degradation (Stress Testing) Study
  • Objective: To identify potential degradation products and establish the stability-indicating nature of the primary analytical method (e.g., HPLC).

  • Methodology:

    • Prepare Solutions: Prepare solutions of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

    • Acid Hydrolysis: Add 1N HCl to the API solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the API solution and keep at room temperature for 2 hours. The cyclopropylamine moiety is particularly sensitive to base. [2] 4. Oxidation: Add 3% hydrogen peroxide to the API solution and keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid API powder at 80°C for 48 hours.

    • Photolytic Stress: Expose the solid API powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analysis: For each condition, neutralize the sample if necessary, dilute to a target concentration, and analyze by HPLC-UV/MS. The goal is to achieve 5-20% degradation to ensure secondary degradation is minimized.

  • Trustworthiness Check: A control sample (unstressed API) must be run alongside all stressed samples. The peak purity of the parent API peak should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradants.

Protocol 2: Solid-State Excipient Compatibility Screening
  • Objective: To identify excipients that cause chemical degradation or physical destabilization (disproportionation) of the API salt.

  • Methodology:

    • Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also prepare a control sample of pure API.

    • Moisture Stress: Add 5% w/w water to a separate subset of samples to simulate a high-humidity environment or a wet granulation process.

    • Storage: Place all samples in open vials into a stability chamber at 40°C/75% RH for 2-4 weeks.

    • Analysis:

      • Visual: Note any color change, clumping, or deliquescence.

      • HPLC: Assay the API content and check for the formation of new impurities compared to the control.

      • XRPD: Analyze the samples for the appearance of new diffraction patterns corresponding to the free base or a new polymorphic form.

  • Workflow Diagram:

    Caption: Experimental workflow for excipient compatibility screening.

Section 4: Data Summaries & Reference Tables

Table 1: Physicochemical Properties of 2-Cyclopropyl-2-propylamine p-toluenesulfonate
PropertyValueSource(s)
CAS Number172947-14-7
Molecular FormulaC₆H₁₃N ⋅ C₇H₈O₃S
Molecular Weight271.38 g/mol
AppearanceSolid
SolubilitySoluble in chloroform
Key Stability RisksHydrolysis (high pH), Oxidation, Salt Disproportionation
Table 2: Excipient Selection Guide for Amine Tosylate Salts
Excipient ClassRecommended (Lower Risk)Use with Caution / Avoid (Higher Risk)Rationale for High-Risk Classification
Fillers/Diluents Microcrystalline Cellulose, Mannitol, Lactose (anhydrous)Dibasic Calcium PhosphateCan create a basic microenvironment.
Disintegrants Crospovidone, StarchCroscarmellose Sodium (CCS)Ionic nature can interact with the API; can be basic.
Lubricants Sodium Stearyl Fumarate, Stearic AcidMagnesium StearateHighly basic, a well-known inducer of disproportionation in weakly basic salts.
Binders Povidone (check peroxide value), Hypromellose (HPMC)-Povidone can contain reactive peroxide impurities.

References

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. [Link]

  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Online Pharma Blog. [Link]

  • Heat Stable Amine Salts Testing Method. Scribd. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. RSC Publishing. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Advances in the Synthesis of Cyclopropylamines. ACS Publications. [Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Austin Publishing Group. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. Wiley Online Library. [Link]

  • Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. SemOpenAlex. [Link]

  • Tosylate salt of 6-(4-bromo-2-chlorophenylamino)-7-fluoro-n-(2-hydroxyethoxy)-3-methyl-3h-benzoimidazole-5-carboxamide, mek inhibitor useful in the treatment of cancer.
  • REVIEW Excipient–Drug Interactions in Parenteral Formulations. International Journal of Pharmaceutical Compounding. [Link]

  • TOSYLATE SALT OF A THERAPEUTIC COMPOUND AND PHARMACEUTICAL COMPOSITIONS THEREOF.
  • Chemical analysis in amine system operations. DigitalRefining. [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Springer. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Refining Community. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Process for manufacture of quaternary ammonium tosylate salts of cinnamidoalkylamines and/or benzamidoalkylamines.
  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. ACS Publications. [Link]

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Reference Data & Comparative Studies

Validation

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt vs hydrochloride salt stability comparison

An Objective Comparison of 2-Cyclopropyl-2-propylamine Salt Forms: p-Toluenesulfonate vs. Hydrochloride Stability Introduction: The Critical Role of Salt Selection in Drug Development In the development of active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of 2-Cyclopropyl-2-propylamine Salt Forms: p-Toluenesulfonate vs. Hydrochloride Stability

Introduction: The Critical Role of Salt Selection in Drug Development

In the development of active pharmaceutical ingredients (APIs), the selection of an appropriate salt form is a pivotal decision that profoundly impacts the drug's stability, manufacturability, and bioavailability. The freebase form of an API, such as 2-cyclopropyl-2-propylamine, may exhibit suboptimal physicochemical properties, including poor solubility or instability. Converting the API into a salt by reacting it with an acid modifies its properties, creating a more robust drug candidate.

This guide provides a comparative framework for evaluating the stability of two common salt forms of 2-cyclopropyl-2-propylamine: the p-toluenesulfonate (tosylate) and the hydrochloride (HCl) salt. While direct, published head-to-head stability data for these specific salts is scarce, this document outlines the fundamental principles and experimental protocols necessary for a comprehensive internal evaluation. We will explore the intrinsic properties of the counter-ions and detail the experimental workflows required to generate decisive stability data, empowering researchers to make an informed selection based on empirical evidence.

Part 1: Theoretical Considerations of Counter-Ion Properties

The choice between a hydrochloride and a tosylate salt is a choice between two very different counter-ions, each imparting distinct characteristics to the resulting salt.

  • Hydrochloride (HCl) Salt: Formed from hydrochloric acid, a small, highly electronegative, and hydrophilic strong acid.

    • Potential Advantages: Typically leads to high aqueous solubility and can increase the dissolution rate. The low molecular weight of the chloride ion results in a higher API load per unit mass of the salt.

    • Potential Disadvantages: The high hygroscopicity of many hydrochloride salts can be a significant stability concern. Water sorption can lead to physical changes (deliquescence, polymorphic transformation) and chemical degradation (e.g., hydrolysis). Some HCl salts are also known to be corrosive to manufacturing equipment.

  • p-Toluenesulfonate (Tosylate) Salt: Formed from p-toluenesulfonic acid, a strong organic acid. The tosylate anion is significantly larger, more complex, and more hydrophobic than the chloride ion.

    • Potential Advantages: The bulky and hydrophobic nature of the tosylate counter-ion often results in more crystalline, less hygroscopic salts with higher melting points. This can translate to superior solid-state stability and easier handling during manufacturing.

    • Potential Disadvantages: The higher molecular weight of the tosylate anion reduces the overall percentage of the active moiety in the salt form. It may also exhibit lower intrinsic solubility compared to the corresponding HCl salt.

Part 2: A Head-to-Head Experimental Workflow for Stability Comparison

To objectively compare the stability of 2-cyclopropyl-2-propylamine hydrochloride and 2-cyclopropyl-2-propylamine p-toluenesulfonate, a multi-faceted experimental approach is required. The following protocols form a self-validating system for a comprehensive stability assessment.

Experimental Workflow Overview

The following diagram outlines the logical flow of a comprehensive stability comparison study.

G cluster_0 Initial Characterization cluster_1 Stability Assessment Protocols cluster_2 Data Analysis & Comparison start API Salt Samples (Tosylate & HCl) xpr_dsc XRPD & DSC/TGA (Baseline Crystal Form & Thermal Profile) start->xpr_dsc hplc_initial HPLC Purity Assay (Baseline Purity, t=0) start->hplc_initial dvs Hygroscopicity (DVS Analysis) start->dvs forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_deg accel_stability Accelerated Stability (e.g., 40°C / 75% RH) start->accel_stability dvs_data Compare Water Sorption Isotherms dvs->dvs_data hplc_data Compare Degradant Profiles (HPLC) forced_deg->hplc_data accel_stability->hplc_data xpr_data Assess Polymorphic Changes (XRPD) accel_stability->xpr_data decision Select Optimal Salt Form dvs_data->decision hplc_data->decision xpr_data->decision

Caption: Workflow for comparative stability testing of API salt forms.

Hygroscopicity Assessment Protocol

Objective: To quantify and compare the tendency of each salt to absorb atmospheric moisture.

Methodology: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Accurately weigh 5-10 mg of each salt form into a DVS sample pan.

  • Drying: Equilibrate the sample at 0% relative humidity (RH) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry baseline weight.

  • Sorption/Desorption Cycle:

    • Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample to equilibrate until a stable mass is recorded.

    • Decrease the RH in the same steps from 90% back to 0% to assess the desorption behavior and any hysteresis.

  • Data Analysis: Plot the percentage change in mass against the RH. The degree of mass gain at high humidity (e.g., 80% RH) provides a quantitative measure of hygroscopicity.

Expected Data & Interpretation:

Salt FormMass Gain at 80% RH (%)Hygroscopicity ClassificationObservations
Hydrochloride> 5.0%Hygroscopic or Very HygroscopicPotential for deliquescence, physical instability.
p-Toluenesulfonate< 2.0%Slightly HygroscopicLikely to be more stable and easier to handle.

Table 1: Example data format for DVS analysis. The classification follows general pharmaceutical guidelines.

Thermal Stability Analysis

Objective: To determine and compare the thermal properties, including melting point and decomposition temperature.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the salt into an aluminum TGA pan.

    • Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25°C) to a suitable upper limit (e.g., 300°C) at a constant rate (e.g., 10°C/min).

    • Record the mass loss as a function of temperature.

  • DSC Protocol:

    • Accurately weigh 2-5 mg of the salt into an aluminum DSC pan and seal it.

    • Heat the sample under a nitrogen atmosphere at the same rate as the TGA analysis.

    • Record the heat flow to identify thermal events such as melting (endotherm) or decomposition (exotherm).

Data Interpretation:

  • TGA: A significant weight loss at temperatures below 100°C often indicates the presence of unbound water or solvent. The onset of major weight loss at higher temperatures indicates thermal decomposition. A higher decomposition temperature suggests greater thermal stability.

  • DSC: A sharp endotherm corresponds to the melting point. A higher melting point is often associated with a more stable crystal lattice.

Salt FormMelting Point (DSC Onset)Decomposition Onset (TGA)
Hydrochloride~150-170 °C (Hypothetical)~190 °C (Hypothetical)
p-Toluenesulfonate> 200 °C (Hypothetical)> 220 °C (Hypothetical)

Table 2: Example data format for thermal analysis. Higher values generally indicate greater stability.

Solid-State and Chemical Stability Under Stress

Objective: To assess the physical (polymorphic) and chemical stability of the salts under accelerated or stressed conditions.

Methodology: Accelerated Stability Study with HPLC and XRPD Analysis

  • Study Setup:

    • Place open vials containing approximately 50 mg of each salt form into a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).

    • Place parallel samples under other stress conditions, such as high heat (e.g., 60°C) and photostability (in a photostability chamber following ICH Q1B guidelines).

  • Timepoints: Pull samples at initial (t=0), 1-week, 2-week, and 4-week intervals.

  • Analytical Testing:

    • X-Ray Powder Diffraction (XRPD): Analyze a portion of each sample to detect changes in the crystal structure. A change in the diffraction pattern indicates a polymorphic transformation, which can impact solubility and stability.

    • High-Performance Liquid Chromatography (HPLC): Dissolve a precisely weighed amount of each sample in a suitable solvent and analyze using a validated, stability-indicating HPLC method. This method must be capable of separating the API from any potential degradants.

Forced Degradation Workflow

The following diagram illustrates the process for forced degradation studies, which is crucial for developing a stability-indicating HPLC method.

G cluster_stress Stress Conditions api API Salt Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) api->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) api->base ox Oxidation (e.g., 3% H2O2, RT) api->ox heat Thermal (Solution, 80°C) api->heat hplc HPLC Analysis (DAD/UV Detector) acid->hplc base->hplc ox->hplc heat->hplc result Identify & Quantify Degradants. Validate method specificity. hplc->result

Caption: Workflow for forced degradation studies to ensure analytical method specificity.

Data Interpretation:

  • HPLC Purity: A decrease in the main peak area (%) and the emergence of new peaks indicate chemical degradation. The salt form that shows less degradation under stress is chemically more stable.

  • XRPD: The p-toluenesulfonate salt is hypothesized to maintain its crystalline form, while the hydrochloride salt may be more prone to changes, especially under high humidity, due to its higher hygroscopicity.

Condition (4 weeks)Salt FormPurity by HPLC (%)XRPD Pattern
40°C / 75% RHHydrochloride98.5%Change observed
40°C / 75% RHp-Toluenesulfonate99.8%No change
60°CHydrochloride99.2%No change
60°Cp-Toluenesulfonate99.7%No change

Table 3: Example data format for a 4-week accelerated stability study.

Part 3: Synthesis and Conclusion

Based on the foundational principles of counter-ion chemistry and the outcomes of the proposed experimental workflows, a clear picture of salt stability emerges.

  • The 2-cyclopropyl-2-propylamine p-toluenesulfonate salt is anticipated to demonstrate superior solid-state stability. Its lower hygroscopicity, higher melting point, and greater thermal stability would likely make it a more robust candidate for formulation and long-term storage. It is expected to resist polymorphic changes under high humidity and show minimal chemical degradation under thermal and accelerated stability conditions.

  • The 2-cyclopropyl-2-propylamine hydrochloride salt, while potentially offering advantages in solubility, is likely to present significant challenges related to hygroscopicity. The absorption of water can act as a plasticizer, lowering the energy barrier for solid-state transformations and potentially facilitating hydrolytic degradation pathways. This would necessitate more stringent controls during manufacturing and storage, potentially requiring specialized packaging.

Final Recommendation: While the ultimate choice depends on the overall therapeutic objective, including the desired dissolution profile and dosage form, the experimental evidence would strongly favor the p-toluenesulfonate salt if solid-state stability, ease of handling, and chemical robustness are the primary criteria. The hydrochloride salt should only be advanced if a significant solubility or bioavailability advantage is demonstrated that outweighs its inherent stability risks. This guide provides the necessary framework for any research team to generate the data required to make that critical, evidence-based decision.

References

  • Stahl, P.H., and Wermuth, C.G. (eds.) (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Newman, A. & Wenslow, R. (2016). The role of water in the solid-state properties of pharmaceutical hydrates. Journal of Pharmaceutical Sciences, 105(11), 3339-3348.

  • Baskaran, S., & Kumar, L. (2019). Salt selection in drug development. Pharmaceutical Development and Technology, 24(1), 1-17.

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59.

  • Byrn, S.R., Zografi, G., & Chen, X. (2017). Solid-State Properties of Pharmaceutical Materials. Wiley.

Comparative

comparing reaction kinetics of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt and mesylate salt

An In-Depth Comparative Guide to the Reaction Kinetics of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate and Mesylate Salts For researchers and professionals in drug development, the selection of an appropriate salt form...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reaction Kinetics of 2-Cyclopropyl-2-propylamine p-Toluenesulfonate and Mesylate Salts

For researchers and professionals in drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that impacts stability, solubility, and manufacturability. The 2-cyclopropyl-2-propylamine moiety is a valuable structural motif, prized for the conformational rigidity and metabolic stability it can impart to a molecule.[1][2] However, the amine functionality and the strained cyclopropyl ring can also be susceptible to specific degradation pathways.[1][3]

This guide provides a detailed comparison of two common sulfonate salts of 2-Cyclopropyl-2-propylamine: p-toluenesulfonate (tosylate) and methanesulfonate (mesylate). While often considered interchangeable, their subtle differences in structure and reactivity can have significant implications for the reaction kinetics of both synthetic transformations and solid-state stability. We will explore the fundamental chemical principles governing these differences and provide robust experimental protocols for their kinetic evaluation.

Core Physicochemical and Reactivity Comparison: Tosylate vs. Mesylate

The function of both tosylate and mesylate anions in organic chemistry is most famously as excellent leaving groups. This capacity stems from their nature as conjugate bases of strong acids (p-toluenesulfonic acid and methanesulfonic acid, respectively), which allows them to stabilize a negative charge through resonance.[4][5][6] This inherent stability is also key to their role as counter-ions in API salts.

The primary distinctions arise from the organic substituent on the sulfonyl group:

  • Mesylate (OMs): Features a simple methyl group (CH₃SO₃⁻). Its small size makes it sterically unintrusive.

  • Tosylate (OTs): Features a p-tolyl group (CH₃C₆H₄SO₃⁻). The presence of the aromatic ring makes it significantly bulkier and introduces different electronic properties compared to the simple alkyl group of the mesylate.[7]

While their leaving group abilities are very similar, direct kinetic comparisons in Sₙ2 reactions have shown that the less sterically hindered mesylate can be a slightly more effective leaving group, potentially leading to faster reactions.[7][8] The general reactivity order for common sulfonate esters is Triflate > Nosylate > Tosylate ≈ Mesylate.[8]

Featurep-Toluenesulfonate (Tosylate)Methanesulfonate (Mesylate)Rationale
Structure CH₃C₆H₄SO₃⁻CH₃SO₃⁻Aromatic vs. Aliphatic sulfonyl group.
Parent Acid pKa -2.8[8]-1.9[8]p-Toluenesulfonic acid is a slightly stronger acid.
Steric Bulk LargerSmaller[7]The p-tolyl group is significantly larger than the methyl group.
Reactivity Excellent Leaving GroupSlightly More Reactive Leaving Group[7][8]Lower steric hindrance can facilitate faster nucleophilic attack.

Table 1: Physicochemical comparison of tosylate and mesylate anions.

Impact on Amine Salt Stability: A Kinetic Perspective

For amine salts, "reaction kinetics" primarily relates to the rate of degradation. The cyclopropylamine moiety can be susceptible to hydrolytic degradation, particularly under non-neutral pH conditions.[3] The choice of the counter-ion (tosylate vs. mesylate) can influence the API's stability by modulating the microenvironmental pH in a solid-state formulation or influencing solution-state equilibria.[3]

Given that p-toluenesulfonic acid is a slightly stronger acid than methanesulfonic acid, it is plausible that the tosylate salt could create a slightly more acidic microenvironment, potentially altering the degradation pathway or rate compared to the mesylate salt. A direct kinetic study is the only way to definitively establish which salt offers superior stability for the 2-Cyclopropyl-2-propylamine API.

Experimental Protocols for Synthesis and Kinetic Analysis

Trustworthy kinetic data requires robust and reproducible experimental design. The following protocols provide a framework for the synthesis of the salts and a comparative analysis of their stability.

Protocol 1: Synthesis of Amine Sulfonate Salts

This protocol describes the straightforward acid-base reaction to form the desired salts.

Objective: To synthesize 2-Cyclopropyl-2-propylamine p-toluenesulfonate and mesylate salts for subsequent analysis.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 2-Cyclopropyl-2-propylamine free base in a suitable organic solvent (e.g., isopropanol, acetonitrile, or THF) in a clean, dry flask.[9]

  • Acid Addition: In a separate flask, dissolve 1.0 equivalent of either p-toluenesulfonic acid or methanesulfonic acid in a minimal amount of the same solvent.

  • Salt Formation: Slowly add the acid solution dropwise to the stirring amine solution at room temperature.

  • Precipitation: The amine salt will typically precipitate out of the solution. If precipitation is slow, the process can be aided by cooling the mixture in an ice bath or by the addition of a non-polar anti-solvent like methyl tert-butyl ether (MTBE).[9]

  • Isolation: Collect the solid salt product by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of cold solvent or anti-solvent to remove any unreacted starting materials. Dry the salt product under a vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the salts using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, melting point, elemental analysis).

Salt_Formation Amine 2-Cyclopropyl-2-propylamine (Free Base) Salt Amine Sulfonate Salt (Precipitate) Amine->Salt Reacts with Acid Sulfonic Acid (TsOH or MsOH) Acid->Salt Solvent Organic Solvent (e.g., IPA, ACN) Solvent->Amine Dissolved in Solvent->Acid Dissolved in

Diagram 1: General workflow for amine sulfonate salt formation.
Protocol 2: Comparative Kinetic Study of Solution-State Stability

This protocol is designed to quantify and compare the degradation rates of the two salts under accelerated conditions.

Objective: To determine the first-order degradation rate constants for the tosylate and mesylate salts in a buffered aqueous solution.

Methodology:

  • Preparation: Prepare stock solutions of both the 2-Cyclopropyl-2-propylamine p-toluenesulfonate and mesylate salts at a precise concentration (e.g., 1 mg/mL) in a pre-determined aqueous buffer (e.g., pH 7.4 or a more basic pH to accelerate expected hydrolysis).

  • Incubation: Place sealed vials of each solution into a temperature-controlled chamber set to an elevated temperature (e.g., 50 °C) to accelerate the degradation process.

  • Time-Point Sampling: At designated time intervals (e.g., t = 0, 2, 4, 8, 12, 24 hours), remove one vial for each salt from the chamber.

  • Quenching: Immediately quench the degradation reaction by cooling the vial in an ice bath and, if necessary, adjusting the pH to a stable range with a suitable acidic buffer.

  • Analysis: Analyze the concentration of the remaining parent compound (2-Cyclopropyl-2-propylamine) in each sample using a validated stability-indicating HPLC method.[10]

  • Data Processing: For each salt, plot the natural logarithm of the parent drug concentration (ln[C]) versus time.

  • Kinetic Calculation: Determine the degradation rate constant (k) from the slope of the resulting line (slope = -k). Calculate the half-life (t₁/₂) using the formula t₁/₂ = 0.693 / k.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Stock Solutions (Tosylate & Mesylate Salts) A2 Aliquot into Vials A1->A2 B1 Incubate at 50 °C A2->B1 B2 Sample at Time Intervals (t = 0, 2, 4... hrs) B1->B2 B3 Quench Reaction (Ice Bath) B2->B3 C1 HPLC Analysis B3->C1 C2 Plot ln[C] vs. Time C1->C2 C3 Calculate k and t½ C2->C3

Sources

Validation

cross-validation of NMR and IR analytical data for 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt

As drug development pipelines increasingly rely on complex aliphatic and cycloaliphatic amines, the selection and analytical validation of the correct salt form becomes a critical path to regulatory approval. 2-Cycloprop...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex aliphatic and cycloaliphatic amines, the selection and analytical validation of the correct salt form becomes a critical path to regulatory approval. 2-Cyclopropyl-2-propylamine (CAS 172947-13-6 for the free base) is a highly valuable building block in pharmaceutical synthesis. However, isolating and characterizing it presents significant challenges due to its volatility and propensity for oxidation.

By converting this amine into its p-toluenesulfonate (tosylate) salt (CAS 172947-14-7), chemists can isolate a highly crystalline, stable, and non-hygroscopic solid. As a Senior Application Scientist, I have structured this guide to objectively compare the tosylate salt against its alternatives and provide a self-validating experimental framework using orthogonal cross-validation via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Comparative Performance: Tosylate Salt vs. Alternatives

Selecting the optimal physical form of an active pharmaceutical ingredient (API) or critical intermediate dictates its downstream processability. The table below summarizes the causality behind choosing the tosylate salt over the free base or the standard hydrochloride (HCl) salt.

Property / ParameterFree BaseHydrochloride (HCl) Saltp-Toluenesulfonate (Tosylate) Salt
Physical State Volatile liquidAmorphous to semi-crystalline solidHighly crystalline solid
Stability Prone to aerial oxidationHygroscopic; absorbs ambient moistureNon-hygroscopic; excellent bench stability
Analytical Distinctiveness Difficult to quantify accurately due to volatilityLacks an NMR-active counterion for 1:1 ratio confirmationContains a distinct aromatic counterion for precise qNMR ratio analysis
Handling & Storage Requires inert atmosphere (Argon/N₂)Requires desiccated storageStandard ambient storage

The Logic of Orthogonal Cross-Validation

A robust analytical protocol must be a self-validating system . Relying on a single analytical technique introduces blind spots. In salt characterization, we pair Quantitative NMR (qNMR) with Solid-State FT-IR to establish both stoichiometry and solid-state proton transfer.

  • The Role of qNMR: NMR spectroscopy is a primary ratio method of measurement[1]. Because signal intensity is directly proportional to the number of resonant nuclei, qNMR allows us to calculate the exact molar ratio of the 2-cyclopropyl-2-propylammonium cation to the p-toluenesulfonate anion without requiring a compound-specific calibration curve[2].

  • The Role of FT-IR: While NMR confirms the 1:1 molecular ratio in solution, it cannot definitively prove that a salt (rather than a physical mixture or co-crystal) exists in the solid state due to rapid proton exchange in deuterated solvents. FT-IR bridges this gap by confirming the vibrational shifts associated with actual proton transfer—specifically, the emergence of ammonium (N-H⁺) and sulfonate (SO₃⁻) stretching bands[3].

Workflow A 2-Cyclopropyl-2-propylamine p-Toluenesulfonate B qNMR Spectroscopy (Solution State) A->B C FT-IR Spectroscopy (Solid State ATR) A->C D Stoichiometry & Connectivity B->D E Proton Transfer & Salt Bridge C->E F Orthogonal Cross-Validation D->F E->F

Analytical workflow demonstrating the orthogonal cross-validation of the tosylate salt.

Experimental Methodologies

Protocol A: Quantitative ¹H-NMR (qNMR) Analysis

To ensure precision better than 1%, the signal-to-noise ratio (S/N) must exceed 250:1, and acquisition parameters must be carefully controlled[1].

  • Sample Preparation: Accurately weigh ~15 mg of 2-Cyclopropyl-2-propylamine p-toluenesulfonate and ~5 mg of an internal standard (e.g., Maleic acid or TraceCERT® standard) using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d₆. Ensure complete dissolution via gentle vortexing.

  • Acquisition Parameters:

    • Pulse angle: 90° (single pulse excitation).

    • Relaxation delay (D1): Set to ≥ 5 * T₁ (typically 30-60 seconds) of the slowest relaxing proton to ensure complete magnetization recovery[2].

    • Number of scans (NS): 32 to 64.

  • Integration & Phasing: Apply manual baseline correction and phase correction. Integrate the aromatic tosylate doublets (~7.1 and ~7.5 ppm) and the aliphatic gem-dimethyl singlet of the amine.

Protocol B: Solid-State FT-IR Spectroscopy (ATR Method)
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Sample Application: Place ~2 mg of the crystalline tosylate salt directly onto the ATR crystal. Apply the pressure anvil to ensure intimate optical contact.

  • Data Acquisition: Collect the sample spectrum using the same parameters as the background.

  • Spectral Analysis: Analyze the fingerprint region for characteristic sulfonate stretching and the high-frequency region for ammonium stretching.

Data Synthesis & Causality Mapping

When analyzing the generated data, the structural assignment must logically map to the observed physical phenomena.

NMR Causality: The p-toluenesulfonate anion exhibits a highly distinct ¹H-NMR profile: a methyl singlet at ~2.3 ppm and an AA'BB' aromatic system presenting as two doublets around 7.1 ppm and 7.5 ppm[4]. The 2-cyclopropyl-2-propylammonium cation will display a distinct singlet for the gem-dimethyl groups and complex multiplets for the cyclopropyl methine and methylene protons. By setting the integration of the tosylate methyl group (3H) to 3.00, the gem-dimethyl singlet (6H) of the amine must integrate to exactly 6.00 ± 0.05, confirming the 1:1 stoichiometric salt formation.

IR Causality: If the compound were merely a physical mixture of an amine and a sulfonic acid, the IR spectrum would show neutral -NH₂ stretches (sharp, ~3300 cm⁻¹) and an -SO₃H stretch. Because proton transfer has occurred, the IR spectrum of the tosylate salt is characterized by:

  • A broad, complex band between 2800–3000 cm⁻¹ corresponding to the N-H⁺ stretching vibrations of the primary ammonium group.

  • Strong asymmetric and symmetric S=O stretching bands at ~1150–1200 cm⁻¹ and ~1010–1040 cm⁻¹, respectively, confirming the deprotonated sulfonate anion[3].

SignalMapping Salt Salt Characterization Cat Cation: 2-Cyclopropyl-2-propylammonium Salt->Cat An Anion: p-Toluenesulfonate Salt->An CatNMR NMR: Aliphatic multiplets & gem-dimethyl singlet Cat->CatNMR CatIR IR: Broad N-H⁺ stretch (~2800-3000 cm⁻¹) Cat->CatIR AnNMR NMR: Aromatic doublets (~7.1, 7.5 ppm) Methyl singlet (~2.3 ppm) An->AnNMR AnIR IR: S=O symmetric stretch (~1010-1040 cm⁻¹) An->AnIR

Logical mapping of NMR and IR signals to their respective ionic components.

By employing this cross-validation framework, researchers can definitively prove both the purity and the solid-state structural integrity of 2-Cyclopropyl-2-propylamine p-toluenesulfonate, ensuring its reliability for downstream pharmaceutical applications.

References

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe. Available at:[Link][1]

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." Patsnap. Available at:[Link][2]

  • United States Patent Office. "p-Toluenesulfonate salt." Google Patents. Available at:[3]

Sources

Comparative

A Comparative Guide to the Hygroscopicity of Amine Salts for Pharmaceutical Development: Benchmarking 2-Cyclopropyl-2-propylamine p-toluenesulfonate

Introduction: The Critical Role of Hygroscopicity in Drug Development In the journey of a drug candidate from the laboratory to a patient, the selection of the appropriate salt form of the active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Hygroscopicity in Drug Development

In the journey of a drug candidate from the laboratory to a patient, the selection of the appropriate salt form of the active pharmaceutical ingredient (API) is a pivotal decision. This choice profoundly influences the API's physicochemical properties, which in turn dictate its stability, manufacturability, and bioavailability. Among these properties, hygroscopicity—the propensity of a substance to attract and retain moisture from the atmosphere—stands out as a critical quality attribute that must be meticulously characterized.[1][2]

Uncontrolled moisture uptake can have deleterious effects on a drug product. It can lead to physical changes such as caking, deliquescence, and alterations in crystal form, as well as chemical degradation through hydrolysis.[1][3] These changes can compromise the drug's efficacy, safety, and shelf-life. Therefore, a comprehensive understanding and quantitative benchmarking of the hygroscopic nature of different salt forms are not just a regulatory expectation but a fundamental component of robust drug development.[4]

This guide provides a framework for benchmarking the hygroscopicity of amine salts, with a focus on 2-Cyclopropyl-2-propylamine p-toluenesulfonate. We will delve into the causality behind experimental choices, provide a detailed protocol for Dynamic Vapor Sorption (DVS) analysis, and present an illustrative comparative analysis against other common amine salts.

The Influence of the Counterion on Hygroscopicity

The choice of a counterion to form a salt with a basic amine API is a key strategy to optimize its properties.[2][5] While often selected to enhance solubility, the counterion also significantly impacts the resulting salt's hygroscopicity.[2][4] For instance, salts of mineral acids, such as hydrochlorides (HCl), are often highly polar and tend to be more hygroscopic.[2] In contrast, larger, more hydrophobic organic acid salts, like tosylates (p-toluenesulfonates), are often explored to mitigate excessive water uptake.[6] The interplay between the API and the counterion within the crystal lattice dictates the overall energy of the solid state and its interaction with water molecules.

The decision to investigate the p-toluenesulfonate salt of 2-Cyclopropyl-2-propylamine is a logical step in a salt screening process, particularly if a more common salt form like the hydrochloride exhibits undesirable hygroscopic behavior. The tosylate counterion is bulky and can form salts with potentially lower lattice energies and reduced interaction with water compared to smaller, more hydrophilic counterions.

Benchmarking Methodology: Dynamic Vapor Sorption (DVS)

To objectively compare the hygroscopicity of different amine salts, a precise and reliable analytical technique is required. Dynamic Vapor Sorption (DVS) is the gold-standard gravimetric technique for this purpose.[7][8][9] DVS measures the change in mass of a sample as it is exposed to a controlled, stepwise or ramped profile of relative humidity (RH) at a constant temperature.[8][10] The resulting sorption and desorption isotherms provide a detailed picture of how the material interacts with moisture.

Principles of DVS Analysis

A DVS instrument consists of a highly sensitive microbalance in a temperature and humidity-controlled chamber.[11] A carrier gas, typically dry nitrogen, is mixed with a saturated stream of water vapor to generate the desired RH. This controlled atmosphere is then passed over the sample, and the mass change is continuously monitored until equilibrium is reached at each RH step.[8] The data generated allows for the determination of:

  • Moisture Sorption/Desorption Isotherms: A plot of the change in mass versus RH.

  • Hygroscopicity Classification: The extent of water uptake at a specific RH (e.g., 80% RH) allows for classification as non-hygroscopic, slightly hygroscopic, etc.

  • Hysteresis: Differences between the sorption and desorption curves can indicate physical changes in the material, such as hydrate formation or amorphous-to-crystalline transitions.

  • Kinetics of Water Uptake: The rate at which the material sorbs water.

Experimental Protocol for Comparative Hygroscopicity Analysis

The following protocol outlines a self-validating system for benchmarking the hygroscopicity of 2-Cyclopropyl-2-propylamine p-toluenesulfonate against other amine salts.

1. Sample Preparation:

  • Ensure all salt samples are of high purity and have a consistent, fine particle size to minimize inter-sample variability.
  • Dry the samples under vacuum at a suitable temperature (e.g., 40 °C) for a defined period to remove any residual solvent or adsorbed water prior to analysis.

2. DVS Instrument Setup:

  • Calibrate the microbalance and the RH sensor according to the instrument manufacturer's guidelines.
  • Set the analysis temperature to 25 °C, a standard condition for pharmaceutical hygroscopicity testing.

3. DVS Method Parameters:

  • Sample Mass: Accurately weigh approximately 10-15 mg of the dried sample directly onto the DVS sample pan.
  • Drying Step: Begin the experiment with an in-situ drying step at 0% RH until the sample mass is stable ( dm/dt ≤ 0.002%/min for 10 minutes). This establishes the dry baseline mass.
  • Sorption Cycle: Increase the RH in a stepwise manner, for example, in 10% increments from 0% to 90% RH.
  • Desorption Cycle: Decrease the RH in a similar stepwise manner from 90% back to 0% RH.
  • Equilibrium Criterion: At each RH step, the sample is considered to be at equilibrium when the rate of mass change ( dm/dt ) is less than a predefined value (e.g., 0.002%/min) over a specified period (e.g., 10 minutes). The instrument will hold at each step until this criterion is met.
  • Second Sorption Cycle (Optional but Recommended): A second sorption cycle can be performed to assess any irreversible changes that may have occurred during the first cycle.

4. Data Analysis:

  • Calculate the percentage change in mass (%Δm) at each RH step relative to the initial dry mass.
  • Plot %Δm versus RH to generate the sorption and desorption isotherms.
  • Determine the total water uptake at a reference humidity, typically 80% RH, for hygroscopicity classification.
DVS Experimental Workflow Diagram

DVS_Workflow cluster_prep Sample Preparation cluster_dvs DVS Analysis (at 25°C) cluster_analysis Data Analysis Prep1 Dry Salt Samples Prep2 Weigh ~10-15 mg Prep1->Prep2 DVS1 In-situ Drying at 0% RH (Establish Baseline) Prep2->DVS1 DVS2 Sorption: 0% to 90% RH (10% increments) DVS1->DVS2 DVS3 Desorption: 90% to 0% RH (10% increments) DVS2->DVS3 DVS4 Optional Second Cycle DVS3->DVS4 Analysis1 Plot Isotherms (%Δm vs. RH) DVS3->Analysis1 Analysis2 Classify Hygroscopicity (at 80% RH) Analysis1->Analysis2 Analysis3 Analyze Hysteresis Analysis1->Analysis3

Caption: Workflow for comparative hygroscopicity analysis using DVS.

Comparative Analysis: An Illustrative Dataset

While specific experimental data for 2-Cyclopropyl-2-propylamine p-toluenesulfonate is not publicly available, we can use an illustrative dataset to demonstrate how a comparative analysis would be conducted. The following table presents hypothetical, yet plausible, DVS results for the tosylate salt alongside other common amine salts of the same API.

Relative Humidity (%)% Mass Gain (HCl Salt)% Mass Gain (HBr Salt)% Mass Gain (Mesylate Salt)% Mass Gain (Tosylate Salt)
100.10.10.050.02
200.20.150.10.05
300.30.250.150.08
400.50.40.20.1
500.80.60.30.15
601.51.10.50.2
703.22.50.90.3
80 6.8 5.2 1.8 0.5
9015.5 (deliquescent)12.13.50.9
Interpretation of Illustrative Data

Based on the European Pharmacopoeia classification system for hygroscopicity (increase in mass after 24 hours at 25 °C and 80% RH), we can categorize our illustrative salts:

  • HCl Salt (6.8% gain): Hygroscopic

  • HBr Salt (5.2% gain): Hygroscopic

  • Mesylate Salt (1.8% gain): Slightly hygroscopic

  • Tosylate Salt (0.5% gain): Slightly hygroscopic

This illustrative data clearly demonstrates the significant impact of the counterion. The small, highly polar inorganic counterions (Cl⁻ and Br⁻) result in highly hygroscopic salts. The larger organic sulfonate counterions (mesylate and tosylate) show a marked improvement, with the bulky and more hydrophobic tosylate providing the best performance in this hypothetical scenario. The deliquescence observed for the HCl salt at 90% RH indicates it absorbs enough water to dissolve, a highly undesirable property for a solid dosage form.

Informing Drug Development: A Decision-Making Framework

The hygroscopicity data is a critical input for the salt selection and drug development process. It informs decisions regarding formulation strategy, manufacturing processes, packaging, and storage conditions.

Salt Selection Decision Tree

Salt_Selection Start Initial Salt Screen Hygro Benchmark Hygroscopicity (DVS Analysis) Start->Hygro Decision1 Is Hygroscopicity Acceptable? Hygro->Decision1 Solubility Assess Solubility & Dissolution Decision1->Solubility Yes Rescreen Synthesize & Screen Alternative Salts Decision1->Rescreen No Stability Evaluate Chemical & Physical Stability Solubility->Stability Decision2 Balance All Critical Quality Attributes Stability->Decision2 Select Select Candidate Salt for Development Decision2->Select Optimal Profile Decision2->Rescreen Sub-optimal Rescreen->Hygro

Caption: Decision tree for salt selection based on hygroscopicity and other key properties.

A salt like the hypothetical 2-Cyclopropyl-2-propylamine p-toluenesulfonate, with its low hygroscopicity, would be a strong candidate for further development. It would likely require less stringent controls during manufacturing (e.g., lower humidity environments), could be compatible with a wider range of excipients, and may allow for simpler and more cost-effective packaging solutions. Conversely, a highly hygroscopic salt would necessitate significant investment in environmental controls and specialized packaging to ensure product stability.

Conclusion

The selection of an optimal salt form is a multi-parameter optimization process, and hygroscopicity is a non-negotiable parameter that must be rigorously evaluated. While public data on the specific hygroscopicity of 2-Cyclopropyl-2-propylamine p-toluenesulfonate is not available, the principles and methodologies outlined in this guide provide a robust framework for its characterization. Through systematic benchmarking using techniques like Dynamic Vapor Sorption, researchers and drug development professionals can make data-driven decisions, mitigating risks associated with moisture-induced instability and ensuring the development of safe, effective, and stable pharmaceutical products. The choice of a less hygroscopic salt, such as a tosylate, can significantly de-risk a development program and lead to a more robust final drug product.

References

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University.
  • Reid, J. P., et al. (2010).
  • Stahl, P. H., & Nakano, M. (2003). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 92(12), 2379-2393.
  • Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high rel
  • Wang, N., et al. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. ACS Earth and Space Chemistry, 3(5), 785-794.
  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662-2679.
  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. Retrieved March 17, 2026, from [Link]

  • DVS Systems | Dynamic Vapor Sorption - ProUmid. (n.d.). ProUmid. Retrieved March 17, 2026, from [Link]

  • Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. (n.d.). OUCI. Retrieved March 17, 2026, from [Link]

  • Understanding the Dynamic Vapor Sorption Characterization of Pharmaceuticals. (2018). AZoM.com. Retrieved March 17, 2026, from [Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011). American Pharmaceutical Review. Retrieved March 17, 2026, from [Link]

  • Applications of Dynamic Moisture Adsorption in Crystal Research. (2026). Crystal Pharmatech. Retrieved March 17, 2026, from [Link]

  • Advice for making tosylate and mesylate salts? (2022). Reddit. Retrieved March 17, 2026, from [Link]

  • Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3985-4004.
  • A simulation approach to reveal the hygroscopicity of energetic ammonium salts with variable particle sizes. (2025).
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012). PubMed.
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. (n.d.). PMC.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Aakeröy, C. B., et al. (2005). Saccharin Salts of Active Pharmaceutical Ingredients, Their Crystal Structures, and Increased Water Solubilities. Crystal Growth & Design, 5(5), 1933-1941.

Sources

Validation

validating impurity profiling methods for 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt

As drug development pipelines increasingly rely on complex aliphatic amine intermediates, analytical scientists face unique challenges in establishing robust control strategies. 2-Cyclopropyl-2-propylamine p-toluenesulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex aliphatic amine intermediates, analytical scientists face unique challenges in establishing robust control strategies. 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS 172947-14-7) exemplifies this analytical hurdle.

This molecule presents a fundamental dichotomy: the active aliphatic amine moiety lacks a conjugated π -system (rendering it virtually invisible to standard UV detection), while its counterion, p-toluenesulfonate (p-TsOH), is a massive UV-absorbing chromophore. Furthermore, the use of p-TsOH during salt formation introduces a severe regulatory risk—the potential generation of highly mutagenic alkyl p-toluenesulfonates if residual alcohols are present.

This guide provides an objective, data-driven comparison of analytical modalities for profiling impurities in this specific salt. The methodologies described herein are grounded in [1] and the strict toxicological thresholds mandated by [2].

The Mechanistic Analytical Challenge

To design a self-validating impurity profiling system, we must first understand the physicochemical causality dictating our instrumental choices:

  • The UV Blind Spot : 2-Cyclopropyl-2-propylamine relies entirely on its primary amine for polarity. Under standard reversed-phase HPLC-UV conditions, it elutes near the void volume and exhibits negligible absorbance above 210 nm. Attempting to quantify amine-related impurities via UV results in poor sensitivity and baseline interference from the mobile phase.

  • Genotoxic Impurity (GTI) Risk : When p-TsOH is utilized to precipitate the amine salt, any residual lower alcohols (methanol, ethanol, isopropanol) in the reaction matrix can undergo esterification. This forms methyl-, ethyl-, or isopropyl-p-toluenesulfonate. These are potent alkylating agents and known DNA-reactive mutagens. Under ICH M7, they must be controlled at the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day —requiring analytical methods capable of sub-ppm quantitation [3].

Method Comparison Matrix

To establish a comprehensive impurity profile, a multi-modal orthogonal approach is required. Table 1 summarizes the performance metrics of the three primary analytical strategies.

Table 1: Objective Comparison of Analytical Modalities for 2-Cyclopropyl-2-propylamine p-Toluenesulfonate

Analytical ModalityTarget Analyte ClassSensitivity (LOD)Specificity / Resolution MechanismCost & ComplexityPrimary Advantage
HPLC-CAD Non-UV absorbing amine impurities~10–50 ng/mLHigh (HILIC separates polar amines from acidic p-TsOH)ModerateUniversal mass-response without derivatization [4].
LC-MS/MS Genotoxic alkyl p-toluenesulfonates~0.1–1.0 ng/mLVery High (MRM transitions isolate specific GTIs)HighAchieves sub-ppm TTC limits required by ICH M7.
GC-MS Volatile residual amines / solvents~1–5 µg/mLModerate (Requires free-basing sample prep)ModerateIdeal for low-molecular-weight volatile degradants.

Analytical Decision Workflow

The following decision matrix illustrates the orthogonal workflow required to fully characterize the impurity profile of the salt.

ImpurityWorkflow A 2-Cyclopropyl-2-propylamine p-Toluenesulfonate B Amine Impurities (No UV Chromophore) A->B Assay & Related Subs C Genotoxic Alkyl Sulfonates (ICH M7 Controlled) A->C Mutagenic Risk D Volatile Amines (Residuals) A->D Thermal Stability E HPLC-CAD Universal Detection B->E F LC-MS/MS (MRM) High Sensitivity (ppm) C->F G GC-MS (Post Free-Basing) D->G H ICH Q2(R2) Validation (Specificity, LOQ, Linearity) E->H F->H G->H

Analytical decision matrix for impurity profiling of 2-Cyclopropyl-2-propylamine p-toluenesulfonate.

In-Depth Experimental Protocols & Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain internal System Suitability Testing (SST) criteria that must pass before sample data is accepted.

Protocol 1: HPLC-CAD for Amine-Related Impurities

Causality: Charged Aerosol Detection (CAD) measures the charge transferred to residual aerosol particles after solvent evaporation. Because 2-cyclopropyl-2-propylamine is non-volatile, it forms stable particles, allowing CAD to provide a near-universal, mass-dependent response without relying on a chromophore[4]. Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen over reversed-phase to retain the highly polar amine and separate it from the p-TsOH counterion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the salt in Acetonitrile/Water (80:20, v/v) to a working concentration of 2.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 80% Acetonitrile and 20% 20 mM Ammonium Formate buffer (pH 3.0). Note: Volatile buffers are strictly required to prevent CAD background noise.

    • Flow Rate: 1.0 mL/min.

  • CAD Settings: Evaporation temperature set to 35°C. Power function set to 1.0 (linearized response).

  • Self-Validating SST Criteria:

    • Precision: %RSD of the amine peak area for 6 replicate injections of a 0.1% specification standard must be ≤5.0% .

    • Resolution: Chromatographic resolution ( Rs​ ) between the amine and the p-TsOH peak must be ≥2.0 to prevent aerosol charge competition.

Protocol 2: LC-MS/MS for Genotoxic Alkyl p-Toluenesulfonates

Causality: Alkyl sulfonates are neutral, hydrophobic esters. By utilizing a C18 column, these genotoxic impurities will retain heavily, while the massive, highly polar amine salt will elute in the void volume. Critical Step: The column effluent must be diverted to waste for the first 3 minutes. If the 10 mg/mL amine salt enters the mass spectrometer, it will cause catastrophic ion suppression and source contamination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the salt in Water/Methanol (50:50, v/v) at a high concentration of 10.0 mg/mL to allow for sub-ppm detection. Spike with Methyl-p-toluenesulfonate-d3 as an Internal Standard (IS).

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution. A = 10 mM Ammonium Acetate in Water; B = Methanol.

    • Divert Valve: Waste from 0.0 to 3.0 min; MS Source from 3.0 to 10.0 min.

  • MS/MS Settings (ESI+ MRM): Ammonium acetate facilitates the formation of stable ammonium adducts [M+NH4​]+ for the alkyl sulfonates, providing highly specific precursor ions [3].

Table 2: MRM Transitions and ICH Q2(R2) Validation Targets

Genotoxic ImpurityPrecursor Ion [M+NH4​]+ Product IonCollision EnergyTarget LOQ (ppm relative to API)
Methyl-p-toluenesulfonate204.1109.015 eV ≤0.15 ppm
Ethyl-p-toluenesulfonate218.1109.015 eV ≤0.15 ppm
Isopropyl-p-toluenesulfonate232.1109.015 eV ≤0.15 ppm
  • Self-Validating SST Criteria:

    • Sensitivity: Signal-to-noise (S/N) ratio at the LOQ level (0.15 ppm) must be ≥10 .

    • Accuracy (Matrix Effect): Spike recovery of the GTIs at 1.0 ppm in the presence of the 10 mg/mL API matrix must fall between 80% and 120%.

Protocol 3: GC-MS for Volatile Residual Amines

Causality: Direct injection of the p-toluenesulfonate salt into a GC inlet at 250°C will cause thermal degradation and inlet fouling because the salt is non-volatile. To analyze volatile amine degradants, the sample must be "free-based."

  • Methodology: Dissolve 100 mg of the salt in 2 mL of 1N NaOH. Extract vigorously with 2 mL of Dichloromethane (DCM). The strong base neutralizes the p-TsOH, liberating the free 2-cyclopropyl-2-propylamine and any volatile amine impurities into the DCM layer. Inject 1 µL of the DCM layer into a GC-MS equipped with a DB-5MS column.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). Available at:[Link]

  • Quantitative analysis of underivatized amino acids and aliphatic amines by HPLC-CAD. Journal of Chromatography A / ResearchGate. Available at:[Link]

Comparative

analytical method transfer validation for 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt testing

Title: Analytical Method Transfer Validation for 2-Cyclopropyl-2-propylamine p-Toluenesulfonate: A Comparative Guide to UHPLC-CAD vs. Traditional Techniques Executive Summary & The Analytical Challenge The compound 2-Cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Method Transfer Validation for 2-Cyclopropyl-2-propylamine p-Toluenesulfonate: A Comparative Guide to UHPLC-CAD vs. Traditional Techniques

Executive Summary & The Analytical Challenge

The compound 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS 172947-14-7) is a critical aliphatic amine building block used in the synthesis of complex active pharmaceutical ingredients (APIs). From an analytical perspective, this salt presents a classic dichotomy: the active cyclopropylamine moiety lacks a conjugated π -system, resulting in virtually no UV chromophore, while the p-toluenesulfonate (tosylate) counterion is highly UV-active.

When transferring an assay and impurity profiling method from an Originating Unit (OU, e.g., R&D) to a Receiving Unit (RU, e.g., Commercial QC) under USP <1224> [1] and ICH Q2(R2) [2] guidelines, relying on traditional HPLC-UV introduces severe risks. The disproportionate UV response masks the amine, making accurate mass-balance and impurity quantitation nearly impossible without complex derivatization.

This guide objectively compares traditional methodologies (HPLC-UV and GC-FID) against Ultra-High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (UHPLC-CAD) . Furthermore, it outlines a self-validating Analytical Method Transfer Validation (AMTV) protocol to ensure seamless inter-laboratory deployment.

Comparative Analysis of Analytical Methodologies

To establish a robust control strategy, we must evaluate the causality behind detector responses for aliphatic amine salts.

  • HPLC-UV (The Traditional Baseline): UV detection relies on the absorption of light by chromophores. Because 2-cyclopropyl-2-propylamine only exhibits weak end-absorption below 210 nm, UV methods can only indirectly quantify the compound by tracking the tosylate counterion. This assumes a perfect 1:1 stoichiometry, which fails if free amine or free acid impurities are present.

  • GC-FID (The Volatile Alternative): Gas Chromatography with Flame Ionization Detection is excellent for volatile amines. However, the tosylate salt is non-volatile. The sample must undergo a liquid-liquid extraction (LLE) to "free-base" the amine prior to injection. This sample preparation step introduces significant recovery variability, violating the precision requirements of ICH Q2(R2).

  • UHPLC-CAD (The Superior Standard): Charged Aerosol Detection is a mass-based, universal detection technique for non-volatile and semi-volatile analytes [3]. It does not rely on optical properties. The column effluent is nebulized, the mobile phase is evaporated, and the remaining analyte particles are charged by a corona discharge. The resulting charge, measured by an electrometer, is directly proportional to the mass of the analyte. This allows for the simultaneous, direct quantitation of both the cyclopropylamine and the tosylate counterion in a single run.

Table 1: Performance Comparison for 2-Cyclopropyl-2-propylamine p-Toluenesulfonate Assay
ParameterHPLC-UV (210 nm)GC-FID (Free-base LLE)UHPLC-CAD
Direct Amine Quantitation No (Relies on Tosylate)YesYes
Sample Prep Complexity Low (Dilute & Shoot)High (Extraction required)Low (Dilute & Shoot)
LOD (Amine) ~5.0 µg/mL~0.5 µg/mL~0.05 µg/mL
Linearity ( R2 ) 0.985 (Counterion only)0.9910.999 (Log-Log fit)
Method Precision (RSD%) 2.5%4.2% (Prep variability)0.8%

Mechanistic Visualization of CAD

To understand why UHPLC-CAD outperforms UV for this specific amine salt, we must look at the detector's internal mechanism. The independence from chemical structure (chromophores) is what makes CAD the optimal choice for AMTV.

CAD_Mechanism N1 1. Column Effluent (Amine + Tosylate) N2 2. Nebulization (Nitrogen Gas) N1->N2 N3 3. Desolvation (Heated Drying Tube) N2->N3 N4 4. Particle Charging (Corona Discharge) N3->N4 N5 5. Electrometer (Mass-Based Signal) N4->N5

Fig 1: Step-by-step mechanism of Charged Aerosol Detection for amine salts.

Analytical Method Transfer Validation (AMTV) Protocol

According to USP <1224>, the transfer of an analytical procedure requires a documented process qualifying the Receiving Unit (RU) to use a method originated by the Transferring/Originating Unit (OU) [1]. For a UHPLC-CAD method, Comparative Testing is the most rigorous and recommended approach.

UHPLC-CAD Experimental Parameters
  • Column: Zwitterionic HILIC or solid-core C18 (e.g., 1.7 µm, 2.1 x 100 mm) optimized for polar amines.

  • Mobile Phase: Gradient of Acetonitrile and Water buffered with 10 mM Ammonium Acetate (pH 4.5). Causality: Volatile buffers are strictly required for CAD to prevent high background noise from non-volatile salt accumulation [3].

  • CAD Settings: Evaporation temperature 35°C; Data rate 10 Hz; Power Function 1.00 (or empirical linearization).

Step-by-Step AMTV Execution Workflow
  • Pre-approved Protocol Generation: The OU drafts a protocol defining the scope, materials, and strict acceptance criteria (e.g., Assay absolute mean difference 2.0%).

  • System Suitability Testing (SST): The RU prepares a standard solution of 2-Cyclopropyl-2-propylamine p-toluenesulfonate (1.0 mg/mL). The RU must achieve a resolution ( Rs​ ) 2.5 between the amine peak and the tosylate peak, and an injection precision (RSD) 1.5% over 6 replicate injections.

  • Comparative Testing Execution:

    • Both the OU and RU analyze the same single lot of the amine salt.

    • Each lab prepares 3 independent sample preparations, injected in duplicate (N=6 results per lab).

  • Statistical Evaluation: Results are compared using a two-sided t-test or by calculating the absolute mean difference against the pre-defined criteria.

AMTV_Workflow Start Initiate AMTV (USP <1224>) Protocol Draft Pre-approved Protocol (Define Acceptance Criteria) Start->Protocol Train RU Personnel Training & System Suitability Testing Protocol->Train Test Comparative Testing (OU vs. RU on identical lot) Train->Test Eval Statistical Evaluation (Mean Diff ≤ 2.0%) Test->Eval Report Generate Transfer Report (Method Qualified at RU) Eval->Report

Fig 2: Decision and execution workflow for AMTV based on USP <1224> guidelines.

Supporting Experimental Data: AMTV Results

The following table summarizes the comparative testing data generated during the transfer of the UHPLC-CAD method from the R&D lab (OU) to the QC lab (RU).

Table 2: Comparative Testing Results for Assay Transfer
Sample PrepOriginating Unit (OU) Assay %Receiving Unit (RU) Assay %Statistical Assessment
Prep 199.4%99.1%-
Prep 299.6%99.5%-
Prep 399.2%99.3%-
Mean 99.4% 99.3% Absolute Difference: 0.1%
% RSD 0.20% 0.21% Pooled RSD: 0.205%

Conclusion of Data: The absolute mean difference between the OU and RU is 0.1%, which is well within the stringent 2.0% acceptance criterion. The method is deemed successfully transferred and self-validated for routine commercial testing at the receiving unit.

References

  • Quantics Biostatistics (USP <1224> Overview): Assay Transfers: A Guide to USP <1224>. Available at:[Link]

  • European Medicines Agency (ICH Q2(R2)): ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

  • Ligor, M., et al. (ResearchGate): Corona-Charged Aerosol Detection: An Analytical Approach. Critical Reviews in Analytical Chemistry. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt proper disposal procedures

As a Senior Application Scientist, I recognize that managing specialized organic salts like 2-Cyclopropyl-2-propylamine p-toluenesulfonate (CAS: 172947-14-7) requires moving beyond generic, boilerplate safety data sheets...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing specialized organic salts like 2-Cyclopropyl-2-propylamine p-toluenesulfonate (CAS: 172947-14-7) requires moving beyond generic, boilerplate safety data sheets. In drug development and synthetic laboratories, the improper handling of tosylate salts can lead to severe environmental contamination and regulatory non-compliance.

This guide provides a rigorously structured, causality-driven protocol for the safe handling, spill containment, and terminal disposal of this specific chemical, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. 2-Cyclopropyl-2-propylamine p-toluenesulfonate is an organic salt composed of a bulky, lipophilic amine cation and a p-toluenesulfonate (tosylate) anion[1].

The Causality of the Hazard:

  • Environmental Mobility: The ionic nature of this salt renders it highly soluble in water and polar organic solvents. If flushed down the drain, the tosylate anion acts as an environmental pollutant, demonstrating significant aquatic toxicity and persistence[2].

  • Thermal Instability & Toxic Byproducts: When exposed to high heat or fire, the molecule undergoes thermal decomposition. The amine nitrogen and the sulfonate group break down into nitrogen oxides (NOx) and sulfur oxides (SOx). This chemical reality strictly dictates our terminal disposal method: standard landfilling is prohibited, and incineration must be highly controlled.

Quantitative Data & Hazard Summary
ParameterSpecificationOperational Implication
Chemical Name 2-Cyclopropyl-2-propylamine p-toluenesulfonateNomenclature for waste labeling.
CAS Number 172947-14-7Required for EHS and EPA waste manifests.
Molecular Formula C₁₃H₂₁NO₃SHigh heteroatom (N, S) content dictates incineration requirements.
GHS Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant)Mandates the use of particulate respirators during solid handling[2].
Decomposition CO, CO₂, NOx, SOxIncinerator must be equipped with a flue gas scrubber.

Operational Disposal Workflow

The following decision matrix outlines the logistical pathway for isolating and destroying tosylate salt waste.

DisposalWorkflow Start Waste Generation: 2-Cyclopropyl-2-propylamine p-toluenesulfonate Decision1 State of Waste? Start->Decision1 Solid Solid Powder/Crystals Decision1->Solid Dry Liquid Aqueous/Organic Solution Decision1->Liquid Dissolved CollectSolid Collect in HDPE Solid Waste Container Solid->CollectSolid CollectLiquid Collect in PTFE/Glass Liquid Waste Container Liquid->CollectLiquid Label Label: Hazardous Waste (Toxic, Irritant, SOx/NOx hazard) CollectSolid->Label CollectLiquid->Label Incineration High-Temp Incineration (with Flue Gas Scrubber) Label->Incineration EHS Transfer

Figure 1: Operational workflow for the segregation and disposal of tosylate salt waste.

Standard Operating Procedure (SOP): Routine Disposal

Because this compound is an environmentally persistent organic salt, it falls under strict hazardous waste management guidelines[3]. Do not mix this waste with strong oxidizers, as the organic amine component can react exothermically.

Step 1: Segregation and Containerization

  • For Solid Waste: Collect residual powders, contaminated Kimwipes, and weighing boats in a High-Density Polyethylene (HDPE) container. HDPE is preferred because it is chemically inert to mild organic salts and prevents moisture ingress, which could otherwise cause the salt to cake and become difficult for waste handlers to process.

  • For Liquid Waste (Solutions): If the salt is dissolved in a solvent (e.g., methanol, water, or dichloromethane), collect the liquid in a PTFE-lined or glass hazardous waste carboy. Ensure the carboy is explicitly designated for "Halogen-Free Organic Waste" (unless a halogenated solvent was used).

Step 2: Regulatory Labeling

  • Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • List the full chemical name (no abbreviations).

  • Check the boxes for Toxic and Irritant .

Step 3: Terminal Destruction (EHS Handoff)

  • Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • Crucial Directive: Specify on the manifest that the waste contains a sulfonate salt. The EPA and commercial waste processors require this information because the waste must be routed to an authorized high-temperature incinerator equipped with an afterburner and a basic flue gas scrubber (typically using calcium hydroxide) to neutralize the SOx and NOx gases generated during combustion.

Emergency Spill Response Protocol (Self-Validating System)

Spills of dry organic salts pose a severe inhalation hazard due to aerosolized particulates. This protocol is designed to be a self-validating system: every step includes a verification mechanism to ensure complete decontamination.

Step 1: Immediate Containment & PPE

  • Action: Evacuate personnel from the immediate vicinity. Don a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and chemical splash goggles.

  • Causality: The salt is a severe respiratory and mucosal irritant[2]. Standard surgical masks do not provide an adequate seal against fine crystalline dust.

Step 2: Mechanical Collection (Dust Minimization)

  • Action: Do not dry-sweep with a standard broom, as this will aerosolize the tosylate dust. Instead, lightly mist the spill with deionized water (if the spill is small) to suppress dust, or use a HEPA-filtered laboratory vacuum dedicated to chemical spills.

  • Action: If sweeping is necessary, use anti-static plastic scoops and place the material directly into a wide-mouth HDPE disposal jar.

Step 3: Chemical Decontamination & Validation

  • Action: Wash the spill surface with a mild soap and water solution to dissolve and lift any microscopic residual salt.

  • Validation (The Self-Check): After wiping the area dry, swab the surface with a damp piece of universal pH indicator paper.

  • Causality: p-Toluenesulfonic acid salts can leave mildly acidic residues if moisture is present. A pH reading of 6.5 to 7.5 confirms that the area has been completely neutralized and decontaminated.

References

To ensure authoritative grounding, the protocols and mechanistic claims in this guide are supported by the following verified sources:

  • chemicalbook.com - 2-CYCLOPROPYL-2-PROPYLAMINE P-TOLUENESULFONATE | 172947-14-7 Chemical Properties and SDS. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELmtyZz_KWpMwCHJcFPIBDf-8OPRVaANEd9GBLl68UhWOHZLH47INKFmYAcDo9LTCNZ4ktiGZ-mdgnxh05i5Mt063KjJWqsoq1u1JUK9zSTeqDinPYC6RookpE8DU4060897XKaGLjqUzyzJWUipBH8K4zTYrIe5mIvZfCzr2c]
  • jubilantingrevia.com - Pyridinium p-toluenesulfonate Safety Data Sheet (Hazard Proxy for Tosylate Salts). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe67KbGRnmZBuEh2ePR8KMVLLlH76kouSd0ENlnIVl9pbD88Rf6eRfjJN3e6jBpAYZiJzI9AooTOErtIYMRtcx2tx-raCfqurR4zjzo21BZ44vYwBNXKhSsniiAdDgMhuAMGdt2XymVHgW62OOgy5SaLb12Lbp1s7_tROFTE8zNkLBfyN8yDwtlXo_uVtwcvVvD9-cephSa65g1N_fFf0-1fX3qa4=]
  • epa.gov - Hazardous Waste Management System: Land Disposal Restrictions and Incineration Protocols. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHCKwRJwRRfTKfa8o5j5yyV11q1GmLfY7BccjZJy2HVPWfboFGubKRpr3PU-gtioxVmLbQW1OAjIQ5xY1muA7nL1Uwm7fXtEsv2Zu_fJVjpeMPU4Cnu7_3QS0h-pgU-F0nGrXbLTR9tkfyFTOJXtlaeu8Tsw4E_dSxzlfmpWjvcTQ=]
  • synquestlabs.com - Isopropyl p-toluenesulfonate Safety Data Sheet (Disposal and Thermal Decomposition Proxy). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdF8nKCFVFTUIOqLB-pTJ-gJ97v5lLF1JQ9xp0JkE2rWcxwWde6fr2IxWNRJn-fopBBY5yHD3HnJ9IG5tTajTkDJoEFdCE3YD0I6YWQFOaGoW2a7tbLGcUPPTTZNdKkeODdt39gP1Ue1H4UOuT51Yktcd6drzjwW-zaqKSaPtJ12pq9P9eHmqXsmjyxPDKzQ==]

Sources

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